molecular formula C14H14O2 B6371038 5-(2-Methoxyphenyl)-2-methylphenol CAS No. 1261910-83-1

5-(2-Methoxyphenyl)-2-methylphenol

Katalognummer: B6371038
CAS-Nummer: 1261910-83-1
Molekulargewicht: 214.26 g/mol
InChI-Schlüssel: JFFVABLAWAZMMO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

5-(2-Methoxyphenyl)-2-methylphenol is a useful research compound. Its molecular formula is C14H14O2 and its molecular weight is 214.26 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(2-Methoxyphenyl)-2-methylphenol, 95% is 214.099379685 g/mol and the complexity rating of the compound is 217. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(2-Methoxyphenyl)-2-methylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Methoxyphenyl)-2-methylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

5-(2-methoxyphenyl)-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-10-7-8-11(9-13(10)15)12-5-3-4-6-14(12)16-2/h3-9,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFFVABLAWAZMMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=CC=C2OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40683730
Record name 2'-Methoxy-4-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261910-83-1
Record name 2'-Methoxy-4-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(2-Methoxyphenyl)-2-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The biaryl motif is a privileged scaffold in medicinal chemistry and materials science, frequently appearing in active pharmaceutical ingredients (APIs) and functional organic materials. This guide provides a comprehensive technical overview of the synthetic pathways leading to 5-(2-Methoxyphenyl)-2-methylphenol, a biaryl compound featuring a substituted phenol and an anisole moiety. We will conduct a detailed examination of the most effective synthetic strategies, centering on palladium-catalyzed cross-coupling reactions, which represent the state-of-the-art for C(sp²)–C(sp²) bond formation.[1][2] This document offers a retrosynthetic analysis, detailed protocols for the synthesis of key precursors, an in-depth exploration of the Suzuki-Miyaura coupling mechanism, and a step-by-step experimental workflow. The content is tailored for researchers, chemists, and drug development professionals, providing both the theoretical underpinnings and practical, field-proven insights required for successful synthesis.

Introduction: The Significance of the Biaryl Scaffold

The construction of carbon-carbon bonds between two aromatic rings is a foundational challenge in organic synthesis. The resulting biaryl structures are ubiquitous in natural products, pharmaceuticals, and advanced materials.[3] Their prevalence stems from their unique conformational properties; the rotational barrier around the aryl-aryl bond allows these molecules to adopt specific three-dimensional shapes that are crucial for binding to biological targets such as enzymes and receptors.

The target molecule, 5-(2-Methoxyphenyl)-2-methylphenol, combines a 2-methylphenol (o-cresol) unit with a 2-methoxyphenyl (o-anisole) unit. This specific arrangement presents a synthetic challenge that is best addressed by modern organometallic chemistry. Palladium-catalyzed cross-coupling reactions, a discovery awarded the 2010 Nobel Prize in Chemistry to Heck, Negishi, and Suzuki, have become the gold standard for their high efficiency, mild reaction conditions, and broad functional group tolerance.[2][4] This guide will focus primarily on the Suzuki-Miyaura coupling as the most robust and widely applicable method for this transformation.[5][6]

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic disconnection of the target molecule across the aryl-aryl bond immediately suggests a cross-coupling strategy. This approach requires two key precursors: an aryl halide (or triflate) and an organometallic nucleophile.

G cluster_precursors Key Precursors Target 5-(2-Methoxyphenyl)-2-methylphenol Disconnection C-C Bond Disconnection (Cross-Coupling) Target->Disconnection PrecursorA Precursor A: 5-Bromo-2-methylphenol (Aryl Halide) Disconnection->PrecursorA Path 1 PrecursorB Precursor B: (2-Methoxyphenyl)boronic acid (Organoboron Reagent) Disconnection->PrecursorB Path 1

Caption: Retrosynthetic analysis of the target molecule via a cross-coupling strategy.

This analysis identifies the most strategically sound pathway: the Suzuki-Miyaura coupling of 5-Bromo-2-methylphenol (Aryl Halide Electrophile) with (2-Methoxyphenyl)boronic acid (Organoboron Nucleophile). This choice is predicated on the commercial availability and relative stability of both precursors.

Synthesis of Key Precursors

A robust synthesis relies on the efficient preparation of its starting materials. While both key precursors can be sourced commercially, understanding their synthesis provides greater experimental control and flexibility.

Synthesis of 2-Bromo-4-methylphenol: A Common Isomeric Precursor

While not our direct precursor, the synthesis of the isomer 2-bromo-4-methylphenol from p-cresol is a well-documented and illustrative example of regioselective halogenation.

Protocol 1: Electrophilic Bromination of p-Cresol The hydroxyl group of p-cresol directs electrophilic substitution to the ortho positions. Bromination can be achieved using molecular bromine in an inert solvent at low temperatures to maximize selectivity.[7]

  • Dissolve p-cresol (1.0 eq) in a suitable solvent such as chloroform or dichloroethane in a three-necked flask.[7]

  • Cool the solution to between -15°C and -5°C using an ice-salt bath.[7]

  • In a separate flask, dissolve bromine (0.98-1.0 eq) in the same solvent and cool to the same temperature.

  • Add the bromine solution dropwise to the p-cresol solution while maintaining the low temperature and shielding from light.[8]

  • After the addition is complete, allow the reaction to proceed for a specified time until TLC indicates consumption of the starting material.

  • The reaction is then quenched, washed, and the solvent is removed. The product is typically purified by distillation under reduced pressure.[9]

Causality Behind Choices:

  • Low Temperature: Minimizes the formation of polybrominated byproducts and enhances the regioselectivity of the reaction.

  • Inert Solvent: Provides a medium for the reaction without participating in it.

  • Absence of Light: Prevents radical chain reactions that could lead to undesired side products.[8]

Synthesis of (2-Methoxyphenyl)boronic acid

This crucial organoboron reagent can be prepared from 2-bromoanisole via a Grignard reaction followed by quenching with a borate ester.[10]

Protocol 2: Grignard-Based Boronic Acid Synthesis

  • Grignard Reagent Formation: Add magnesium turnings (1.1 eq) to an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon). Add anhydrous diethyl ether or THF. Add a small crystal of iodine to activate the magnesium surface.[11] Add a small portion of a solution of 2-bromoanisole (1.0 eq) in anhydrous ether to initiate the reaction. Once initiated (observed by bubbling and heat generation), add the remaining 2-bromoanisole solution dropwise to maintain a gentle reflux.[12]

  • Borylation: Cool the freshly prepared Grignard reagent to -78°C (dry ice/acetone bath). Add a solution of trimethyl borate (1.2 eq) in anhydrous ether dropwise, keeping the internal temperature below -60°C.

  • Hydrolysis: After the addition, allow the mixture to warm to room temperature and stir for several hours. Quench the reaction by slowly adding it to a cold solution of dilute hydrochloric acid (e.g., 5% HCl) until the pH is acidic (<2).[10]

  • Isolation: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude solid is typically recrystallized to yield pure (2-methoxyphenyl)boronic acid.[10]

Causality Behind Choices:

  • Anhydrous Conditions: Grignard reagents are extremely strong bases and will be quenched by even trace amounts of water or other protic sources.[12][13]

  • Iodine Activation: A thin layer of magnesium oxide can passivate the magnesium metal; iodine reacts with this layer to expose a fresh, reactive metal surface.[11]

  • Low-Temperature Borylation: The reaction of the highly nucleophilic Grignard reagent with the electrophilic trimethyl borate is highly exothermic. Low temperatures are required to control the reaction rate and prevent side reactions.

The Core Reaction: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is the cornerstone of this synthetic strategy, offering high yields and excellent functional group compatibility.[5][14]

The Catalytic Cycle: A Mechanistic Deep Dive

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][15] The cycle is a sequence of three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar¹-Pd(II)L₂-X (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition TM_Complex Ar¹-Pd(II)L₂-Ar² (Transmetalation Complex) OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product Ar¹-Ar² (Final Product) TM_Complex->Product Ar1X Ar¹-X (5-Bromo-2-methylphenol) Ar1X->OA_Complex Ar2BOH2 Ar²-B(OH)₂ ((2-Methoxyphenyl)boronic acid) Borate [Ar²-B(OH)₃]⁻ Ar2BOH2->Borate Activation Base Base (e.g., K₂CO₃) Base->Borate Borate->TM_Complex Workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Reaction & Monitoring cluster_workup 3. Isolation & Purification A Combine Aryl Halide, Boronic Acid, & Base B Add Solvent Mixture A->B C Degas with N₂/Ar (15-20 min) B->C D Add Palladium Catalyst under Inert Atmosphere C->D E Heat Reaction Mixture (e.g., 80-100°C) D->E F Monitor Progress (TLC / LC-MS) E->F G Cool to RT & Quench F->G H Organic Extraction G->H H->H I Dry & Concentrate H->I J Purify via Column Chromatography I->J Final Final J->Final Pure Product

Sources

"5-(2-Methoxyphenyl)-2-methylphenol" chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 5-(2-Methoxyphenyl)-2-methylphenol (CAS 1261910-83-1), a specialized biaryl building block used in medicinal chemistry.

Chemical Class: Biaryl Phenol | CAS: 1261910-83-1 | Application: Medicinal Chemistry Intermediate[1]

Part 1: Executive Summary & Chemical Identity

5-(2-Methoxyphenyl)-2-methylphenol is a structural isomer of the biaryl phenol class, characterized by a central phenolic ring substituted with a methyl group at the ortho position and a 2-methoxyphenyl moiety at the meta position (relative to the hydroxyl group). This specific substitution pattern renders it a valuable scaffold for constructing atropisomeric ligands , kinase inhibitors , and receptor modulators where precise steric and electronic tuning is required.

Nomenclature & Identification
PropertyDetail
IUPAC Name 5-(2-Methoxyphenyl)-2-methylphenol
Systematic Name 3-Methyl-4-hydroxy-2'-methoxybiphenyl
CAS Registry Number 1261910-83-1
Molecular Formula C₁₄H₁₄O₂
Molecular Weight 214.26 g/mol
SMILES Cc1c(O)cc(cc1)-c1ccccc1OC
InChIKey Specific key derived from structure
Physicochemical Profile (Predicted)
PropertyValueContext
LogP (Octanol/Water) 3.2 – 3.5Lipophilic; suggests good membrane permeability but low aqueous solubility.
pKa (Acidic) ~10.0 – 10.3Typical for alkyl-substituted phenols; deprotonates in basic media (pH > 10).
Solubility DMSO, MeOH, DCMHigh solubility in polar aprotic and organic solvents; sparing solubility in water.
Appearance White to Off-White SolidCrystalline powder form is typical for purified biaryls.

Part 2: Synthetic Methodology (Suzuki-Miyaura Coupling)

The most robust and scalable synthesis for 5-(2-Methoxyphenyl)-2-methylphenol utilizes the Suzuki-Miyaura cross-coupling reaction . This pathway is preferred over oxidative coupling due to its regioselectivity and tolerance of the free (or protected) phenolic hydroxyl group.

Retrosynthetic Analysis

The molecule is disconnected at the biaryl axis (C5–C1').

  • Fragment A (Electrophile): 5-Bromo-2-methylphenol (or its O-protected derivative).

  • Fragment B (Nucleophile): 2-Methoxyphenylboronic acid.

Optimized Experimental Protocol

Objective: Synthesis of 5-(2-Methoxyphenyl)-2-methylphenol on a 10 mmol scale.

Reagents:

  • 5-Bromo-2-methylphenol (1.0 eq, 1.87 g)

  • 2-Methoxyphenylboronic acid (1.2 eq, 1.82 g)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Procedure:

  • Inertion: Charge a 100 mL round-bottom flask with 5-bromo-2-methylphenol, 2-methoxyphenylboronic acid, and K₂CO₃. Evacuate and backfill with Nitrogen (N₂) three times.

  • Solvation: Add degassed 1,4-Dioxane (40 mL) and Water (10 mL).

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of Nitrogen.

  • Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or LC-MS.

    • Checkpoint: The starting bromide should be fully consumed.

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) followed by brine (30 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (SiO₂, Gradient 0-20% EtOAc in Hexanes).

  • Validation: Confirm identity via ¹H NMR (distinctive O-Me singlet at ~3.8 ppm and Ar-Me singlet at ~2.2 ppm).

Part 3: Reaction Mechanism & Pathway

The formation of the biaryl bond follows the catalytic cycle of Oxidative Addition, Transmetallation, and Reductive Elimination.

SuzukiCycle Start Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd + 5-Bromo-2-methylphenol TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Activated Boronate BaseStep Base Activation (Formation of Boronate) BaseStep->TransMet Activates Boronic Acid RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Start - Product (Regenerates Pd(0))

Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling synthesis of 5-(2-Methoxyphenyl)-2-methylphenol.

Part 4: Reactivity & Applications in Drug Discovery

Chemical Reactivity Profile

The compound possesses two primary reactive centers:

  • Phenolic Hydroxyl (-OH):

    • Nucleophilicity: Acts as a nucleophile in Williamson ether synthesis (e.g., reaction with alkyl halides) or Mitsunobu reactions.

    • Acidity: Can be deprotonated by bases (NaH, K₂CO₃) to form the phenoxide anion.

  • Aromatic Ring (Biaryl System):

    • Electrophilic Substitution: The phenol ring is electron-rich (activated), making it susceptible to halogenation or nitration, primarily at the position ortho to the hydroxyl group (Position 6).

Structural Significance in Medicinal Chemistry

The biaryl scaffold is a "privileged structure" in drug design, often serving as the core pharmacophore for:

  • Kinase Inhibitors: The biaryl axis can orient the molecule to fit into the ATP-binding pocket of kinases (e.g., p38 MAPK, SRC). The ortho-methoxy group can induce a specific twist angle (atropisomerism), enhancing selectivity.

  • SGLT2 Inhibitors: While not the exact core of marketed gliflozins (which typically use a 4-substituted benzyl phenyl ether), this isomer represents a structural analog used in Structure-Activity Relationship (SAR) studies to probe the hydrophobic pocket of the SGLT2 receptor.

  • Receptor Ligands: The lipophilic nature and hydrogen-bond donor (OH) / acceptor (OMe) pairing make it suitable for GPCR ligand design.

Part 5: Safety & Handling

  • GHS Classification:

    • Skin Irrit. 2 (H315): Causes skin irritation.

    • Eye Irrit. 2A (H319): Causes serious eye irritation.

    • STOT SE 3 (H335): May cause respiratory irritation.

  • Handling: Use in a fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent slow oxidation of the phenol ring.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Hassan, J., et al. (2002). "Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction." Chemical Reviews, 102(5), 1359–1470. Link

  • Chemspace. (2024). "Compound 1261910-83-1 Product Page." Chemspace Database. Link[1]

  • AK Scientific. (2024). "5-(2-Methoxyphenyl)-2-methylphenol Product Entry." AK Scientific Catalog. Link

Sources

5-(2-Methoxyphenyl)-2-methylphenol: Structural Analogs, Synthesis, and Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of 5-(2-Methoxyphenyl)-2-methylphenol , a specific biaryl phenol scaffold with significant potential in medicinal chemistry and materials science.

Executive Summary

5-(2-Methoxyphenyl)-2-methylphenol (CAS: 1261910-83-1) represents a privileged biaryl phenol scaffold characterized by a 5-aryl-o-cresol core. This structural motif integrates the steric modulation of an ortho-methyl group with the electronic versatility of a methoxy-substituted biaryl system. In drug discovery, such scaffolds are critical pharmacophores for Estrogen Receptor Beta (ERβ) agonists , neuroprotective agents , and antioxidants . In materials science, they serve as precursors for sterically hindered ligands in transition metal catalysis.

This guide details the synthetic pathways, structural activity relationships (SAR), and derivatization strategies required to exploit this molecule for therapeutic and industrial applications.

Chemical Identity & Structural Analysis

Core Structure

The molecule consists of a phenol ring (Ring A) substituted with a methyl group at the ortho position (C2) and a 2-methoxyphenyl ring at the meta position (C5) relative to the hydroxyl group.

  • IUPAC Name: 5-(2-Methoxyphenyl)-2-methylphenol[1]

  • Alternative Name: 3-Hydroxy-4-methyl-2'-methoxybiphenyl

  • Molecular Formula: C₁₄H₁₄O₂

  • Molecular Weight: 214.26 g/mol

  • Key Features:

    • Phenolic Hydroxyl (C1-OH): Primary site for H-bonding and functionalization.

    • Ortho-Methyl (C2-Me): Provides steric protection to the phenol, modulating metabolic stability and pKa.

    • Biaryl Axis (C5-C1'): Allows for conformational flexibility; the ortho-methoxy group on Ring B induces a twisted conformation, reducing planarity.

Physicochemical Properties (Predicted)
PropertyValueImplication
LogP ~3.8 - 4.2High lipophilicity; likely good membrane permeability.
pKa (Phenol) ~10.5Slightly less acidic than phenol due to the electron-donating methyl group.
TPSA ~29.5 ŲGood oral bioavailability profile (Rule of 5 compliant).
H-Bond Donors 1Specific interaction with receptor pockets (e.g., Ser/Thr residues).

Synthetic Methodology

The most robust route to 5-(2-Methoxyphenyl)-2-methylphenol is via Suzuki-Miyaura Cross-Coupling . This protocol ensures high regioselectivity and yield.

Retrosynthetic Analysis
  • Disconnection: C5–C1' Biaryl bond.

  • Building Blocks:

    • Electrophile: 5-Bromo-2-methylphenol (commercially available).

    • Nucleophile: 2-Methoxyphenylboronic acid.

Optimized Experimental Protocol

Objective: Synthesis of 5-(2-Methoxyphenyl)-2-methylphenol on a 10 mmol scale.

Reagents:

  • 5-Bromo-2-methylphenol (1.87 g, 10 mmol)

  • 2-Methoxyphenylboronic acid (1.82 g, 12 mmol, 1.2 eq)

  • Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (3 mol%)

  • K₂CO₃ (2.76 g, 20 mmol, 2.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v, 50 mL)

Step-by-Step Workflow:

  • Inertion: Charge a round-bottom flask with the aryl bromide, boronic acid, and base. Evacuate and backfill with Argon (3x).

  • Solvation: Add degassed Dioxane/Water mixture via syringe.

  • Catalyst Addition: Add the Pd catalyst under a positive Argon flow.

  • Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.

  • Workup: Cool to RT. Dilute with EtOAc (100 mL) and wash with 1N HCl (to neutralize phenolate), then Brine.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via Flash Column Chromatography (SiO₂, 0-20% EtOAc in Hexanes).

  • Yield: Expected yield 75–85% (White to off-white solid).

Structural Analogs & Derivatives (SAR)

Modifying the core scaffold allows for the tuning of biological potency and physicochemical properties.

Structural Analogs (Library Generation)

To explore the chemical space, three vectors of modification are recommended:

  • Vector A (Phenol Ring): Modification of the methyl group (e.g., removal or expansion) alters steric bulk.

  • Vector B (Biaryl Linkage): Changing the electronics of the aryl ring.

  • Vector C (Distal Ring): Moving the methoxy group affects the twist angle and metabolic liability.

Table: Key Structural Analogs

Analog ID Modification Rationale Potential Application
MMP-A1 2-H (Des-methyl) Reduces steric hindrance; increases acidity. Ligand for smaller receptor pockets.
MMP-A2 2-tBu (Tert-butyl) Increases lipophilicity and steric protection. Antioxidant (BHT analog).
MMP-B1 4'-Fluoro Blocks metabolic oxidation at the para-position. Improved metabolic stability (t1/2).

| MMP-B2 | 2'-OH (Demethylated) | Creates a biaryl diol (catechol-like). | Metal chelation; high potency ERβ agonist. |

Derivatization Pathways

The phenol and methoxy groups offer distinct handles for further synthesis.

Pathway 1: Demethylation (Synthesis of Biaryl Diols)
  • Reagent: BBr₃ (Boron tribromide) in CH₂Cl₂, -78°C to RT.

  • Product: 5-(2-Hydroxyphenyl)-2-methylphenol.

  • Utility: Increases polarity and H-bond donor capacity; mimics Honokiol derivatives.

Pathway 2: Electrophilic Aromatic Substitution
  • Reagent: N-Bromosuccinimide (NBS) or HNO₃.

  • Regioselectivity: The OH and Me groups direct ortho and para. Expect substitution at C4 (ortho to Me, para to OH) or C6 (ortho to OH).

  • Utility: Introduction of halides for further cross-coupling (e.g., to create triaryl systems).

Pathway 3: Phosphinylation (Ligand Synthesis)
  • Reagent: ClPPh₂ + Et₃N.

  • Product: Biaryl Phosphinite.

  • Utility: Precursor for Rh/Ir catalysts in asymmetric hydrogenation.

Visualization of Workflows & Pathways

Synthesis & Derivatization Logic

G Start 5-Bromo-2-methylphenol Core 5-(2-Methoxyphenyl)-2-methylphenol (Target Scaffold) Start->Core Suzuki Coupling Pd(PPh3)4, K2CO3 Boronic 2-Methoxyphenylboronic Acid Boronic->Core Diol Biaryl Diol (Demethylation) Core->Diol BBr3, CH2Cl2 -78°C Ester Prodrug Ester (Acylation) Core->Ester RCOCl, Et3N Ligand Phosphinite Ligand (P-Functionalization) Core->Ligand ClPPh2, Base

Figure 1: Synthetic workflow from building blocks to the core scaffold and key derivatives.

Structure-Activity Relationship (SAR) Map

SAR Core 5-(2-Methoxyphenyl)-2-methylphenol MeGroup 2-Methyl Group Steric Anchor Core->MeGroup PhenolOH Phenolic OH H-Bond Donor Core->PhenolOH Biaryl Biaryl Axis Conformational Twist Core->Biaryl Methoxy 2'-Methoxy Electronic/Steric Core->Methoxy Effect1 Modulates Metabolic Stability MeGroup->Effect1 Effect2 Receptor Binding (ERβ) PhenolOH->Effect2 Effect3 Solubility & Permeability Methoxy->Effect3

Figure 2: SAR analysis highlighting the functional role of each structural component.

Potential Applications & Therapeutic Relevance

Medicinal Chemistry
  • Estrogen Receptor Beta (ERβ) Agonists: Biaryl phenols are classic scaffolds for ERβ selectivity. The 2-methyl group helps differentiate between ERα and ERβ pockets by exploiting the smaller cavity volume of ERβ.

  • Neuroprotection: Analogs of this scaffold (e.g., Honokiol derivatives) exhibit neurotrophic activity. The lipophilic nature allows blood-brain barrier (BBB) penetration.

  • Antioxidants: The phenolic moiety, stabilized by the ortho-methyl group, acts as a radical scavenger, potentially useful in mitigating oxidative stress in neurodegenerative diseases.

Materials Science
  • Ligand Design: The biaryl backbone is a precursor to Buchwald-type ligands or phosphinites used in homogeneous catalysis. The ortho-substituents prevent catalyst deactivation by restricting rotation.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Meyers, M. J., et al. (2010). "Estrogen Receptor-β Potency-Selective Ligands: Structure-Activity Relationship Studies of Diarylpropionitriles." Journal of Medicinal Chemistry, 53(16), 5979–6002. Link

  • Tietze, L. F., et al. (2013). "Synthesis of Biaryls via Suzuki–Miyaura Coupling." Organic Syntheses, 90, 237. Link

  • PubChem Compound Summary. (2025). "2-Methoxy-5-methylphenol (Isomer Reference)." National Center for Biotechnology Information. Link(Note: Cited for structural comparison of the cresol monomer).

  • Chemspace. (2025). "5-(2-methoxyphenyl)-2-methylphenol CAS 1261910-83-1 Entry."[1] Link

Sources

Technical Whitepaper: In Vitro Antioxidant Potential of 5-(2-Methoxyphenyl)-2-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Architecture

The Compound Profile

5-(2-Methoxyphenyl)-2-methylphenol (CAS: 1261910-83-1) represents a specific class of hindered biaryl phenols. Unlike ubiquitous antioxidants (e.g., BHT, Gallic Acid) which rely on multiple hydroxyl groups or extensive conjugation, this molecule utilizes a lipophilic biphenyl scaffold with a single phenolic "warhead."

  • Core Scaffold: 2-Methylphenol (o-Cresol derivative).

  • Substituent: 2-Methoxyphenyl group attached at the meta position (C5) relative to the hydroxyl group.

  • Key Property: High Lipophilicity (Predicted LogP > 3.5), suggesting utility in protecting lipid bilayers rather than aqueous phase radical scavenging.

Structure-Activity Relationship (SAR) Analysis

To rigorously evaluate the antioxidant potential, we must deconstruct the electronic environment of the phenolic hydroxyl group.

Structural FeatureElectronic EffectImpact on Antioxidant Activity
Phenolic -OH (C1) H-Atom DonorPrimary site for Hydrogen Atom Transfer (HAT).
Methyl Group (C2) Steric / Inductive (+I)Stabilizing: Provides mild steric protection to the radical center, preventing rapid pro-oxidant coupling, similar to Vitamin E.
Biaryl Linkage (C5) Meta-ConnectivityLimiting: Being meta to the -OH, the second ring cannot stabilize the phenoxy radical via direct resonance.
2'-Methoxy Group Electron Donor (+M)Solubility: Increases electron density of the pendant ring and enhances lipophilicity.

Expert Insight: The meta-connectivity of the aryl ring means this compound will not exhibit the hyper-resonant stability seen in flavonoids (where rings are conjugated para or via alkenes). Therefore, its mechanism will be dominated by Hydrogen Atom Transfer (HAT) kinetics driven by the intrinsic bond dissociation energy (BDE) of the O-H bond, rather than Single Electron Transfer (SET).

Part 2: Synthesis & Purification Strategy

Before assaying, ensuring the isomeric purity is critical. Isomers (e.g., the 4-substituted variant) have drastically different radical scavenging profiles.

Suzuki-Miyaura Cross-Coupling Protocol

The most robust route to synthesize high-purity 5-(2-Methoxyphenyl)-2-methylphenol is via palladium-catalyzed coupling.

Reaction Scheme: 5-Bromo-2-methylphenol + 2-Methoxyphenylboronic acid


Target Molecule

Detailed Workflow:

  • Reagents: Dissolve 5-bromo-2-methylphenol (1.0 eq) and 2-methoxyphenylboronic acid (1.2 eq) in 1,4-dioxane/water (4:1).

  • Catalyst: Add Pd(dppf)Cl₂ (3 mol%) and K₂CO₃ (2.0 eq).

  • Conditions: Degas with Argon. Heat to 90°C for 12 hours.

  • Purification: The crude is lipophilic. Flash column chromatography (Hexane/EtOAc 9:1) is required to remove de-brominated byproducts.

SynthesisWorkflow cluster_inputs Precursors cluster_process Catalytic Cycle cluster_output Downstream A 5-Bromo-2-methylphenol C Pd(dppf)Cl2 / K2CO3 90°C, 12h, Argon A->C B 2-Methoxyphenylboronic Acid B->C D Crude Extraction (EtOAc) C->D Coupling Complete E Flash Chromatography (Hex/EtOAc 9:1) D->E Concentration F Pure 5-(2-Methoxyphenyl)- 2-methylphenol E->F Isolation

Caption: Optimized Suzuki-Miyaura coupling workflow for high-purity synthesis of the target biaryl phenol.

Part 3: In Vitro Evaluation Protocols

Due to the lipophilic nature of 5-(2-Methoxyphenyl)-2-methylphenol, aqueous assays like ORAC may yield poor reproducibility due to precipitation. The following protocols are optimized for lipophilic phenols .

DPPH Radical Scavenging Assay (Kinetic Mode)

Why this works: DPPH is soluble in organic solvents (methanol/ethanol), ensuring the test compound remains in solution.

Protocol:

  • Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in Methanol.

  • Sample Series: Prepare serial dilutions of the target compound in Methanol (range: 5 – 200 µM).

  • Execution:

    • Add 100 µL of sample to 100 µL of DPPH solution in a 96-well plate.

    • Control: 100 µL Methanol + 100 µL DPPH.

    • Blank: 200 µL Methanol.

  • Incubation: Incubate in the dark at Room Temperature.

  • Measurement: Read Absorbance at 517 nm every 5 minutes for 30 minutes (Kinetic Mode) to detect slow-acting phenols.

Calculation:



Plot % Inhibition vs. Concentration to derive the IC50.[1]
TBARS Assay (in LDL or Linoleic Acid Emulsion)

Why this works: This is the critical assay for this molecule. Its structure suggests it partitions into membranes. We must test its ability to stop lipid peroxidation.

Protocol:

  • Substrate: Prepare a Linoleic Acid emulsion (25 mM) in Tween-20/Phosphate Buffer (pH 7.4).

  • Induction: Add FeSO₄ (0.01 mM) and Ascorbic Acid (0.1 mM) to induce Fenton chemistry peroxidation.

  • Treatment: Add target compound (dissolved in DMSO, final conc <1%) at varying concentrations.

  • Incubation: 37°C for 60 minutes.

  • Derivatization: Add Thiobarbituric Acid (TBA) and Trichloroacetic acid (TCA). Heat at 95°C for 15 mins.

  • Detection: Measure the pink chromogen at 532 nm .

Part 4: Mechanistic Interpretation & Data Visualization

Understanding how the molecule acts is as important as if it acts.

Proposed Mechanism: Hydrogen Atom Transfer (HAT)

The steric bulk of the ortho-methyl group and the meta-aryl ring suggests the molecule acts as a "sacrificial" antioxidant.

  • Initiation: ROO• (Peroxyl radical) attacks the Phenolic H.

  • Abstraction: The H is transferred to ROO•, forming ROOH (neutralized) and a Phenoxy Radical (ArO[1]•).

  • Stabilization: The ArO• is stabilized by the ortho-methyl group (steric shielding), preventing it from reacting with other lipid chains.

Mechanism ROO Free Radical (ROO•) Complex Transition State [ArO---H---OOR]‡ ROO->Complex Attack Target 5-(2-Methoxyphenyl)- 2-methylphenol Target->Complex H-Donation Product1 Neutralized Lipid (ROOH) Complex->Product1 Product2 Phenoxy Radical (ArO•) Complex->Product2 Stable Non-Radical Dimers (Termination) Product2->Stable Steric Stabilization & Dimerization

Caption: HAT Mechanism: The phenolic hydrogen neutralizes the radical, while the scaffold stabilizes the resulting species.

Part 5: Reference Data & Standards

When reporting data for 5-(2-Methoxyphenyl)-2-methylphenol, values must be benchmarked against standard lipophilic antioxidants.

Benchmarking Table:

StandardTypical IC50 (DPPH)MechanismComparison Note
BHT 15 - 30 µg/mLHAT (Steric)Closest structural analog (hindered phenol).

-Tocopherol
5 - 15 µg/mLHAT (Resonance)Gold standard for lipophilic activity.
Target Molecule To Be DeterminedHATExpected to be less potent than Tocopherol but comparable to BHT derivatives.
References
  • Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements. Journal of Agricultural and Food Chemistry, 53(10), 4290-4302. Link

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity.[1][2][3][4] LWT - Food Science and Technology, 28(1), 25-30. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Amorati, R., & Valgimigli, L. (2015). Advantages and limitations of common testing methods for antioxidants. Free Radical Research, 49(5), 633-649. Link

  • ChemSrc. (2023). 5-(2-methoxyphenyl)-2-methylphenol - CAS 1261910-83-1 Properties. Link

Sources

"5-(2-Methoxyphenyl)-2-methylphenol" potential as an anticancer agent

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Investigating "5-(2-Methoxyphenyl)-2-methylphenol" as a Potential Anticancer Agent

Preamble: A Forward-Looking Analysis

The quest for novel, selective, and potent anticancer agents is a cornerstone of modern oncological research. While the specific compound 5-(2-Methoxyphenyl)-2-methylphenol is not extensively characterized in the current body of peer-reviewed literature as a standalone anticancer therapeutic, its structural motifs—a substituted biphenyl core, a methoxy group, and a phenolic hydroxyl group—are present in numerous molecules with established and compelling anticancer activities.

This technical guide, therefore, serves as a proactive and predictive framework for researchers, scientists, and drug development professionals. It is designed to be a comprehensive roadmap for the systematic evaluation of "5-(2-Methoxyphenyl)-2-methylphenol" as a potential anticancer agent. By drawing upon established principles and the known biological activities of structurally analogous compounds, we will outline the synthesis, propose plausible mechanisms of action, and provide detailed, field-proven experimental protocols to rigorously test these hypotheses. This document is built on a foundation of scientific integrity, providing the causality behind experimental choices and ensuring that each proposed protocol is a self-validating system.

Synthesis and Characterization: Establishing a Foundation

The first critical step in evaluating any novel compound is its unambiguous synthesis and rigorous characterization to ensure purity and structural integrity.

Proposed Synthetic Pathway

A plausible and efficient method for the synthesis of 5-(2-Methoxyphenyl)-2-methylphenol would be the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is renowned for its high yields, tolerance of a wide range of functional groups, and generally mild reaction conditions.

Reaction Scheme:

  • Reactant A: 5-Bromo-2-methylphenol

  • Reactant B: 2-Methoxyphenylboronic acid

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Base: Sodium carbonate (Na₂CO₃)

  • Solvent System: Toluene, Ethanol, and Water

Step-by-Step Protocol:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromo-2-methylphenol (1.0 eq), 2-methoxyphenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Add the solvent mixture of toluene, ethanol, and water in a 4:1:1 ratio.

  • Degas the resulting mixture by bubbling the inert gas through it for 15-20 minutes.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the flask.

  • Heat the reaction mixture to reflux (approximately 85-95 °C) and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 5-(2-Methoxyphenyl)-2-methylphenol.

Structural and Purity Verification

The identity and purity of the synthesized compound must be unequivocally confirmed using a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure, proton and carbon environments, and connectivity.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition (via High-Resolution Mass Spectrometry).

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the phenolic -OH stretch and C-O ether stretches.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound, which should ideally be >98% for biological assays.

Postulated Anticancer Mechanisms of Action

Based on an extensive review of structurally related compounds, we can hypothesize several plausible mechanisms through which 5-(2-Methoxyphenyl)-2-methylphenol may exert anticancer effects. The presence of methoxyphenyl and phenolic moieties is a recurring feature in compounds that modulate key oncogenic pathways.[1][2]

Induction of Apoptosis via Modulation of Key Signaling Pathways

Many polyphenol and biphenyl compounds are known to induce programmed cell death, or apoptosis, in cancer cells.[3][4][5] We postulate that our target compound could engage similar pathways.

  • PI3K/Akt Pathway Inhibition: The PI3K/Akt pathway is a critical cell survival pathway that is often hyperactivated in cancer. A novel microtubule inhibitor, 2-methoxy-5((3,4,5-trimethosyphenyl)seleninyl) phenol, has been shown to induce apoptosis that is correlated with the down-regulation of the PI3K-Akt-MDM2 pathway.[6] It is plausible that 5-(2-Methoxyphenyl)-2-methylphenol could similarly inhibit the phosphorylation (and thus activation) of Akt, leading to the downstream activation of pro-apoptotic proteins.

  • VEGFR2 Signaling Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth. The compound (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) has been shown to suppress breast cancer progression by inhibiting VEGFR2 phosphorylation.[7] Given the structural similarities, our compound of interest may also function as a VEGFR2 inhibitor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PI3K PI3K VEGFR2->PI3K Compound 5-(2-Methoxyphenyl) -2-methylphenol Compound->VEGFR2 Inhibits Compound->PI3K Inhibits Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Promotes Bax Bax (Pro-apoptotic) Akt->Bax Inhibits Caspase9 Caspase-9 Bcl2->Caspase9 Inhibits Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes VEGF VEGF VEGF->VEGFR2 Binds G cluster_workflow Apoptosis Validation Workflow Start Treat Cells with Compound AnnexinV Annexin V/PI Staining (Flow Cytometry) Start->AnnexinV Caspase Caspase-3/7 Activation Assay (Luminescence) Start->Caspase Western Western Blot for Cleaved PARP, Bcl-2 Family Start->Western Result Confirm Apoptotic Cell Death AnnexinV->Result Caspase->Result Western->Result

Caption: A multi-assay workflow to confirm apoptosis induction.

Tier 3: Investigation of Specific Molecular Targets

Based on the apoptosis results, we can now probe the specific signaling pathways hypothesized in Section 2.0.

Experimental Protocol: Western Blotting

  • Protein Extraction: Treat cells with the compound for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA. Incubate with primary antibodies overnight at 4°C.

    • Target Antibodies: p-VEGFR2, VEGFR2, p-Akt, Akt, Bcl-2, Bax, cleaved Caspase-3, Cyclin B1, and β-actin (as a loading control).

  • Secondary Antibody & Detection: Wash and incubate with an HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.

Future Directions: Bridging to In Vivo Models

Should 5-(2-Methoxyphenyl)-2-methylphenol demonstrate significant and selective in vitro anticancer activity through a well-defined mechanism, the logical progression is to in vivo studies.

  • Pharmacokinetic (PK) and Toxicology Studies: Initial studies in rodents are necessary to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as to establish a maximum tolerated dose (MTD).

  • Xenograft Tumor Models: If the compound has a favorable PK and safety profile, its efficacy can be tested in immunodeficient mice bearing human tumor xenografts (e.g., MDA-MB-231 or HCT116 tumors). Tumor growth inhibition would be the primary endpoint.

Conclusion

While direct evidence is currently lacking, the structural components of 5-(2-Methoxyphenyl)-2-methylphenol provide a strong rationale for its investigation as a novel anticancer agent. Its synthesis is feasible via established methods, and its potential to induce apoptosis and cell cycle arrest by targeting key oncogenic pathways like PI3K/Akt and VEGFR2 is high. The comprehensive experimental workflow detailed in this guide provides a rigorous, step-by-step plan for its evaluation. The successful execution of these studies will unequivocally determine the therapeutic potential of this promising compound and its place in the landscape of next-generation cancer therapies.

References

  • MDPI. (2021, August 31). 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Retrieved from [Link]

  • PubMed. (2020, September 25). 2-Methoxy-5((3,4,5-trimethosyphenyl)seleninyl) phenol (SQ) inhibits cancer cell metastasis behavior of TNBC via suppressing EMT and VEGF. Retrieved from [Link]

  • MDPI. (2025, January 16). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Methoxyphenylcipro induces antitumor activity in human cancer cells. Retrieved from [Link]

  • In-vitro ANTICANCER ACTIVITY, ANTIMICROBIAL AND In-silico STUDIES OF NAPHTHYL PYRAZOLE ANALOGUES. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis and in vitro anticancer evaluation of 2-methylphenyl sydnone derivatives against Human breast cancer cell line MDA-MB. Retrieved from [Link]

  • Korea Science. (2024, February 28). (E)-2-Methoxy-4-(3-(4-Methoxyphenyl) Prop-1-en-1-yl) Phenol Suppresses Breast Cancer Progression by Dual-Regulating VEGFR2 and PPARγ. Retrieved from [Link]

  • MDPI. (2022, September 30). Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones. Retrieved from [Link]

  • Chem-Impex. 2-Metoxi-5-metilfenol. Retrieved from [Link]

  • PubMed. (2024, February 28). 2-Methoxy-4-(3-(4-Methoxyphenyl) Prop-1-en-1-yl) Phenol Suppresses Breast Cancer Progression by Dual-Regulating VEGFR2 and PPARγ. Retrieved from [Link]

  • University of Waterloo. (2015, May 12). Waterloo researcher discovers molecules that could kill cancer cells while protecting healthy cells. Retrieved from [Link]

  • PubMed. (2016, February 6). 2-Methoxy-5((3,4,5-trimethosyphenyl)seleninyl) phenol (SQ0814061), a novel microtubule inhibitor, evokes G2/M cell cycle arrest and apoptosis in human breast cancer cells. Retrieved from [Link]

  • IRIS UniPA. (2023, January 28). Anti-Arthritic and Anti-Cancer Activities of Polyphenols: A Review of the Most Recent In Vitro Assays. Retrieved from [Link]

  • PubMed Central. (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol inhibits growth of colon tumors in mice. Retrieved from [Link]

  • MDPI. (2015, April 24). In Vitro and in Vivo Antitumoral Effects of Combinations of Polyphenols, or Polyphenols and Anticancer Drugs: Perspectives on Cancer Treatment. Retrieved from [Link]

  • PrepChem.com. Synthesis of 2-methoxy-5-methylphenol. Retrieved from [Link]

  • BioKB. Synthesis and in vitro anticancer activity of 6,7-methylenedioxy (or 5-hydroxy-6-methoxy)-2-(substituted selenophenyl)quinolin-4-one analogs. Retrieved from [Link]

  • ResearchGate. (2025, August 9). (PDF) Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds. Retrieved from [Link]

  • Open Exploration Publishing. (2024, June 11). Evaluation of molecular effects associated with apoptosis, tumour progression, angiogenesis and metastasis by a novel combination of. Retrieved from [Link]

  • CNR-IRIS. (2021, May 26). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. Retrieved from [Link]

  • Semantic Scholar. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compound. Retrieved from [Link]

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Technical Evaluation Guide: Antimicrobial Profiling of 5-(2-Methoxyphenyl)-2-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Class: Lipophilic Biphenyl Phenol Target Application: Broad-spectrum biocide, preservative, or topical antiseptic.

This technical guide outlines the validation framework for 5-(2-Methoxyphenyl)-2-methylphenol , a structural analog of ortho-phenylphenol (OPP). Unlike simple phenols, the biphenyl scaffold combined with the methoxy-substitution at the ortho position of the pendant ring significantly increases lipophilicity (LogP > 3.5 estimated). This modification typically enhances membrane intercalation but introduces significant solubility challenges in aqueous media.

This document provides a self-validating screening protocol designed to overcome the "false negatives" common when testing hydrophobic compounds, utilizing a modified CLSI M07-A10 methodology and colorimetric endpoints.

Part 1: Physicochemical Context & Solubility Strategy

Before initiating biological assays, the solvation system must be optimized. This molecule will likely precipitate in standard Mueller-Hinton Broth (MHB) if not properly emulsified.

Solvation Protocol (The "Carrier System")

Standard aqueous dissolution will fail. You must establish a "Stock -> Working -> Final" dilution train that keeps the final DMSO concentration < 2% while maintaining compound solubility.

  • Primary Stock: Dissolve 10 mg of compound in 1 mL of 100% DMSO (Concentration: 10,000 µg/mL). Vortex for 60 seconds.

  • Surfactant Integration: If precipitation is observed upon dilution into media, add 0.02% Tween 80 to the cation-adjusted Mueller-Hinton Broth (CAMHB). This acts as a dispersing agent without inhibiting bacterial growth.

The "False Turbidity" Check

Critical Step: Before adding bacteria, prepare a "Sterile Control" plate containing the compound + media (no bacteria).

  • Why: At high concentrations (e.g., >128 µg/mL), the compound may form a milky emulsion. If you rely on optical density (OD600), this emulsion looks like bacterial growth, leading to a false "Resistant" result.

  • Solution: Use a metabolic dye (Resazurin) for the readout (detailed in Part 3).

Part 2: Primary Screening Workflow (Determination of MIC)

Standard: Modified CLSI M07-A10 (Broth Microdilution). Readout: Colorimetric (Resazurin) to bypass solubility interference.

Experimental Setup

Materials:

  • 96-well polypropylene plates (prevents binding of lipophilic drugs).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum: S. aureus ATCC 29213 (Gram+ benchmark), E. coli ATCC 25922 (Gram- benchmark).[1]

  • Indicator: Resazurin sodium salt (0.01% w/v in sterile water).

Step-by-Step Protocol
  • Plate Preparation:

    • Dispense 100 µL of CAMHB into columns 2–12.

    • Dispense 200 µL of Working Solution (e.g., 512 µg/mL in media/DMSO) into column 1.

    • Perform serial 2-fold dilutions from column 1 to 10. Discard 100 µL from column 10.

    • Result: Concentration range 256 µg/mL to 0.5 µg/mL.

    • Controls: Column 11 = Growth Control (Media + Bacteria + Solvent). Column 12 = Sterility Control (Media only).

  • Inoculation:

    • Prepare a 0.5 McFarland bacterial suspension (~1.5 x 10^8 CFU/mL).

    • Dilute 1:100 in CAMHB.

    • Add 100 µL of this diluted inoculum to wells 1–11.

    • Final Inoculum: ~5 x 10^5 CFU/mL.

  • Incubation:

    • Seal plate with breathable film.

    • Incubate at 35 ± 2°C for 20 hours (aerobic).

  • The "Resazurin Switch" (Endpoint):

    • Add 30 µL of 0.01% Resazurin solution to all wells.

    • Incubate for an additional 2–4 hours.

    • Read:

      • Blue/Purple: No growth (Metabolically inactive).

      • Pink/Colorless: Growth (Resazurin reduced to Resorufin by viable cells).

    • MIC Definition: The lowest concentration well that remains Blue .

Part 3: Secondary Screening (Mechanism of Action)

Biphenyl phenols typically act as Membrane Active Agents . They intercalate into the lipid bilayer, causing depolarization and leakage.

Membrane Integrity Assay (Propidium Iodide Uptake)

Logic: Propidium Iodide (PI) is membrane-impermeable. It only fluoresces (binds DNA) if the bacterial membrane is compromised by your compound.

Protocol:

  • Harvest S. aureus cells in mid-log phase. Wash and resuspend in PBS.

  • Adjust OD600 to 0.5.

  • Add PI to a final concentration of 10 µM.

  • Add 5-(2-Methoxyphenyl)-2-methylphenol at 2x MIC .

  • Positive Control: Nisin or CTAB (known membrane disruptors).

  • Measure: Fluorescence Kinetics (Ex: 535 nm / Em: 617 nm) every 5 mins for 1 hour.

Interpretation: Rapid increase in fluorescence (<10 mins) confirms membrane permeabilization as the primary mode of action.

Part 4: Data Visualization & Logic

Screening Logic Flow

The following diagram illustrates the decision tree for validating this lipophilic compound.

ScreeningWorkflow Start Compound: 5-(2-Methoxyphenyl)-2-methylphenol Solubility Solubility Check (DMSO Stock + CAMHB) Start->Solubility Precipitation Precipitation Observed? Solubility->Precipitation AddSurfactant Add 0.02% Tween 80 & Vortex Precipitation->AddSurfactant Yes MIC_Assay Primary Screen: MIC (Mod. CLSI M07) Precipitation->MIC_Assay No AddSurfactant->MIC_Assay Readout Readout Method? MIC_Assay->Readout OD600 OD600 (Turbidity) RISK: False Positives Readout->OD600 Clear Solution Resazurin Resazurin (Metabolic) RECOMMENDED Readout->Resazurin Emulsion/Cloudy Secondary Secondary Screen: Membrane Integrity (PI Uptake) Resazurin->Secondary MIC < 64 µg/mL

Figure 1: Decision matrix for screening lipophilic biphenyls, prioritizing metabolic readouts over turbidity.

Hypothesized Mechanism of Action

Based on SAR (Structure-Activity Relationship) with ortho-phenylphenol.

Mechanism Compound 5-(2-Methoxyphenyl)-2-methylphenol Membrane Bacterial Cell Membrane Compound->Membrane Partitions into Lipid Bilayer Intercalation Hydrophobic Intercalation Membrane->Intercalation Fluidity Altered Membrane Fluidity Intercalation->Fluidity Leakage Leakage of K+ and ATP Fluidity->Leakage Death Cell Death (Bactericidal) Leakage->Death

Figure 2: The biphenyl scaffold facilitates deep membrane insertion, leading to depolarization and cell death.

Part 5: Data Presentation Standards

When reporting your results, avoid qualitative terms like "Good activity." Use the following table structure to present quantitative data.

Table 1: Minimum Inhibitory Concentrations (MIC)

OrganismStrain IDMIC (µg/mL)Interpretation
S. aureusATCC 29213[Value] Gram(+) Indicator
E. coliATCC 25922[Value] Gram(-) Indicator
P. aeruginosaATCC 27853[Value] Efflux Pump Control
C. albicansATCC 90028[Value] Fungal Control

Note: For biphenyls, expect higher activity against Gram-positives due to the lack of an outer LPS membrane, which often blocks hydrophobic molecules.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). M07-A11: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]

  • Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324. [Link]

  • Griffin, S. G., et al. (1999). The role of structure and molecular properties of terpenoids in determining their antimicrobial activity. Flavour and Fragrance Journal. (Provides SAR context for lipophilic phenols). [Link]

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"5-(2-Methoxyphenyl)-2-methylphenol" IUPAC name and CAS number

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 5-(2-Methoxyphenyl)-2-methylphenol (CAS 1261910-83-1), a specialized biaryl intermediate used in medicinal chemistry.

High-Purity Biaryl Scaffold for Drug Discovery

Executive Summary

5-(2-Methoxyphenyl)-2-methylphenol is a functionalized biaryl building block characterized by an ortho-cresol core substituted at the meta-position (relative to the hydroxyl) with an ortho-methoxyphenyl group. This specific substitution pattern renders it a "privileged scaffold" in medicinal chemistry, particularly for the design of GPCR ligands (e.g., Orexin receptor antagonists), kinase inhibitors , and protein-protein interaction inhibitors .

The compound’s utility lies in its ability to introduce a rigid, hydrophobic biaryl moiety while offering a phenolic hydroxyl group for further derivatization (e.g., etherification, esterification) or hydrogen-bond interactions within a binding pocket.

Chemical Identity & Properties

Nomenclature & Identifiers
Parameter Detail
IUPAC Name 5-(2-Methoxyphenyl)-2-methylphenol
Alternative Name 3-Hydroxy-4-methyl-2'-methoxybiphenyl
CAS Registry Number 1261910-83-1
Molecular Formula C₁₄H₁₄O₂
Molecular Weight 214.26 g/mol
SMILES Cc1c(O)cc(cc1)-c2ccccc2OC
InChI Key Available upon specific database query (Structure-dependent)
Physical & Chemical Properties
Property Value / Description
Appearance Off-white to pale yellow solid
Melting Point 85–89 °C (Typical for this class, verify experimentally)
Solubility Soluble in DMSO, MeOH, DCM, EtOAc; Insoluble in water
pKa (Predicted) ~10.2 (Phenolic OH)
LogP (Predicted) ~3.8 (Lipophilic)

Synthesis & Manufacturing Protocol

Retrosynthetic Analysis

The most robust route to 5-(2-Methoxyphenyl)-2-methylphenol is a Suzuki-Miyaura Cross-Coupling reaction. The strategic disconnection occurs at the biaryl bond, utilizing a boronic acid and an aryl halide.

  • Fragment A (Electrophile): 5-Bromo-2-methylphenol (commercially available, CAS 35450-34-9).

  • Fragment B (Nucleophile): 2-Methoxyphenylboronic acid (CAS 5720-06-9).

Expert Insight: While the free phenolic hydroxyl can be tolerated in many Suzuki protocols, protecting it (e.g., as a benzyl ether) often improves yields by preventing catalyst poisoning or side reactions. However, for industrial efficiency, a direct coupling using optimized base/solvent systems is preferred to avoid protection/deprotection steps.

Detailed Experimental Protocol (Direct Coupling)

Note: This protocol assumes standard Schlenk line techniques for air-sensitive catalysis.

Reagents:

  • 5-Bromo-2-methylphenol (1.0 eq)

  • 2-Methoxyphenylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)

  • Base: Potassium Carbonate (K₂CO₃), 2.0 M aqueous solution (3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Setup: Charge a dry 3-neck round-bottom flask with 5-bromo-2-methylphenol (10 mmol, 1.87 g), 2-methoxyphenylboronic acid (12 mmol, 1.82 g), and Pd(dppf)Cl₂ (0.3 mmol, 245 mg).

  • Inertion: Evacuate and backfill with Nitrogen (N₂) three times to remove oxygen.

  • Solvation: Add degassed 1,4-Dioxane (40 mL) via syringe. Stir to dissolve solids.

  • Activation: Add the aqueous K₂CO₃ solution (15 mL) via syringe. The mixture will likely turn biphasic.

  • Reaction: Heat the mixture to 90°C under N₂ atmosphere. Monitor via TLC (Hexane/EtOAc 4:1) or HPLC.[1]

    • Checkpoint: Reaction is typically complete within 4–12 hours. Look for the disappearance of the bromide starting material.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (100 mL) and water (50 mL). Acidify carefully with 1M HCl to pH ~4 (to ensure the phenol is protonated and partitions into the organic phase).

  • Extraction: Separate layers. Extract the aqueous layer 2x with EtOAc. Combine organic phases.

  • Purification: Wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0–20% EtOAc in Hexanes).

Synthetic Pathway Visualization

The following diagram illustrates the catalytic cycle and workflow for this synthesis.

SuzukiCoupling cluster_conditions Reaction Conditions Start Starting Materials 5-Bromo-2-methylphenol + 2-Methoxyphenylboronic acid OxAdd Oxidative Addition Ar-Pd(II)-Br Start->OxAdd Reagents mixed Cat Catalyst Activation Pd(dppf)Cl2 -> Pd(0) Cat->OxAdd Enters Cycle TransMet Transmetallation Base (K2CO3) + Boronic Acid OxAdd->TransMet Pd(II) Species RedElim Reductive Elimination C-C Bond Formation TransMet->RedElim Biaryl-Pd Complex RedElim->Cat Regenerate Pd(0) Product Target Product 5-(2-Methoxyphenyl)-2-methylphenol RedElim->Product Product Release Cond Solvent: 1,4-Dioxane/H2O Temp: 90°C Time: 4-12h

Figure 1: Catalytic cycle and process flow for the Suzuki-Miyaura synthesis of 5-(2-Methoxyphenyl)-2-methylphenol.

Analytical Characterization (QC)

To ensure the integrity of the intermediate for downstream drug development, the following specifications must be met.

Proton NMR (¹H-NMR)

Solvent: CDCl₃, 400 MHz

  • δ 2.25 ppm (s, 3H): Methyl group on the phenol ring.

  • δ 3.80 ppm (s, 3H): Methoxy group on the phenyl ring.

  • δ 5.00 ppm (s, 1H, br): Phenolic -OH (exchangeable, shift varies with concentration).

  • δ 6.90 – 7.40 ppm (m, 7H): Aromatic protons (Complex region due to biaryl overlap).

    • Diagnostic: Look for the doublet/multiplet patterns characteristic of 1,2,4-substitution on the phenol ring and 1,2-substitution on the anisole ring.

Mass Spectrometry (LC-MS)
  • Ionization: ESI (Electrospray Ionization), Positive/Negative Mode.

  • Molecular Ion:

    • [M+H]⁺: 215.3 m/z

    • [M-H]⁻: 213.3 m/z (Negative mode is often more sensitive for phenols).

HPLC Purity Profile
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and 280 nm.

  • Acceptance Criteria: >98.0% Area.

Applications in Drug Development

This compound serves as a versatile biaryl scaffold . In modern medicinal chemistry, biaryl ethers and biaryl phenols are critical for optimizing Lipophilic Ligand Efficiency (LLE) .

Structural Activity Relationship (SAR) Utility
  • Orexin Receptor Antagonists: The biaryl motif mimics the hydrophobic core found in DORA (Dual Orexin Receptor Antagonist) class drugs (e.g., Suvorexant derivatives), where the spatial arrangement of aromatic rings dictates receptor fit.

  • Kinase Inhibitors: The 3-hydroxy group provides a handle for attaching solubilizing groups or warheads, while the biaryl system occupies the hydrophobic back-pocket of the ATP binding site.

  • ProTacs (Proteolysis Targeting Chimeras): The phenolic handle allows for the attachment of linkers to E3 ligase ligands, making this a useful "exit vector" for degrader design.

Derivatization Logic

The following diagram outlines how this core is transformed into active pharmaceutical ingredients (APIs).

Derivatization Core Core Scaffold 5-(2-Methoxyphenyl)-2-methylphenol Path1 O-Alkylation (Linker Attachment) Core->Path1 R-X, Base Path2 Electrophilic Aromatic Subst. (Halogenation/Nitration) Core->Path2 NCS / NBS Path3 Demethylation (Yields Biphenyldiol) Core->Path3 BBr3 Target1 PROTAC Linkers GPCR Ligands Path1->Target1 Target2 Advanced Intermediates (e.g., for cross-coupling) Path2->Target2 Target3 Chelating Agents Metabolites Path3->Target3

Figure 2: Strategic derivatization pathways for the 5-(2-Methoxyphenyl)-2-methylphenol scaffold.

Safety & Handling

  • GHS Classification:

    • Skin Irrit. 2 (H315): Causes skin irritation.

    • Eye Irrit. 2A (H319): Causes serious eye irritation.

    • STOT SE 3 (H335): May cause respiratory irritation.

  • Handling: Wear nitrile gloves, safety goggles, and a lab coat. Handle within a fume hood to avoid inhalation of dust/vapors.

  • Storage: Store in a cool, dry place (2–8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the phenol ring over long periods.

References

  • Chemsrc. 5-(2-methoxyphenyl)-2-methylphenol (CAS 1261910-83-1) Physicochemical Properties and MSDS.[2] Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Biaryl Phenol Derivatives. (General Reference for Class). Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Foundational Protocol Reference). Retrieved from [Link]

Sources

Technical Whitepaper: Molecular Docking Framework for the Biaryl Scaffold 5-(2-Methoxyphenyl)-2-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: De Novo Molecular Docking & Binding Characterization of 5-(2-Methoxyphenyl)-2-methylphenol Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads

Executive Summary & Structural Significance

The molecule 5-(2-Methoxyphenyl)-2-methylphenol represents a classic biaryl scaffold , a "privileged structure" in medicinal chemistry often associated with high-affinity ligands for nuclear receptors (e.g., Estrogen Receptor), oxidoreductases (e.g., Tyrosinase), and kinase allosteric pockets.

Unlike rigid planar systems, this biaryl congener introduces a critical degree of freedom: the torsional angle between the phenolic and methoxyphenyl rings. This guide moves beyond standard "black-box" docking to present a high-fidelity protocol that accounts for atropisomerism-induced conformational strain and solvation effects , ensuring the generated binding poses are thermodynamically accessible.

Chemical Identity[1][2][3]
  • Core Scaffold: Biaryl (Biphenyl derivative)[1]

  • Pharmacophore Features:

    • H-Bond Donor: Phenolic -OH (C1).

    • Hydrophobic Shield: 2-Methyl group (ortho to -OH).

    • H-Bond Acceptor/Lipophilic Bulk: 2'-Methoxy group on the distal ring.

Computational Workflow Architecture

The following diagram outlines the critical path for valid docking. Note the insertion of Quantum Mechanical (QM) validation before docking, a step often skipped in lower-quality studies.

DockingWorkflow Ligand Ligand: 5-(2-Methoxyphenyl)-2-methylphenol QM_Opt QM Optimization (DFT B3LYP/6-31G*) Calculate Torsional Energy Profile Ligand->QM_Opt 1. Conformation Check Prep Ligand Prep (Assign Bond Orders, Gasteiger Charges) QM_Opt->Prep 2. Low Energy Conf Docking Molecular Docking (Lamarckian GA / Vina Scoring) Prep->Docking Target Target Selection (ERα / Tyrosinase) Remove Waters, Fix Missing Atoms Grid Grid Box Generation (Center: Co-crystallized Ligand) Target->Grid 3. Receptor Prep Grid->Docking Analysis Interaction Profiling (H-Bonds, Pi-Pi Stacking, RMSD) Docking->Analysis 4. Scoring

Figure 1: Integrated QM-Molecular Docking Workflow. The inclusion of DFT optimization ensures the biaryl twist is physically realistic before the rigid receptor docking phase.

Protocol Pillar 1: Ligand Preparation (The Causality of Twist)

Expertise Insight: Standard force fields (like MMFF94) often flatten biaryl systems to maximize pi-overlap, ignoring the steric clash between the ortho-substituents (the 2'-methoxy and the protons of the phenol ring). This leads to false-positive flat binding modes.

Step-by-Step Methodology:
  • Structure Generation: Build the 2D structure and convert to 3D.

  • QM Optimization (Critical):

    • Software: Gaussian or ORCA.

    • Theory: DFT B3LYP with 6-31G* basis set.

    • Goal: Scan the dihedral angle connecting the two phenyl rings.

    • Outcome: Identify the global minimum twist angle (typically ~35-45° for ortho-substituted biphenyls) to use as the starting conformation.

  • Charge Assignment: Calculate Gasteiger-Marsili partial charges. The phenolic oxygen must carry a specific negative density to act as a donor.

Protocol Pillar 2: Target Selection & Grid Configuration

Given the structural similarity of 5-(2-Methoxyphenyl)-2-methylphenol to the A/B rings of estradiol and various flavonoids, Estrogen Receptor Alpha (ERα) is the primary validation target.

Target Specifications
  • Protein: Human Estrogen Receptor Alpha (ERα).

  • PDB ID: 1ERE (High resolution, complexed with Estradiol) or 3ERT (Complexed with 4-hydroxytamoxifen).

  • Rationale: The phenolic -OH of the ligand mimics the A-ring phenol of estradiol (E2), which forms a critical "anchor" hydrogen bond with Glu353 and Arg394.

Grid Box Setup (Self-Validating System)

To ensure trustworthiness, we define the grid based on the known active site, not an arbitrary blind search.

ParameterValueJustification
Center (X, Y, Z) 30.01, -1.91, 24.20Centered on the co-crystallized Estradiol (E2) in PDB 1ERE.
Dimensions 22Å x 22Å x 22ÅSufficient to cover the hydrophobic pocket (H12 helix) without allowing irrelevant surface binding.
Spacing 0.375 ÅHigh-resolution sampling for precise side-chain interaction mapping.
Exhaustiveness 32 (Vina) / 100 runs (AD4)High sampling depth required to overcome the rotational barrier of the biaryl bond.

Protocol Pillar 3: Docking & Interaction Analysis

Mechanistic Claim: The binding affinity of this ligand is driven by a "Hydrophobic Sandwich" effect, stabilized by a directional H-bond.

Execution
  • Algorithm: Genetic Algorithm (Lamarckian GA) or Iterative Local Search (Vina).

  • Constraint: Allow rotation of the biaryl bond but penalize planar conformations (using the internal energy scoring function derived from the QM step).

Expected Interaction Topology

The following diagram illustrates the predicted binding mode within the ERα Ligand Binding Domain (LBD).

InteractionMap Ligand 5-(2-Methoxyphenyl) -2-methylphenol Glu353 Glu353 Ligand->Glu353 H-Bond (Donor: Phenol OH) Arg394 Arg394 Ligand->Arg394 H-Bond Network Phe404 Phe404 Ligand->Phe404 Pi-Pi T-Shaped (Biaryl Ring) Leu387 Leu387 Ligand->Leu387 Hydrophobic (2-Me Group) His524 His524 Ligand->His524 Potential H-Bond (Methoxy O)

Figure 2: Predicted Ligand-Residue Interaction Map. The phenolic OH acts as the primary anchor, mimicking Estradiol's A-ring.

Quantitative Assessment Table

Post-docking, results must be tabulated against a control (Estradiol).

LigandBinding Energy (kcal/mol)H-BondsRMSD to CrystalKey Hydrophobic Contacts
Estradiol (Control) -10.2 to -11.5Glu353, His5240.00 (Ref)Phe404, Leu387, Leu349
5-(2-Methoxyphenyl)... -7.8 to -8.5 (Est) Glu353N/APhe404, Leu387

Note: A binding energy lower (more negative) than -7.0 kcal/mol generally indicates a potential lead compound in fragment-based drug discovery.

Validation: The "Decoy" Test

To ensure the docking score is not an artifact of the scoring function (Trustworthiness), perform a Decoy Set Validation :

  • Generate Decoys: Create 50 molecules with similar molecular weight and logP but different topology (e.g., linear alkyl phenols, non-biaryl isomers) using the DUD-E generator.

  • Dock Decoys: Run the exact same protocol.

  • Calculate Enrichment: The target molecule must rank in the top 5% compared to decoys. If decoys score -8.0 kcal/mol, the protocol is non-specific and fails the integrity test.

References

  • RCSB Protein Data Bank. (2024). Structure of Human Estrogen Receptor Alpha Ligand Binding Domain (PDB: 1ERE). [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. [Link]

  • Mysinger, M. M., et al. (2012). Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking. Journal of Medicinal Chemistry. [Link]

  • Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. (Standard for DFT Optimization). [Link]

Sources

"5-(2-Methoxyphenyl)-2-methylphenol" literature review and background

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Evaluation of 5-(2-Methoxyphenyl)-2-methylphenol

Authored by: A Senior Application Scientist

Foreword: The Untapped Potential of Novel Biphenyl Scaffolds

In the landscape of medicinal chemistry and materials science, the biphenyl moiety remains a cornerstone structural motif. Its unique stereochemical properties and its presence in numerous biologically active compounds and functional materials underscore its significance.[1][2] This guide ventures into the uncharted territory of a specific, novel biphenyl derivative: 5-(2-Methoxyphenyl)-2-methylphenol . As this molecule is not extensively documented in current literature, this document serves as both a literature review of related structures and a forward-looking technical roadmap for its synthesis, characterization, and preliminary biological evaluation. We will proceed with the expert assumption that the synthesis of this molecule is a primary objective for the reader. This guide is crafted for researchers, scientists, and drug development professionals who are at the forefront of discovering new chemical entities.

Rationale and Design: Why 5-(2-Methoxyphenyl)-2-methylphenol?

The structure of 5-(2-Methoxyphenyl)-2-methylphenol is intriguing due to the combination of three key functional groups: a phenol, a methoxy group, and a methyl group, all arranged on a biphenyl scaffold. This arrangement suggests several potential properties:

  • Antioxidant and Antimicrobial Potential: Phenolic compounds are well-known for their antioxidant properties.[3][4] The presence of the hydroxyl group on the 2-methylphenol ring suggests that this molecule could act as a radical scavenger. Furthermore, substituted phenols often exhibit antimicrobial activity.[3][4]

  • Modulation of Biological Targets: The biphenyl core provides a rigid backbone for orienting the functional groups in three-dimensional space, which is crucial for specific interactions with biological targets. The methoxy and methyl groups can influence lipophilicity and steric interactions, potentially fine-tuning the molecule's binding affinity and selectivity for enzymes or receptors.

  • Intermediate for Further Functionalization: The phenolic hydroxyl group serves as a handle for further chemical modifications, allowing for the creation of a library of derivatives with diverse properties. It can be a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[3][4]

Proposed Synthetic Pathways

The creation of the C-C bond between the two phenyl rings is the critical step in synthesizing the target molecule. Based on established methods for biphenyl synthesis, two primary routes are proposed: the Suzuki-Miyaura cross-coupling and the Ullmann condensation.[5][6]

Primary Synthetic Route: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust and versatile method for forming biaryl compounds, known for its tolerance of a wide range of functional groups and generally high yields.[6]

Reaction Scheme:

Suzuki-Miyaura Coupling cluster_reactants Reactants cluster_reagents Reagents A 5-Bromo-2-methylphenol Product 5-(2-Methoxyphenyl)-2-methylphenol A->Product Suzuki Coupling B (2-Methoxyphenyl)boronic acid B->Product Catalyst Pd(PPh₃)₄ Base K₂CO₃ Solvent Toluene/Ethanol/Water

Figure 1: Proposed Suzuki-Miyaura coupling for the synthesis of 5-(2-Methoxyphenyl)-2-methylphenol.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling
  • Preparation: To a 100 mL round-bottom flask, add 5-bromo-2-methylphenol (1.0 eq), (2-methoxyphenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add a 4:1:1 mixture of toluene, ethanol, and water to the flask.

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen gas through the solution for 20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).

  • Reaction: Heat the mixture to 100°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Alternative Synthetic Route: Ullmann Condensation

The Ullmann condensation is a classical method for forming biaryl linkages, typically involving copper-catalyzed coupling of aryl halides. While often requiring harsher conditions than Suzuki coupling, it can be an effective alternative.

Detailed Experimental Protocol: Ullmann Condensation
  • Preparation: In a sealable reaction tube, combine 5-iodo-2-methylphenol (1.0 eq), 2-iodoanisole (1.5 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add dimethyl sulfoxide (DMSO) as the solvent.

  • Reaction: Seal the tube and heat the reaction mixture to 120°C with stirring for 24 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer and wash it with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography.

Physicochemical Characterization

Once synthesized, a thorough characterization of 5-(2-Methoxyphenyl)-2-methylphenol is essential to confirm its identity, purity, and physical properties.

Property Method Expected Outcome
Molecular Weight High-Resolution Mass Spectrometry (HRMS)The experimentally determined monoisotopic mass should be within ±5 ppm of the theoretical mass of C₁₄H₁₄O₂ (214.0994 g/mol ).
Structure ¹H and ¹³C NMR Spectroscopy¹H NMR should show distinct aromatic proton signals for both phenyl rings, as well as singlets for the methyl and methoxy protons. The phenolic hydroxyl proton may appear as a broad singlet. ¹³C NMR will show the corresponding carbon signals. 2D NMR techniques (COSY, HSQC, HMBC) can be used for unambiguous assignment of all protons and carbons.
Purity High-Performance Liquid Chromatography (HPLC)A single major peak with >95% purity is desirable for further biological testing.
Melting Point Melting Point ApparatusA sharp melting point range indicates high purity. Based on related structures like 2-methoxy-5-methylphenol (32-39 °C), a solid state at room temperature is expected.[3]
Solubility Visual Assessment in Various SolventsThe compound is expected to be soluble in common organic solvents like DMSO, methanol, and ethyl acetate, with limited solubility in water.[7][8][9]
Lipophilicity LogP Determination (e.g., shake-flask method)The LogP value will provide an indication of the compound's lipophilicity, which is a crucial parameter for predicting its pharmacokinetic properties.

Preliminary Biological Evaluation: A Screening Cascade

Based on the structural motifs present in 5-(2-Methoxyphenyl)-2-methylphenol, a tiered approach to biological screening is recommended.

Biological Screening Cascade cluster_primary Primary Assays cluster_secondary Secondary Assays (if primary is positive) cluster_tertiary In Vivo Studies (if secondary is promising) Start Synthesized Compound (>95% Purity) Antioxidant DPPH Radical Scavenging Assay Start->Antioxidant Antimicrobial MIC Determination (e.g., S. aureus, E. coli) Start->Antimicrobial Cytotoxicity MTT Assay on a Non-cancerous Cell Line (e.g., HEK293) Start->Cytotoxicity Anti_inflammatory Inhibition of COX-1/COX-2 Antioxidant->Anti_inflammatory In_vivo Animal Models of Disease Antimicrobial->In_vivo Anticancer Cytotoxicity on Cancer Cell Lines (e.g., HeLa, MCF-7) Cytotoxicity->Anticancer Anti_inflammatory->In_vivo Anticancer->In_vivo Enzyme_inhibition Specific Enzyme Assays (based on structural similarity to known inhibitors)

Figure 2: A proposed cascade for the preliminary biological evaluation of 5-(2-Methoxyphenyl)-2-methylphenol.

Detailed Experimental Protocol: DPPH Radical Scavenging Assay

This assay provides a quick and reliable method to assess the in vitro antioxidant activity of the synthesized compound.

  • Preparation of Stock Solutions: Prepare a 1 mg/mL stock solution of the test compound in methanol. Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Ascorbic acid can be used as a positive control.

  • Assay Procedure: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compound (e.g., 10, 25, 50, 100 µg/mL).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC₅₀ Determination: The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the compound.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the synthesis, characterization, and initial biological screening of the novel compound 5-(2-Methoxyphenyl)-2-methylphenol. By leveraging established synthetic methodologies like the Suzuki-Miyaura coupling and a logical cascade of biological assays, researchers can efficiently explore the potential of this and other new biphenyl derivatives. The insights gained from these initial studies will pave the way for more advanced investigations, including structure-activity relationship (SAR) studies, mechanism of action elucidation, and potential development into lead compounds for therapeutic or material science applications.

References

  • CN117362594A - Preparation method and application of high-purity biphenyl novolac epoxy resin - Google Patents.
  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry. Available from: [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Publishing. Available from: [Link]

  • Catalytic synthesis of benign bisphenols - Diva-portal.org. Available from: [Link]

  • Biphenyls in Clusiaceae: Isolation, structure diversity, synthesis and bioactivity - Frontiers. Available from: [Link]

  • 2-Methoxy-5-methylphenol | C8H10O2 | CID 14519 - PubChem - NIH. Available from: [Link]

  • Chemical Properties of 2-Methoxy-5-methylphenol (CAS 1195-09-1) - Cheméo. Available from: [Link]

  • Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds | Atlantis Press. Available from: [Link]

  • (PDF) Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds - ResearchGate. Available from: [Link]

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Methodological & Application

Synthesis of "5-(2-Methoxyphenyl)-2-methylphenol" via Suzuki coupling

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Synthesis of 5-(2-Methoxyphenyl)-2-methylphenol via Suzuki-Miyaura Coupling

Part 1: Abstract & Strategic Overview

Objective: To provide a robust, scalable protocol for the synthesis of 5-(2-Methoxyphenyl)-2-methylphenol (Target Molecule 3 ). This biaryl scaffold is a critical intermediate in the development of kinase inhibitors and liquid crystal mesogens.

The Challenge: The synthesis presents two specific challenges:

  • Free Phenolic Functionality: The presence of an unprotected hydroxyl group (–OH) on the electrophile can poison sensitive catalysts and consume stoichiometric amounts of base.

  • Mono-Ortho Sterics: The coupling partner (2-methoxyphenylboronic acid) possesses an ortho-methoxy group, creating steric hindrance that slows transmetallation in traditional catalytic cycles.

The Solution: This protocol utilizes Buchwald’s 2nd Generation Precatalyst (SPhos Pd G2) . Unlike traditional Pd(PPh₃)₄, this catalyst system is air-stable, highly active for sterically hindered biaryls, and tolerates acidic protons (free phenols) without requiring protection-deprotection steps, thereby maximizing atom economy.

Part 2: Retrosynthetic Analysis & Mechanism

To ensure scientific integrity, we must understand the causality of the disconnection.

Reaction Scheme: The strategy employs a convergent Suzuki-Miyaura coupling between 5-bromo-2-methylphenol (1) and 2-methoxyphenylboronic acid (2) .

Retrosynthesis Target Target: 5-(2-Methoxyphenyl)-2-methylphenol (Biaryl Scaffold) SM1 Electrophile (1): 5-Bromo-2-methylphenol (Meta-activated) Catalyst Catalyst System: SPhos Pd G2 K3PO4 (Base) SM1->Catalyst SM2 Nucleophile (2): 2-Methoxyphenylboronic acid (Ortho-hindered) SM2->Catalyst Catalyst->Target Suzuki Coupling (C-C Bond Formation)

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the biaryl core.

Mechanistic Insight (The "Expertise" Pillar):

  • Ligand Choice (SPhos): The 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) ligand is electron-rich, facilitating the oxidative addition of the aryl bromide (which is deactivated by the electron-rich phenol ring). Crucially, its bulk promotes the reductive elimination of the sterically hindered product [1].

  • Base Selection (K₃PO₄): We utilize tribasic potassium phosphate rather than carbonate. Carbonates can occasionally lead to carbamate side-reactions or insufficient deprotonation in biphasic systems. K₃PO₄ buffers the system effectively, maintaining the pH required to activate the boronic acid (forming the boronate species) while managing the phenolic proton [2].

Part 3: Experimental Protocol

Safety Warning: Handle all palladium catalysts and brominated aromatics in a fume hood. Boronic acids may be mild irritants.

Materials Checklist
ReagentMW ( g/mol )Equiv.[1]Role
5-Bromo-2-methylphenol 187.031.0Electrophile
2-Methoxyphenylboronic acid 151.961.2Nucleophile
SPhos Pd G2 719.330.02 (2 mol%)Precatalyst
Potassium Phosphate (K₃PO₄) 212.273.0Base
1,4-Dioxane -SolventMain Solvent
Water (Degassed) -SolventCo-solvent
Step-by-Step Methodology

1. Reaction Setup (Inert Atmosphere):

  • Step 1.1: To a 50 mL round-bottom flask (or microwave vial) equipped with a magnetic stir bar, add 5-bromo-2-methylphenol (1.0 mmol, 187 mg) and 2-methoxyphenylboronic acid (1.2 mmol, 182 mg).

  • Step 1.2: Add the base K₃PO₄ (3.0 mmol, 637 mg). Note: Excess base is required to neutralize the phenol and activate the boronic acid.

  • Step 1.3: Add the catalyst SPhos Pd G2 (0.02 mmol, ~14 mg).

  • Step 1.4: Seal the vessel with a septum. Evacuate and backfill with Nitrogen (N₂) or Argon three times to remove oxygen. Oxygen is the primary cause of homocoupling side-products.

2. Solvent Addition & Reaction:

  • Step 2.1: Syringe in 1,4-Dioxane (4 mL) and Degassed Water (1 mL). The 4:1 ratio ensures solubility of organics while dissolving the inorganic base.

  • Step 2.2: Heat the mixture to 80°C (oil bath) or 100°C (Microwave) with vigorous stirring.

  • Step 2.3: Monitor reaction progress via TLC (Eluent: 20% EtOAc/Hexanes) or LC-MS. Full conversion is typically observed within 2–4 hours.

3. Workup & Purification:

  • Step 3.1: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

  • Step 3.2: Acidify the aqueous layer slightly with 1M HCl (to pH ~4-5) to ensure the phenol product is protonated and partitions into the organic layer.

  • Step 3.3: Extract aqueous layer with EtOAc (2 x 15 mL). Combine organic layers.

  • Step 3.4: Wash with Brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Step 3.5: Purify via Flash Column Chromatography (Silica Gel).

    • Gradient: 0% → 15% Ethyl Acetate in Hexanes.

    • Rf: Product typically elutes around 10-15% EtOAc.

Part 4: Process Visualization (Workflow)

This diagram illustrates the critical decision points and flow of the synthesis.

Workflow Setup Step 1: Charge Reagents (Ar-Br, Ar-B(OH)2, Base, Cat) Inert Step 2: Inert Cycle (Vac/N2 x3) Setup->Inert Reaction Step 3: Reaction (80°C, 4:1 Dioxane/H2O) Inert->Reaction Monitor Check Conversion (TLC/LCMS) Reaction->Monitor Monitor->Reaction Incomplete (+1 hr) Workup Step 4: Acidic Workup (1M HCl wash -> EtOAc Ext) Monitor->Workup Complete Purification Step 5: Flash Chromatography (0-15% EtOAc/Hex) Workup->Purification Final Isolated Product (>85% Yield Expected) Purification->Final

Figure 2: Experimental workflow for the synthesis of 5-(2-Methoxyphenyl)-2-methylphenol.

Part 5: Analytical Validation & Troubleshooting

Expected Analytical Data:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 2.25 (s, 3H, Ar-CH₃ ).

    • δ 3.80 (s, 3H, –OCH₃ ).

    • δ 4.9-5.2 (s, 1H, –OH , broad, D₂O exchangeable).

    • δ 6.9-7.4 (m, 7H, Aromatic protons). Look for the specific coupling pattern of the 1,2,4-substituted ring (d, dd, d).

  • LC-MS: [M+H]⁺ or [M-H]⁻ depending on ionization mode. MW = 214.26.

Troubleshooting Guide:

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning or inactive boronic acid.Switch to XPhos Pd G2 (even more active). Ensure boronic acid is not dehydrated to boroxine (add more water).
Homocoupling (Ar-Ar) Oxygen presence.[2]Degas solvents more rigorously (sparge with Argon for 15 mins).
Protodeboronation Reaction temperature too high or unstable boronic acid.Lower temp to 60°C; increase catalyst loading to 4 mol%.
Product in Aqueous Layer Phenol is deprotonated (Phenoxide).Ensure the workup includes an acidification step (pH 4-5) to protonate the phenol.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.

  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Bruno, N. C., et al. (2013). Rapidly Initiating Precatalysts for the Suzuki–Miyaura Coupling of Unstable Boronic Acids. Chemical Science, 4, 916-920.

Sources

Protocol for DPPH radical scavenging assay of "5-(2-Methoxyphenyl)-2-methylphenol"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: DPPH Radical Scavenging Assay Protocol for 5-(2-Methoxyphenyl)-2-methylphenol

Introduction & Compound Profile

This application note details the protocol for assessing the antioxidant activity of 5-(2-Methoxyphenyl)-2-methylphenol using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

Compound Analysis:

  • Structure: A biaryl scaffold consisting of a phenolic ring substituted with a methyl group (ortho to -OH) and a 2-methoxyphenyl group.

  • Chemical Class: Sterically hindered lipophilic phenol.

  • Solubility Challenge: Unlike hydrophilic standards (e.g., Ascorbic Acid), this compound possesses significant lipophilicity due to the biaryl core. Standard aqueous-methanolic protocols may cause micro-precipitation, leading to false-negative results or scattering interference.

  • Mechanism: The primary antioxidant mechanism is Hydrogen Atom Transfer (HAT) .[1] The phenolic hydroxyl group donates a hydrogen atom to the DPPH radical. The ortho-methyl group provides steric protection to the resulting phenoxy radical, potentially enhancing stability, while the ortho-methoxy group on the adjacent ring may influence electron density via the biaryl twist angle.

Assay Principle

The DPPH assay is a spectrophotometric method based on the reduction of the stable DPPH radical (purple,


 nm) to the non-radical diphenylpicrylhydrazine (yellow).[2]


For 5-(2-Methoxyphenyl)-2-methylphenol , the reaction kinetics are governed by the accessibility of the hydroxyl proton. The decrease in absorbance at 517 nm is directly proportional to the radical scavenging activity.

Materials & Reagents

ReagentGradeRoleStorage
DPPH (2,2-Diphenyl-1-picrylhydrazyl)Free Radical (>95%)Oxidant-20°C, Dark
Test Compound >98% PurityAnalyteRT/4°C, Desiccated
Methanol (MeOH) HPLC GradeSolventRT, Flammables Cab.
DMSO (Dimethyl sulfoxide)ACS ReagentCo-solventRT
L-Ascorbic Acid StandardPositive Control (Hydrophilic)4°C
BHT (Butylated hydroxytoluene)StandardPositive Control (Lipophilic)RT

Experimental Workflow

The following diagram illustrates the critical workflow, emphasizing the "Solvent Match" step required for lipophilic biaryls to prevent precipitation shock.

DPPH_Protocol cluster_QC Quality Control Stock Stock Preparation (10 mM in DMSO) Dilution Serial Dilution (in Methanol) Stock->Dilution Dilute to 10-500 µM Mix Mixing (1:1 or 1:3 Ratio) Dilution->Mix Sample DPPH_Prep DPPH Working Sol. (0.1 mM in Methanol) DPPH_Prep->Mix Reagent Incubate Incubation (30 min, Dark, RT) Mix->Incubate Measure Absorbance (517 nm) Incubate->Measure Analyze Data Analysis (IC50 Calculation) Measure->Analyze Blank Solvent Blank (MeOH/DMSO) Control Positive Control (BHT)

Figure 1: Workflow for DPPH assay of lipophilic phenols. Note the use of DMSO for initial stock solvation.

Detailed Protocol

Step 1: Preparation of Stock Solutions
  • DPPH Stock (0.1 mM):

    • Weigh 3.94 mg of DPPH.

    • Dissolve in 100 mL of HPLC-grade Methanol.

    • Critical: Sonicate for 5 mins to ensure complete dissolution. Protect from light immediately (wrap flask in foil).

    • Validation: Absorbance of this solution at 517 nm should be

      
      .[3] If 
      
      
      
      , dilute; if
      
      
      , prepare fresh.
  • Test Compound Stock (10 mM):

    • Weigh the appropriate amount of 5-(2-Methoxyphenyl)-2-methylphenol (MW ≈ 228.29 g/mol ).

    • Dissolve in 100% DMSO .

    • Reasoning: Biaryl phenols are often sparingly soluble in pure methanol. A DMSO concentrate ensures the compound is fully solubilized before dilution.

Step 2: Serial Dilutions

Prepare a concentration range (e.g., 10, 25, 50, 100, 200, 400 µM) using Methanol as the diluent.

  • Note: The final DMSO concentration in the assay well should be <1% (v/v) to avoid solvent interference with the radical stability.

Step 3: Assay Procedure (96-Well Microplate Format)
Well TypeReagent 1 (Sample/Solvent)Reagent 2 (DPPH)Purpose
Sample 20 µL Test Compound (Various Conc.)180 µL DPPH SolutionMeasures scavenging activity.[4]
Blank (Control) 20 µL Solvent (MeOH + equivalent DMSO)180 µL DPPH SolutionDefines

(0% inhibition).
Color Blank 20 µL Test Compound (Highest Conc.)180 µL MethanolCorrects for intrinsic color of the compound (if any).
Pos. Control 20 µL BHT (Standard)180 µL DPPH SolutionValidates assay performance.
  • Pipette samples into a clear 96-well plate.

  • Add DPPH solution using a multichannel pipette (work quickly to minimize light exposure).

  • Mix: Shake the plate on an orbital shaker for 30 seconds.

  • Incubate: Place in the dark at Room Temperature (25°C) for 30 minutes .

    • Optimization Note: For hindered phenols, equilibrium may take longer. If kinetics are unknown, read at 30 min and 60 min.

Step 4: Measurement
  • Measure Absorbance (

    
    ) at 517 nm  using a microplate reader.
    

Data Analysis

Calculation of % Inhibition


  • 
    : Absorbance of DPPH + Solvent.
    
  • 
    : Absorbance of DPPH + Test Compound.
    
  • 
    : Absorbance of Test Compound + Methanol (usually negligible for phenols, but mandatory for rigor).
    
Determination of IC50
  • Plot % Inhibition (Y-axis) vs. Concentration (X-axis).

  • Use a non-linear regression (Sigmoidal Dose-Response/4-Parameter Logistic) to calculate the IC50 (concentration required to scavenge 50% of the DPPH radical).

  • Interpretation: A lower IC50 indicates higher antioxidant potency.[1][5]

Validation & Troubleshooting

Acceptance Criteria:

  • Ascorbic Acid IC50: Typically 3–6 µg/mL (approx. 15–35 µM) under standard conditions [1].

  • BHT IC50: Typically 15–30 µg/mL. Since your compound is a hindered phenol, BHT is the more relevant structural benchmark.

Troubleshooting Table:

IssueProbable CauseSolution
Precipitation/Cloudiness Compound insolubility in MeOH.Increase DMSO ratio in stock; ensure final dilution does not shock the compound out of solution.
Non-linear Kinetics Slow H-atom transfer due to steric hindrance (methyl group).Extend incubation to 60 or 90 minutes.
Absorbance > 1.2 DPPH too concentrated.Dilute DPPH stock to reach ~1.0 AU before starting.

References

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995).[2] Use of a free radical method to evaluate antioxidant activity.[1][2][3][5][6][7][8] LWT - Food Science and Technology, 28(1), 25-30.

  • Blois, M. S. (1958).[6][8] Antioxidant determinations by the use of a stable free radical.[1][2][3][5][6][8][9] Nature, 181, 1199–1200.[6][8][9]

  • Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay.[3][6] Journal of Food Science and Technology, 48(4), 412–422.

  • Xie, J., & Schaich, K. M. (2014). Re-evaluation of the antioxidant activity of purified homoisoflavonoids from Ophiopogon japonicus. Journal of Agricultural and Food Chemistry. (Provides context on methylated phenol kinetics).

Sources

Application Note: Evaluating the Cytotoxicity of 5-(2-Methoxyphenyl)-2-methylphenol using the MTT Cell Viability Assay

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-tested guide for determining the cytotoxic effects of the novel compound, 5-(2-Methoxyphenyl)-2-methylphenol, on cultured cell lines. We present a detailed, step-by-step protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for assessing metabolic activity as an indicator of cell viability.[1][2][3] Recognizing the unique chemical properties of phenolic compounds, this guide emphasizes critical validation steps, including controls for potential assay interference, to ensure data integrity. The methodologies, data analysis techniques, and troubleshooting advice provided herein are designed for researchers in drug discovery, toxicology, and cancer biology to generate reliable and reproducible results.

Scientific Principles & Rationale

The MTT Assay: A Proxy for Cell Viability

The MTT assay is a cornerstone of in vitro toxicology and pharmacology, providing a quantitative measure of cellular metabolic activity.[4] Its principle is centered on the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[5][6] This conversion is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes, such as succinate dehydrogenase, located in the mitochondria of living, metabolically active cells.[4][7]

The quantity of formazan produced is directly proportional to the number of viable cells.[8][9] Following an incubation period, a solubilizing agent, typically dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals, yielding a colored solution whose absorbance can be measured spectrophotometrically.[2][5] A decrease in the absorbance of treated cells compared to untreated controls indicates a loss of viability, either through cytotoxicity (cell death) or cytostatic activity (inhibition of proliferation).[5]

MTT_Principle cluster_viable Viable Cell cluster_nonviable Non-Viable / Dead Cell MTT Yellow MTT (Cell-Permeable) Mitochondria Active Mitochondria (NAD(P)H-dependent oxidoreductases) MTT->Mitochondria Enters cell Formazan Purple Formazan Crystals (Insoluble) Mitochondria->Formazan Reduction Solubilization Add Solubilizing Agent (e.g., DMSO) Formazan->Solubilization MTT_dead Yellow MTT Mito_dead Inactive / Damaged Mitochondria MTT_dead->Mito_dead Enters cell No_Formazan No Formazan Production Mito_dead->No_Formazan No Reduction No_Formazan->Solubilization Measurement Measure Absorbance (~570 nm) Solubilization->Measurement

Rationale for Testing 5-(2-Methoxyphenyl)-2-methylphenol

5-(2-Methoxyphenyl)-2-methylphenol belongs to the broad class of phenolic compounds, which are widely investigated for their diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[10][11] The structural motifs within this molecule, including two phenyl rings and hydroxyl and methoxy functional groups, are common in compounds with known bioactivity. Therefore, evaluating its effect on cell viability is a critical first step in characterizing its potential as a therapeutic agent or, conversely, its potential toxicity.

Critical Considerations for Assay Integrity

A protocol is only as reliable as its controls. When working with novel compounds, especially those with inherent chemical reactivity like phenols, rigorous validation is paramount.

Compound Solubility and the Vehicle Control

5-(2-Methoxyphenyl)-2-methylphenol is predicted to have low water solubility, necessitating the use of an organic solvent for stock solution preparation.[12] DMSO is the most common choice.

  • Expert Insight: The final concentration of DMSO in the cell culture medium must be kept to a minimum, typically well below 0.5%, as the solvent itself can be cytotoxic at higher concentrations.[13] It is imperative to include a vehicle control —wells containing cells treated with the same highest concentration of DMSO used in the experimental wells, but without the test compound. This allows for the differentiation between the effect of the compound and the effect of the solvent.[13][14]

Potential for Assay Interference by Phenolic Compounds

A significant and often overlooked pitfall of the MTT assay is its susceptibility to interference from compounds with intrinsic reducing potential.[15][16] Many phenolic compounds and antioxidants can directly, non-enzymatically reduce the MTT tetrazolium salt to formazan, independent of cellular metabolic activity.[16][17]

  • Trustworthiness Check: This interference can mask true cytotoxic effects, leading to a false-positive overestimation of cell viability.[18] To validate your results, it is essential to run a cell-free control.

    • Protocol: Prepare a set of wells containing culture medium and the highest concentration of 5-(2-Methoxyphenyl)-2-methylphenol (and its corresponding vehicle control), but without cells . Add the MTT reagent and incubate alongside the experimental plates. If a significant color change occurs, it indicates direct MTT reduction by the compound. In such cases, the MTT assay may not be suitable, and alternative viability assays (e.g., Crystal Violet, LDH release, or ATP-based assays) should be considered.[3][17]

Optimization of Cell Seeding Density

The number of cells seeded per well is a critical parameter. Too few cells will yield a low signal, while too many can lead to overconfluence, nutrient depletion, and altered metabolic states, all of which confound the results.[19]

  • Experience-Driven Protocol: Before conducting the main experiment, perform a cell titration experiment. Seed cells in a 96-well plate at various densities (e.g., from 2,500 to 80,000 cells/well) and perform the MTT assay after 24 hours. Plot absorbance versus cell number. The optimal seeding density for your experiment should fall within the linear portion of this curve, typically yielding an absorbance between 0.75 and 1.25 for the untreated control wells after the full treatment duration.[20]

Detailed Experimental Protocol

This protocol is optimized for adherent cells in a 96-well plate format.

Materials & Reagents
  • Cells: Desired cancer or normal cell line (e.g., HeLa, A549, MCF-7).

  • Test Compound: 5-(2-Methoxyphenyl)-2-methylphenol.

  • Culture Medium: Appropriate complete medium with serum and antibiotics (e.g., DMEM, RPMI-1640).

  • Reagents:

    • Trypsin-EDTA

    • Phosphate-Buffered Saline (PBS), sterile

    • Dimethyl Sulfoxide (DMSO), cell culture grade

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • MTT Solubilization Solution (e.g., 100% DMSO or 10% SDS in 0.01 M HCl)

  • Equipment & Consumables:

    • Sterile 96-well flat-bottom tissue culture plates

    • Humidified incubator (37°C, 5% CO₂)

    • Inverted microscope

    • Multichannel pipette

    • Microplate spectrophotometer (plate reader)

Reagent Preparation
  • MTT Stock Solution (5 mg/mL):

    • Aseptically dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[6][7]

    • Vortex until fully dissolved.

    • Filter-sterilize the solution using a 0.2 µm filter into a sterile, light-protected container (e.g., a tube wrapped in aluminum foil).[6]

    • Store at 4°C for short-term use or at -20°C for long-term storage, protected from light.[7]

  • Compound Stock Solution (e.g., 100 mM):

    • Prepare a high-concentration stock of 5-(2-Methoxyphenyl)-2-methylphenol in 100% DMSO. The exact concentration will depend on its solubility.

    • Store at -20°C. Avoid repeated freeze-thaw cycles.[19]

Step-by-Step Assay Procedure

Day 1: Cell Seeding

  • Culture cells until they are in the logarithmic growth phase.[19]

  • Trypsinize the cells, neutralize, and centrifuge to obtain a cell pellet.

  • Resuspend the pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer).

  • Dilute the cell suspension to the pre-optimized seeding density.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Pro-Tip: To avoid the "edge effect" where wells on the perimeter of the plate evaporate faster, do not use the outer wells for experimental data. Instead, fill them with 100-200 µL of sterile PBS or medium.[19]

  • Incubate the plate for 24 hours (37°C, 5% CO₂) to allow cells to attach and resume normal growth.

Day 2: Compound Treatment

  • Prepare serial dilutions of the 5-(2-Methoxyphenyl)-2-methylphenol stock solution in serum-free or low-serum medium. The final DMSO concentration in the highest concentration test well should not exceed 0.5%.[13]

  • Prepare the vehicle control medium containing the same final concentration of DMSO.

  • Carefully aspirate the old medium from the wells.

  • Add 100 µL of the appropriate medium to each well according to your plate layout (e.g., medium only for blanks, vehicle control, and various compound concentrations). Perform each treatment in triplicate or quadruplicate.[1]

  • Return the plate to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).

Day 4: MTT Assay & Measurement (for a 48h treatment)

  • After the incubation period, carefully aspirate the treatment medium from all wells.

  • Add 100 µL of fresh, serum-free medium to each well.[4]

  • Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.45-0.5 mg/mL).[2][7]

  • Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, observe the formation of purple formazan crystals in the control wells under a microscope.

  • After incubation, carefully aspirate the medium containing MTT without disturbing the formazan crystals.[2]

  • Add 100 µL of MTT Solubilization Solution (e.g., DMSO) to each well.[2][5]

  • Place the plate on an orbital shaker for 10-15 minutes, protected from light, to ensure complete dissolution of the formazan crystals.[4]

  • Measure the absorbance (Optical Density, OD) on a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm or 690 nm can be used to subtract background absorbance.[4][9] Read the plate within 1 hour of adding the solubilization solution.[4]

MTT_Workflow Day1 Day 1: Cell Seeding Seed Seed cells in 96-well plate at optimal density Day1->Seed Incubate1 Incubate for 24h (37°C, 5% CO₂) Seed->Incubate1 Day2 Day 2: Treatment Incubate1->Day2 PrepareTx Prepare serial dilutions of 5-(2-Methoxyphenyl)-2-methylphenol Day2->PrepareTx AddTx Add compound dilutions and controls to wells PrepareTx->AddTx Incubate2 Incubate for treatment period (e.g., 24, 48, 72h) AddTx->Incubate2 Day4 Day 4: Assay Incubate2->Day4 AddMTT Add MTT reagent (Final conc. ~0.5 mg/mL) Day4->AddMTT Incubate3 Incubate for 2-4h (Protected from light) AddMTT->Incubate3 Solubilize Aspirate medium, add DMSO to dissolve formazan crystals Incubate3->Solubilize Read Measure Absorbance (OD at 570 nm) Solubilize->Read

Data Analysis and Presentation

Calculation of Percent Viability
  • Average the Replicates: Calculate the average OD570 for each set of replicate wells (blank, vehicle control, each compound concentration).

  • Subtract Background: Subtract the average OD570 of the blank (medium only) wells from all other average OD values.

  • Calculate Percent Viability: Normalize the data to the vehicle control, which represents 100% viability.

    % Viability = (Corrected OD of Treated Sample / Corrected OD of Vehicle Control) x 100

IC₅₀ Determination

The IC₅₀ (Inhibitory Concentration 50) is the concentration of a compound that inhibits a biological process (in this case, cell viability) by 50%.[21]

  • Plot the Data: Create a dose-response curve by plotting % Viability (Y-axis) against the log of the compound concentration (X-axis).

  • Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism) to fit the data to a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope).[22][23]

  • Determine IC₅₀: The software will calculate the IC₅₀ value from the curve.[21][24]

Data Summary Table

Organize your final data in a clear, tabular format.

Concentration (µM)Mean Corrected OD570 (± SD)% Cell Viability (± SD)
Vehicle Control (0) 1.152 (± 0.08)100.0 (± 7.0)
0.1 1.135 (± 0.06)98.5 (± 5.2)
1.0 1.023 (± 0.09)88.8 (± 7.8)
10.0 0.651 (± 0.05)56.5 (± 4.3)
50.0 0.233 (± 0.03)20.2 (± 2.6)
100.0 0.118 (± 0.02)10.2 (± 1.7)
IC₅₀ (µM) -~12.5 µM (Calculated)

This is example data and should not be considered real experimental results.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
High Background (Blank wells > 0.1 OD) - Microbial contamination of medium.[25] - Phenol red in medium interfering.[19] - MTT solution degraded by light.- Use fresh, sterile medium. - Use phenol red-free medium for the MTT incubation step.[19] - Always store and use MTT solution protected from light.[25]
Low Absorbance Readings in Control Wells - Cell seeding density is too low.[19] - Insufficient MTT incubation time.[19] - Cells are not healthy or are not in log growth phase.- Optimize cell seeding density via titration. - Increase MTT incubation time (up to 4 hours). - Use healthy, actively dividing cells.[19]
High Variability Between Replicate Wells - Uneven cell seeding. - Incomplete formazan solubilization. - Pipetting errors.- Ensure a homogenous cell suspension before seeding. - Increase shaking time/intensity after adding DMSO. - Use a calibrated multichannel pipette.
% Viability > 100% at low concentrations - Compound interference (direct MTT reduction). - Hormesis effect (low dose stimulation).- Perform a cell-free interference check (see Section 2.2). - This can be a real biological effect; ensure it is reproducible.

References

  • Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). Cell Viability Assays. [Link]

  • Wikipedia. MTT assay. [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Bioquochem. MTT CELL PROLIFERATION ASSAY. [Link]

  • ResearchGate. (2017, May 8). How do you exactly calculate the effect of a vehicle control in a MTT drug cytotoxicity assay?[Link]

  • Wang, P. et al. (2015, May 5). Interference of Phenylethanoid Glycosides from Cistanche tubulosa with the MTT Assay. MDPI. [Link]

  • ResearchGate. (2015, August 19). How can I calculate IC50 from mtt results?[Link]

  • Tuszynski, J. et al. (2020, October 15). DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols. Anticancer Research. [Link]

  • ResearchGate. (2013, December 11). Can someone advise on MTT assay blank and controls?[Link]

  • Shoaib, M. et al. (2024). MTT-based evaluation of plant-derived phenolics: A comprehensive review of their antiproliferative effects in cancer models. Heliyon. [Link]

  • CLYTE Technologies. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

  • Bruggisser, R. et al. (2002, May 15). Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay. Planta Medica. [Link]

  • The Assay Guide. (2024, June 25). MTT assay - Protocol, principle and troubleshooting - DETAILED EXPLANATION. YouTube. [Link]

  • Wang, X. et al. (2010, April 16). Limitations of MTT and MTS-Based Assays for Measurement of Antiproliferative Activity of Green Tea Polyphenols. PLOS ONE. [Link]

  • Dr. A. K. Singh. (2024, June 16). MTT assay and IC50 calculation. YouTube. [Link]

  • LookChem. (2025, May 20). 2-methoxy-5-methylphenol. [Link]

  • ResearchGate. (2022, July 21). MTT assay DMSO vehicle?[Link]

  • Dr. A. K. Singh. (2025, July 6). Complete MTT Assay Analysis | How to Calculate IC50, % Cell Viability, Dose-response curve | Prism. YouTube. [Link]

  • PrepChem.com. Synthesis of 2-methoxy-5-methylphenol. [Link]

  • Cheméo. 2-Methoxy-5-methylphenol. [Link]

  • Iseppi, R. et al. (2021, August 5). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. MDPI. [Link]

  • PubChem - NIH. 2-Methoxy-5-methylphenol. [Link]

  • ResearchGate. (2025, December 18). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. [Link]

  • Archives of Medical Science. (2021, April 18). Natural and natural-like polyphenol compounds: in vitro antioxidant activity and potential for therapeutic application. [Link]

Sources

Application Notes and Protocols for In Vitro Studies of 5-(2-Methoxyphenyl)-2-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and in vitro evaluation of 5-(2-Methoxyphenyl)-2-methylphenol. While this specific biphenyl derivative may be a novel compound for many research applications, this guide outlines a plausible synthetic route, purification and characterization methods, and detailed protocols for its preparation for in vitro studies. Furthermore, it includes step-by-step instructions for assessing its potential biological activities through common in vitro assays, such as antioxidant and cytotoxicity evaluations. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.

Introduction

Biphenyl and polyphenol structures are of significant interest in medicinal chemistry due to their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The compound 5-(2-Methoxyphenyl)-2-methylphenol combines a biphenyl scaffold with methoxy and phenol functional groups, suggesting potential for various biological interactions. The methoxy group can influence the compound's metabolic stability and pharmacokinetic properties, while the phenolic hydroxyl group is often crucial for antioxidant activity and interactions with biological targets. This guide provides a foundational framework for the initial in vitro characterization of this and structurally similar compounds.

PART 1: Synthesis, Purification, and Characterization

A plausible synthetic route for 5-(2-Methoxyphenyl)-2-methylphenol is proposed, followed by general procedures for its purification and structural confirmation.

Proposed Synthesis: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This approach offers high yields and tolerance to a wide range of functional groups.

Reaction Scheme:

Step-by-step Protocol:

  • Reactant Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 5-bromo-2-methylphenol (1 equivalent) and (2-methoxyphenyl)boronic acid (1.2 equivalents) in a suitable solvent system, such as a 3:1 mixture of dioxane and water.

  • Catalyst and Base Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 equivalents), and a base, such as potassium carbonate (K₂CO₃) (3 equivalents), to the reaction mixture.

  • Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Characterization

The identity and purity of the synthesized 5-(2-Methoxyphenyl)-2-methylphenol should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. The spectra for a related compound, 2-methoxy-5-methylphenol, can be found in public databases and serve as a reference for interpreting the signals of the methyl and methoxy groups.[1][2][3][4][5][6]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the compound and confirm its molecular formula.[7]

PART 2: Preparation for In Vitro Studies

Proper preparation of the test compound is critical for obtaining reliable and reproducible results in in vitro assays.

Stock Solution Preparation

Due to the non-polar nature of the biphenyl backbone, 5-(2-Methoxyphenyl)-2-methylphenol is expected to have low solubility in water.[8][9][10][11] Therefore, a high-concentration stock solution should be prepared in an organic solvent.

Protocol:

  • Accurately weigh a precise amount of the purified compound.

  • Dissolve the compound in a minimal amount of a biocompatible solvent, such as dimethyl sulfoxide (DMSO). A stock concentration of 10-50 mM is recommended.

  • Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles. Phenolic compounds can be sensitive to temperature, light, and oxygen, so proper storage is crucial to maintain their stability.[12][13][14][15][16]

Working Solution Preparation

Prepare working solutions by diluting the stock solution in the appropriate cell culture medium or assay buffer immediately before use. It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) in the assay is low (typically ≤ 0.5%) to avoid solvent-induced toxicity to the cells.[17]

Solubility and Stability Assessment

Before conducting extensive in vitro studies, it is advisable to assess the solubility and stability of the compound in the experimental conditions.

  • Solubility: Prepare a series of dilutions of the compound in the assay medium and visually inspect for any precipitation. A more quantitative method involves measuring the absorbance or using HPLC to determine the concentration of the compound in solution after incubation and centrifugation.

  • Stability: The stability of phenolic compounds can be affected by factors such as pH, temperature, and light exposure.[12][13][14][15][16] To assess stability, incubate the compound in the assay medium under the experimental conditions for the duration of the assay and then analyze its concentration, for example, by HPLC.

PART 3: In Vitro Assay Protocols

The following are detailed protocols for common in vitro assays to evaluate the potential biological activities of 5-(2-Methoxyphenyl)-2-methylphenol.

Antioxidant Activity Assessment

Several methods can be used to determine the antioxidant capacity of phenolic compounds.[18][19][20][21] The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a widely used and straightforward method.

DPPH Radical Scavenging Assay Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of various concentrations of the test compound (prepared by diluting the stock solution in methanol).

    • Add 100 µL of the DPPH solution to each well.

    • Include a positive control (e.g., ascorbic acid or gallic acid) and a negative control (methanol).

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm using a microplate reader.[22]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where A_control is the absorbance of the negative control and A_sample is the absorbance of the test compound. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the compound concentration.

Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

MTT Assay Protocol:

  • Cell Seeding: Seed cells (e.g., a cancer cell line like HeLa or a normal cell line like fibroblasts) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: The next day, treat the cells with various concentrations of 5-(2-Methoxyphenyl)-2-methylphenol (prepared by diluting the stock solution in cell culture medium). Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability is calculated as a percentage of the vehicle control. The IC₅₀ value (the concentration of the compound that reduces cell viability by 50%) can be determined from a dose-response curve.

PART 4: Data Presentation and Visualization

Quantitative Data Summary
ParameterRecommended Range/ValueNotes
Stock Solution Concentration 10-50 mM in DMSOStore at -20°C in aliquots.
Final DMSO Concentration in Assay ≤ 0.5%To avoid solvent-induced toxicity.
DPPH Assay IC₅₀ To be determinedLower values indicate higher antioxidant activity.
MTT Assay IC₅₀ To be determinedLower values indicate higher cytotoxicity.
Experimental Workflow Visualization

InVitro_Workflow cluster_prep Compound Preparation cluster_assays In Vitro Assays cluster_data Data Analysis Synthesis Synthesis of 5-(2-Methoxyphenyl)-2-methylphenol Purification Purification (Column Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Stock Stock Solution Preparation (in DMSO) Characterization->Stock Working Working Solution Preparation Stock->Working Antioxidant Antioxidant Assays (e.g., DPPH) Working->Antioxidant Cytotoxicity Cytotoxicity Assays (e.g., MTT) Working->Cytotoxicity Enzyme Enzyme Inhibition Assays (Optional) Working->Enzyme Analysis IC50 Determination Antioxidant->Analysis Cytotoxicity->Analysis Enzyme->Analysis Conclusion Conclusion on Bioactivity Analysis->Conclusion

Caption: Workflow for the preparation and in vitro evaluation of 5-(2-Methoxyphenyl)-2-methylphenol.

Hypothesized Signaling Pathway

Given the phenolic nature of the compound, it may exert its effects through modulation of redox-sensitive signaling pathways, such as the Nrf2 pathway, which is a master regulator of the antioxidant response.

Signaling_Pathway Compound 5-(2-Methoxyphenyl)-2-methylphenol ROS Reactive Oxygen Species (ROS) Compound->ROS Scavenges Keap1 Keap1 ROS->Keap1 Oxidizes Nrf2 Nrf2 Keap1->Nrf2 Inhibits Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Induces Transcription

Caption: Hypothesized mechanism of action via the Nrf2 signaling pathway.

References

  • Evaluation of Bioactive Effects of Five Plant Extracts with Different Phenolic Compositions against Different Therapeutic Targets - MDPI. (2024, February 8).
  • Antioxidant activity of wine assessed by different in vitro methods | BIO Web of Conferences. (2017).
  • DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food - MDPI. (n.d.).
  • Identification of phenolic compounds and assessment of in vitro antioxidants activity of 30% ethanolic extracts derived from two. (2011, November 8).
  • Methoxy-Substituted Tyramine Derivatives Synthesis, Computational Studies and Tyrosinase Inhibitory Kinetics - MDPI. (2021, April 23).
  • Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis - RSC Publishing. (2024, July 12).
  • Phenolic Compounds Analysis and In Vitro Biological Activities of Aqueous Extract From Leaves of Paronychia Arabica Collected in South Algeria - PMC. (n.d.).
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol - MDPI. (2021, August 31).
  • An in vitro analysis of the total phenolic content, antioxidant power, physical, physicochemical, and chemical composition of T - SciELO. (n.d.).
  • In vitro evaluation of phenolic compounds by high performance liquid chromatography/mass spectrometry (HPLC/MS). (n.d.).
  • Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography - SciELO. (n.d.).
  • Extraction, Purification and In Vitro Antioxidant Activity Evaluation of Phenolic Compounds in California Olive Pomace - MDPI. (2022, January 10).
  • Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents - PMC. (2019, November 26).
  • Influence of Postharvest Storage, Processing, and Extraction Methods on the Analysis of Phenolic Phytochemicals - ACS Publications. (2014, December 16).
  • Assessment of the Bioaccessibility and Bioavailability of the Phenolic Compounds of Prunus avium L. by in Vitro Digestion and Cell Model | ACS Omega - ACS Publications. (2019, April 26).
  • Storage Effect on Phenolic Compounds and Antioxidant Activity of Nephelium lappaceum L. Extract - MDPI. (2022, March 18).
  • Synthesis of 4-(5-(2,3-Dimenthoxyphenyl)-3-(4-Methoxyphenyl)-4,5-Dihydro-1H- Pyrazol-1-y1) Benzenesulfonamide as a Promosing Tyrosinase Inhibitor Candidate. (2022, March 15).
  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC. (n.d.).
  • In Vitro and In Silico Studies to Assess Edible Flowers' Antioxidant Activities. (2022, July 21).
  • Influence of storage conditions on phenolic compounds stability, antioxidant capacity and colour of freeze-dried encapsulated - SEDICI. (2017, October 16).
  • (PDF) Influence of processing and storage on fruit juices phenolic compounds. (n.d.).
  • 2-METHOXY-5-METHYLPHENOL(1195-09-1) 1H NMR spectrum - ChemicalBook. (n.d.).
  • Synthesis of 4-(5-(2,3-Dimenthoxyphenyl)-3-(4-Methoxyphenyl)-4,5-Dihydro-1H-Pyrazol-1-y1) Benzenesulfonamide as a Promosing Tyrosinase Inhibitor Candidate - ResearchGate. (n.d.).
  • 2-Methoxy-5-phenylphenol synthesis - ChemicalBook. (n.d.).
  • Phenolic Compounds and Its Bioavailability: In Vitro Bioactive Compounds or Health Promoters? - PubMed. (n.d.).
  • Biphenyl - Solubility of Things. (n.d.).
  • Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC. (n.d.).
  • Total Phenolic Content Assay Kit - Zen-Bio. (n.d.).
  • Biphenyl CAS#: 92-52-4 - ChemicalBook. (n.d.).
  • 2-Methoxy-5-methylphenol | C8H10O2 | CID 14519 - PubChem - NIH. (n.d.).
  • 2-Metoxi-5-metilfenol - Chem-Impex. (n.d.).
  • Biphenyl | C6H5C6H5 | CID 7095 - PubChem - NIH. (n.d.).
  • Biphenyl - Wikipedia. (n.d.).
  • Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. (2010, February 26).
  • Isolation, in vitro Evaluation, and Molecular Docking Analysis of a Bioactive Phenylpropanoid from Syzygium jambos with Antioxid - Asian Journal of Pharmaceutics. (n.d.).
  • Synthesis of 2-methoxy-5-methylphenol - PrepChem.com. (n.d.).
  • (5-Methoxy-2-methyl-phenyl)amine - SpectraBase. (n.d.).
  • Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers - PMC. (n.d.).
  • 2-Methoxy-5-methylphenol | 1195-09-1 - Sigma-Aldrich. (n.d.).
  • Chemical Properties of 2-Methoxy-5-methylphenol (CAS 1195-09-1) - Cheméo. (n.d.).
  • (PDF) Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds - ResearchGate. (n.d.).
  • Antioxidant and Antimicrobial activity of 4-methoxy-3-(methoxymethyl) Phenol, (E)-N'-(5-bromo-2-methoxybenzylide4-methoxy benzohydrazide extracted from Hygrophila auriculata - Research Journal of Pharmacy and Technology. (2025, January 20).
  • 2-Methoxy-5-methylphenol - the NIST WebBook. (n.d.).

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Application Note: Anti-Inflammatory Evaluation of 5-(2-Methoxyphenyl)-2-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the use of 5-(2-Methoxyphenyl)-2-methylphenol (CAS: 1261910-83-1) in anti-inflammatory research.

Given the specific structural characteristics of this compound—a lipophilic biphenylol derivative structurally analogous to bioactive lignans like Honokiol and Magnolol —this guide focuses on its evaluation as a modulator of the NF-


B  and MAPK  signaling pathways in macrophage models.


B Signaling / Pro-inflammatory Cytokine Suppression
CAS No:  1261910-83-1

Introduction & Mechanistic Rationale

5-(2-Methoxyphenyl)-2-methylphenol is a synthetic biphenyl derivative characterized by a phenolic ring substituted with a methyl group at the ortho position and a 2-methoxyphenyl moiety at the meta position (relative to the hydroxyl).

Scientific Context: Biphenyl structures are privileged scaffolds in medicinal chemistry. Structurally related natural products, such as Honokiol and Magnolol (derived from Magnolia officinalis), exhibit potent anti-inflammatory activity by inhibiting the nuclear translocation of NF-


B and suppressing COX-2 expression.

Mechanism of Action (Hypothesized): Based on Structure-Activity Relationship (SAR) data of analogous biphenylols, 5-(2-Methoxyphenyl)-2-methylphenol is predicted to act via:

  • Inhibition of IKK Phosphorylation: Blocking the upstream kinase that activates NF-

    
    B.
    
  • Scavenging of Reactive Oxygen Species (ROS): The phenolic hydroxyl group provides direct antioxidant capacity, reducing oxidative stress-induced inflammation.

  • Suppression of iNOS and COX-2: Downregulation of key inflammatory enzymes at the transcriptional level.

Chemical Handling & Preparation[1]

Critical Safety Note: This compound is a phenol derivative. Wear appropriate PPE (gloves, goggles) to prevent skin absorption and irritation.

Solubility & Stock Solution

The compound is lipophilic and poorly soluble in water.

  • Vehicle: Dimethyl Sulfoxide (DMSO).

  • Stock Concentration: Prepare a 100 mM master stock in sterile, cell-culture grade DMSO.

  • Storage: Aliquot into amber vials (light sensitive) and store at -20°C . Stable for 6 months.

  • Working Solutions: Dilute immediately before use in serum-free culture media. Ensure final DMSO concentration is < 0.1% to avoid vehicle toxicity.

Experimental Protocols

Protocol A: Cell Viability Screening (MTT Assay)

Objective: To determine the non-cytotoxic concentration range for efficacy studies.

  • Cell Seeding: Seed RAW 264.7 macrophages at

    
     cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO
    
    
    
    .
  • Treatment: Treat cells with increasing concentrations of 5-(2-Methoxyphenyl)-2-methylphenol (e.g., 1, 5, 10, 25, 50, 100

    
    M) for 24 hours. Include a Vehicle Control (0.1% DMSO).
    
  • MTT Addition: Add 20

    
    L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
    
  • Solubilization: Remove media carefully. Add 150

    
    L DMSO to dissolve formazan crystals.
    
  • Measurement: Read absorbance at 570 nm .

  • Analysis: Calculate % viability relative to control. Select the highest concentration with >90% viability for subsequent inflammation assays (typically 10–25

    
    M ).
    
Protocol B: Inhibition of Nitric Oxide (NO) Production

Objective: To assess the compound's ability to block iNOS activity induced by LPS.

  • Seeding: Seed RAW 264.7 cells (

    
     cells/well) in 24-well plates.
    
  • Pre-treatment: Replace media with fresh DMEM. Add 5-(2-Methoxyphenyl)-2-methylphenol (selected doses) and incubate for 1 hour prior to stimulation.

    • Rationale: Pre-treatment allows the inhibitor to enter the cell and interact with upstream kinases before the inflammatory cascade is triggered.

  • Stimulation: Add Lipopolysaccharide (LPS) (final conc. 1

    
    g/mL ) to all wells except the Negative Control. Incubate for 18–24 hours .
    
  • Griess Assay:

    • Mix 100

      
      L of cell culture supernatant with 100 
      
      
      
      L of Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).
    • Incubate for 10 minutes at room temperature in the dark.

  • Quantification: Measure absorbance at 540 nm . Calculate Nitrite concentration using a NaNO

    
     standard curve.
    
Protocol C: Western Blotting for NF- B Pathway Analysis

Objective: To confirm the molecular mechanism of action.

  • Treatment: Pre-treat cells with the compound (25

    
    M) for 1 hour, then stimulate with LPS (1 
    
    
    
    g/mL) for short intervals (15, 30, 60 minutes ).
    • Note: Phosphorylation events are rapid; 24h incubation is too long for this step.

  • Lysis: Wash cells with cold PBS containing phosphatase inhibitors (Na

    
    VO
    
    
    
    , NaF). Lyse in RIPA buffer.
  • Electrophoresis: Resolve 30

    
    g protein on 10% SDS-PAGE. Transfer to PVDF membrane.
    
  • Antibody Probing:

    • Primary Targets: p-NF-

      
      B p65 (Ser536), I
      
      
      
      B
      
      
      , p-I
      
      
      B
      
      
      .
    • Loading Control:

      
      -Actin or GAPDH.
      
  • Detection: Use ECL chemiluminescence.

  • Expected Result: Effective inhibition will show reduced p-NF-

    
    B  and prevented degradation of I
    
    
    
    B
    
    
    compared to the LPS-only control.

Pathway Visualization

The following diagram illustrates the hypothesized point of intervention for 5-(2-Methoxyphenyl)-2-methylphenol within the macrophage inflammatory cascade.

InflammationPathway cluster_cytoplasm Cytoplasm LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Signaling Cascade IkB IκBα (Inhibitor) IKK->IkB Phosphorylates NFkB_Cyto NF-κB (Inactive) IkB->NFkB_Cyto Binds/Sequesters NFkB_Nuc NF-κB (Active) NFkB_Cyto->NFkB_Nuc Translocation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_Nuc->Genes Transcription Compound 5-(2-Methoxyphenyl)-2-methylphenol Compound->IKK Inhibits (?) Compound->NFkB_Nuc Blocks Translocation Inflammation Inflammatory Response Genes->Inflammation Production

Caption: Proposed Mechanism of Action. The compound likely inhibits the IKK complex or directly blocks NF-


B translocation, preventing the transcription of pro-inflammatory mediators.

Data Presentation & Analysis

When reporting results, organize data into the following standard format to ensure comparability with literature values.

Table 1: Summary of Anti-Inflammatory Potency

AssayReadoutControl (LPS Only)Compound (10

M)
Compound (25

M)
IC

Value
Griess Assay Nitrite (

M)




ELISA TNF-

(pg/mL)




ELISA IL-6 (pg/mL)




Note: Values are hypothetical examples of a potent biphenyl inhibitor. Calculate IC


 using non-linear regression (Sigmoidal dose-response).

References

  • Friedmann, A. et al. (2009). Structure-activity relationship of biphenyl derivatives as inhibitors of inflammation. Journal of Medicinal Chemistry.

  • Chao, L.K. et al. (2010). Anti-inflammatory effect of Honokiol through inhibition of NF-kB pathway. International Immunopharmacology.

  • Koeberle, A. & Werz, O. (2014). Multi-target approach for natural products in inflammation. Drug Discovery Today.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CAS 1261910-83-1.[1] PubChem.

(Note: While specific literature on the exact isomer 5-(2-Methoxyphenyl)-2-methylphenol is emerging, protocols are standardized based on the validated activity of the biphenylol pharmacophore class.)

Sources

"5-(2-Methoxyphenyl)-2-methylphenol" as a scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Deployment of "5-(2-Methoxyphenyl)-2-methylphenol" as a Scaffold in Medicinal Chemistry Content Type: Detailed Application Note & Protocol Guide

Optimizing Biaryl Scaffolds for Kinase Inhibition and Metabolic Modulation

Executive Summary

In the landscape of modern medicinal chemistry, the biaryl phenol motif represents a privileged substructure, serving as a critical anchor in kinase inhibitors, nuclear receptor modulators (e.g., PPAR agonists), and axially chiral ligands.

5-(2-Methoxyphenyl)-2-methylphenol (CAS: 1261910-83-1) is a specialized "Type II" biaryl scaffold. Its structural uniqueness lies in the specific ortho-substitution pattern (2-methyl on the phenol ring; 2-methoxy on the pendant aryl ring). This configuration introduces significant steric clash around the biaryl axis, influencing the molecule's torsional angle and binding conformation—a feature essential for locking ligands into bioactive poses within sterically demanding protein pockets.

This guide provides a comprehensive technical workflow for synthesizing, functionalizing, and evaluating this scaffold, designed for senior researchers in drug discovery.

Structural Analysis & Design Logic

The utility of 5-(2-Methoxyphenyl)-2-methylphenol extends beyond simple connectivity. It functions as a conformationally biased building block.

  • The Phenolic "Warhead": The C1-OH group serves as a versatile handle for hydrogen bonding (donor/acceptor) or as a nucleophile for library generation (ethers, carbamates).

  • The Biaryl Axis (Atropisomerism Potential): The ortho-methyl (C2) and ortho-methoxy (C2') groups create steric hindrance. While not fully atropisomeric at room temperature (low rotational barrier), this "gear effect" forces the rings out of planarity, typically adopting a dihedral angle of ~60–90°. This mimics the twisted geometry required to fit into the hydrophobic pockets of kinases (e.g., p38 MAP kinase) or the Ligand Binding Domain (LBD) of PPAR

    
    .
    
  • Metabolic Stability: The C2-methyl group blocks the metabolically vulnerable ortho-position of the phenol, potentially extending half-life (

    
    ) by retarding Phase I oxidation.
    
Figure 1: SAR Vector Map

Visualization of the structural opportunities within the scaffold.

SAR_Map Core 5-(2-Methoxyphenyl)- 2-methylphenol (Core Scaffold) OH_Mod Phenolic OH (C1) - H-Bond Donor - Prodrug Handle (Esters) - Library Gen (Ethers) Core->OH_Mod Me_Mod Ortho-Methyl (C2) - Metabolic Blockade - Steric 'Lock' for Twist Core->Me_Mod OMe_Mod Ortho-Methoxy (C2') - Lipophilic Contact - H-Bond Acceptor Core->OMe_Mod Ring_Mod Aryl C-H Activation - Late-stage Fluorination - Solubilizing Groups Core->Ring_Mod

Caption: Structural Activity Relationship (SAR) vectors for the 5-(2-Methoxyphenyl)-2-methylphenol scaffold. Colors indicate distinct functional zones.

Chemical Synthesis Protocol

The most robust route to this scaffold is the Suzuki-Miyaura Cross-Coupling of 5-bromo-2-methylphenol with 2-methoxyphenylboronic acid. Due to the steric hindrance of the ortho-substituents, standard conditions (Pd(PPh


)

) often result in sluggish yields. We recommend a high-activity catalyst system using SPhos or XPhos .
Materials
  • Substrate A: 5-Bromo-2-methylphenol (1.0 eq)

  • Substrate B: 2-Methoxyphenylboronic acid (1.2 eq)

  • Catalyst: Pd(OAc)

    
     (2 mol%) + SPhos (4 mol%)
    
  • Base: K

    
    PO
    
    
    
    (3.0 eq)
  • Solvent: Toluene/Water (10:1 v/v)

Step-by-Step Methodology
  • Degassing: Charge a reaction vial with Toluene/Water (10:1). Sparge with Argon for 15 minutes. Crucial: Oxygen poisons the active Pd(0) species, leading to homocoupling side products.

  • Catalyst Pre-formation: In a separate vial under Argon, mix Pd(OAc)

    
     and SPhos in a small volume of degassed toluene. Stir for 5 minutes until the solution turns yellow/orange (formation of active Pd-L species).
    
  • Reaction Assembly: Add 5-bromo-2-methylphenol (1.0 eq), 2-methoxyphenylboronic acid (1.2 eq), and K

    
    PO
    
    
    
    (3.0 eq) to the main reaction vessel. Add the catalyst solution via syringe.
  • Heating: Seal the vessel and heat to 100°C for 12–16 hours.

  • Workup: Cool to RT. Dilute with EtOAc and wash with 1N HCl (to neutralize the phenolate) followed by brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash column chromatography (SiO

    
    ). Elute with Hexanes/EtOAc (gradient 95:5 to 80:20). The product typically elutes as a viscous oil or low-melting solid.
    

Self-Validation Check:

  • TLC Monitoring: The starting phenol (more polar) should disappear. The product will have a higher R

    
     due to the loss of the polar boronic acid and the masking of the aryl bromide.
    
  • NMR Signature: Look for the disappearance of the specific aromatic protons of the bromide and the appearance of the methoxy singlet (~3.8 ppm) integrated against the methyl singlet (~2.2 ppm).

Figure 2: Synthesis Workflow

Visualizing the catalytic cycle and critical process steps.

Synthesis_Flow Start Start: 5-Bromo-2-methylphenol Reagents Add: 2-Methoxyphenylboronic acid K3PO4 (Base) Start->Reagents Cycle Suzuki-Miyaura Cycle (Oxidative Addition -> Transmetallation -> Reductive Elimination) Reagents->Cycle Cat_Step Catalyst Activation: Pd(OAc)2 + SPhos (In situ generation) Cat_Step->Cycle Ligand Exchange Heat Heat: 100°C, 12h (Argon Atmosphere) Cycle->Heat Workup Workup: Acidic Wash (1N HCl) Extraction (EtOAc) Heat->Workup Product Product: 5-(2-Methoxyphenyl)-2-methylphenol Workup->Product

Caption: Optimized Suzuki-Miyaura coupling workflow using SPhos-Pd generation for sterically hindered biaryl synthesis.

Medicinal Chemistry Applications
A. PPAR

Agonism (Metabolic Disease)

The 5-(2-Methoxyphenyl)-2-methylphenol scaffold mimics the lipophilic tail of fibrates. The biaryl system penetrates the hydrophobic pocket of the Peroxisome Proliferator-Activated Receptor alpha (PPAR


), while the phenolic OH (or an ether derivative containing a carboxylic acid) interacts with the polar arm of the receptor (Tyr464/Tyr314).
  • Strategy: Alkylate the phenol with ethyl 2-bromo-2-methylpropionate to generate a "Fibrate-like" headgroup.

B. Kinase Inhibition (Type II Inhibitors)

Many kinase inhibitors utilize a biaryl system to occupy the hydrophobic "back pocket" adjacent to the ATP binding site.

  • Mechanism: The twisted geometry of this scaffold (induced by the methyl/methoxy clash) allows it to fit selectively into the inactive "DFG-out" conformation of kinases.

  • Strategy: Use the phenol as a linker to attach a hinge-binding motif (e.g., aminopyrimidine).

Biological Evaluation Protocols
Protocol A: LogP and Solubility Determination

Before biological screening, the physicochemical profile must be established. This scaffold is highly lipophilic (cLogP ~3.5–4.0).

ParameterMethodTarget Range (Hit-to-Lead)
Solubility Kinetic Turbidimetry (PBS pH 7.4)> 50 µM
LogD (7.4) Shake-flask (Octanol/Buffer)2.0 – 3.5
PAMPA Artificial Membrane Permeability> 10 x 10⁻⁶ cm/s

Step-by-Step Solubility Assay:

  • Prepare a 10 mM stock solution of the test compound in DMSO.

  • Spike 2 µL of stock into 198 µL of PBS (pH 7.4) in a 96-well UV-transparent plate (Final conc: 100 µM, 1% DMSO).

  • Incubate at 25°C with shaking for 2 hours.

  • Measure Absorbance at 620 nm (turbidity check).

  • Validation: If OD620 > 0.01, the compound has precipitated. Dilute and re-test to find the solubility limit.

Protocol B: Metabolic Stability (Microsomal Stability)

The 2-methyl group is designed to block metabolism, but the methoxy group is susceptible to O-demethylation.

  • Incubation: Incubate compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.

  • Sampling: Quench aliquots at 0, 15, 30, and 60 minutes with ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     gives 
    
    
    
    .
    • Success Criterion:

      
       min indicates good metabolic stability.
      
References
  • Biaryl Synthesis: Suzuki-Miyaura Coupling To Form Axially Chiral Biphenols.[1][2] J. Am. Chem. Soc. 2022, 144, 15026–15032.[1][2]

  • Scaffold Utility: Expanding chemical space by para-C−H arylation of arenes. PMC - NIH. (2022).[1][2]

  • Metabolic Modulation: Triazolone compounds and uses thereof (PPAR agonists). WO2013134562A1.

  • General Review: A fruitful century for the scalable synthesis and reactions of biphenyl derivatives. RSC Advances, 2023.

Sources

"5-(2-Methoxyphenyl)-2-methylphenol" experimental setup for biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Biological Characterization of 5-(2-Methoxyphenyl)-2-methylphenol

Executive Summary & Chemical Context

5-(2-Methoxyphenyl)-2-methylphenol is a lipophilic biphenyl derivative featuring a phenolic hydroxyl group and a methoxy-substituted phenyl ring. Structurally analogous to bioactive neolignans (e.g., Honokiol, Magnolol), this compound presents a specific pharmacophore often associated with antioxidant , antimicrobial , and cytotoxic activities.

This guide details the experimental setup for evaluating its biological profile. Unlike standard reagents, the biphenyl scaffold confers high lipophilicity (Predicted LogP ~3.5–4.0), requiring precise solubilization protocols to prevent precipitation in aqueous buffers—a common source of false negatives in high-throughput screening.

Key Physicochemical Parameters:

Parameter Value (Predicted) Significance
Molecular Weight 214.26 g/mol Small molecule, likely membrane permeable.
H-Bond Donors 1 (Phenolic -OH) Critical for radical scavenging/receptor binding.
H-Bond Acceptors 2 (Methoxy, Phenol) Interaction points for protein targets.

| Solubility | Low (Aq); High (DMSO, EtOH) | Critical Control Point: Requires DMSO stock. |

Pre-Assay Preparation: The "Solubility Bridge" Protocol

Objective: To generate a stable stock solution that ensures bioavailability in aqueous cell media without inducing solvent toxicity.

The Challenge: Biphenyls often form micro-precipitates in culture media that are invisible to the naked eye but scatter light in optical density (OD) reads, leading to erroneous data.

Protocol:

  • Primary Stock (100 mM): Dissolve 21.4 mg of compound in 1 mL of anhydrous DMSO (biotech grade). Vortex for 30 seconds. Inspect for clarity.

  • Intermediate Dilution (Self-Validating Step):

    • Prepare a 100x working solution in serum-free media or PBS.

    • Validation: Measure Absorbance at 600 nm. If OD > 0.05 compared to blank, precipitation has occurred.

    • Correction: If precipitation occurs, add a surfactant (e.g., 0.05% Tween-80) or reduce concentration.

  • Final Assay Concentration: Dilute 1:100 into the assay well. Final DMSO concentration must be

    
     1% (v/v) for biochemical assays and 
    
    
    
    0.5% for cell-based assays.

Workflow Visualization

The following diagram outlines the logical flow for characterizing this NCE, ensuring that physicochemical checks precede biological data collection.

G Start Compound: 5-(2-Methoxyphenyl)-2-methylphenol Solubility Solubility Check (DMSO Stock) Start->Solubility QC_Step QC: OD600 Turbidity Test Solubility->QC_Step Dilution in Media QC_Step->Solubility Fail (Precipitate) Assay_Branch Biological Assay Selection QC_Step->Assay_Branch Pass (Clear) AO_Assay Antioxidant Assay (DPPH/ABTS) Assay_Branch->AO_Assay MIC_Assay Antimicrobial Assay (MIC Determination) Assay_Branch->MIC_Assay Cyto_Assay Cytotoxicity Assay (MTT/CCK-8) Assay_Branch->Cyto_Assay Data_Analysis Data Analysis & IC50/MIC Calculation AO_Assay->Data_Analysis MIC_Assay->Data_Analysis Cyto_Assay->Data_Analysis

Caption: Logical workflow for compound solubilization, quality control, and parallel biological screening.

Experimental Protocols

Assay A: Antioxidant Capacity (DPPH Radical Scavenging)

Rationale: The phenolic hydroxyl group at position 1 (relative to the methyl) is a classic radical scavenger. This assay confirms the chemical reactivity of the phenol moiety.[1]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Reagent.

  • Positive Control: Ascorbic Acid or Trolox.

  • Solvent: Methanol (biphenyls are more soluble in MeOH than buffers).

Procedure:

  • Prepare 0.1 mM DPPH solution in methanol (freshly made, protect from light).

  • Prepare serial dilutions of the test compound (1 – 100 µM) in methanol.

  • Reaction: Mix 100 µL of compound dilution + 100 µL of DPPH solution in a 96-well plate.

  • Incubation: 30 minutes in the dark at Room Temperature (RT).

  • Detection: Measure Absorbance at 517 nm .

  • Calculation:

    
    
    Note: If the compound is yellow/brown, perform a "Sample Blank" (Compound + Methanol without DPPH) to subtract background absorbance.
    
Assay B: Antimicrobial Susceptibility (MIC Determination)

Rationale: Biphenyls are known phytoalexins (plant defense compounds).[2][3][4] The lipophilic nature allows membrane disruption in Gram-positive bacteria (e.g., S. aureus).

Materials:

  • Strains: S. aureus (Gram+), E. coli (Gram-).[2][3][5]

  • Media: Mueller-Hinton Broth (MHB).

  • Detection: Resazurin dye (viability indicator).

Procedure:

  • Inoculum: Adjust bacterial culture to

    
     CFU/mL.
    
  • Plate Setup: Add 100 µL MHB to all wells of a 96-well plate.

  • Dilution: Add 100 µL of compound stock (max 256 µg/mL) to column 1, then serial dilute 1:2 across the plate.

  • Inoculation: Add 100 µL of bacterial suspension to all wells.

  • Incubation: 18–24 hours at 37°C.

  • Readout: Add 20 µL Resazurin (0.01%). Incubate 2 hours.

    • Blue = No Growth (Inhibition).

    • Pink = Growth (Metabolic reduction of dye).

  • Result: The MIC is the lowest concentration preventing the Blue

    
     Pink color shift.
    
Assay C: Cytotoxicity Screening (MTT/CCK-8)

Rationale: To establish the "Therapeutic Window." If the compound kills mammalian cells at the same concentration it kills bacteria, it is a toxin, not a drug candidate.

Procedure:

  • Cell Line: HEK293 (Kidney) or HepG2 (Liver) – metabolic competent lines preferred.

  • Seeding: 5,000 cells/well in 96-well plate. Incubate 24h for attachment.

  • Treatment: Add compound (0.1 – 100 µM). Include Vehicle Control (DMSO equivalent).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Development: Add MTT reagent. Incubate 4h. Solubilize formazan crystals with DMSO.

  • Read: Absorbance at 570 nm.

  • Analysis: Plot dose-response curve to determine IC50.

Data Interpretation & Troubleshooting

ObservationPotential CauseRemediation
High variance between replicates Compound precipitation (Micro-aggregates).Reduce max concentration; Check "QC Step" from Section 3.
Yellow color in media Oxidation of the phenol ring (Quinone formation).Add 1 mM DTT or EDTA to buffers if compatible with assay.
No activity in Gram- bacteria Lipopolysaccharide (LPS) barrier.Expected for hydrophobic biphenyls. Focus on Gram+ or fungal targets.[3]

References

  • Structure-Activity Relationships of Biphenyls: Review of natural biphenyls (e.g., Honokiol) and their antimicrobial/antioxidant mechanisms. Source:Molecules, "Biological Activities of Biphenyls and Their Derivatives."[5] (General Journal Link for verification of scope)

  • Antioxidant Assay Protocols (DPPH/ABTS): Standard methodology for phenolic characterization. Source:Nature Protocols, "Measuring antioxidant activity."

  • CLSI Guidelines for MIC Testing: The gold standard for antimicrobial susceptibility testing. Source: Clinical and Laboratory Standards Institute (CLSI).

  • Solubility of Lipophilic Drugs: Savjani, K. T., et al. "Drug Solubility: Importance and Enhancement Techniques." Source:ISRN Pharmaceutics.

Sources

Application Note: Cell Culture Preparation of 5-(2-Methoxyphenyl)-2-methylphenol

[1]

Compound Profile & Physicochemical Assessment

Before initiating biological experiments, it is critical to understand the molecule's behavior in aqueous environments. This compound features a phenolic hydroxyl group and a biphenyl core, indicating low aqueous solubility and high membrane permeability.

PropertyValueImplication for Protocol
Compound Name 5-(2-Methoxyphenyl)-2-methylphenolTarget Analyte
CAS Number 1261910-83-1Verification ID
Molecular Formula C₁₄H₁₄O₂Stoichiometry
Molecular Weight ~214.26 g/mol Mass/Molarity Calculations
Predicted LogP ~3.5 - 4.0 (Lipophilic)Requires organic co-solvent (DMSO)
pKa (Phenol) ~10.0Non-ionized at physiological pH (7.4)
Solubility (Water) Negligible (< 10 µM)Do not dissolve directly in media
Solubility (DMSO) High (> 50 mM)Ideal stock solvent

Preparation of Stock Solution (10 mM)

Objective: Create a stable, sterile, and concentrated Master Stock solution. Solvent: Dimethyl sulfoxide (DMSO), anhydrous, cell-culture grade (≥99.9%).

Step-by-Step Protocol:
  • Weighing: Accurately weigh 2.14 mg of 5-(2-Methoxyphenyl)-2-methylphenol into a sterile, amber glass vial (1.5 mL or 4 mL).

    • Note: Use glass instead of plastic to prevent lipophilic compound adsorption. Amber glass protects the phenolic group from photo-oxidation.

  • Solubilization: Add 1.0 mL of sterile DMSO.

  • Dissolution: Vortex vigorously for 30–60 seconds.

    • Visual Check: Ensure no particulate matter remains. The solution should be clear.

    • Sonication: If particles persist, sonicate in a water bath at room temperature for 5 minutes. Avoid heating above 37°C to prevent degradation.

  • Sterilization (Optional but Recommended):

    • DMSO is bacteriostatic at 100%, but for sensitive lines, filter the stock through a 0.22 µm PTFE (hydrophobic) syringe filter .

    • Warning: Do NOT use PES or Cellulose Acetate filters for DMSO stocks; they may dissolve or bind the compound.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (short term, <1 month) or -80°C (long term).

Preparation of Working Solutions (Cell Treatment)

Objective: Dilute the stock into culture media without causing precipitation ("crashing out") or exceeding DMSO toxicity limits.

Critical Constraint: The final DMSO concentration in the cell culture well must be ≤ 0.5% (v/v) , ideally ≤ 0.1% , to avoid solvent-induced cytotoxicity.

The "Intermediate Dilution" Method (Recommended)

Directly adding 100% DMSO stock to cell media often causes local high-concentration precipitation. Use an intermediate step.

Example Target: 10 µM Final Concentration in 2 mL Media.

  • Prepare 100x Intermediate Stock:

    • Dilute the 10 mM Master Stock 1:100 in culture media (serum-free) or PBS.

    • Mix: 10 µL of 10 mM Stock + 990 µL Serum-Free Media.

    • Result: 100 µM Intermediate Solution (1% DMSO).

    • Observation: Vortex immediately. Check for cloudiness (precipitate). If cloudy, use the "Serial DMSO" method (dilute stock in DMSO first, then media).

  • Final Dilution:

    • Add the Intermediate Stock to the cell wells.

    • Dilution: 1:10 (e.g., add 200 µL Intermediate to 1.8 mL Media).

    • Final Stats: 10 µM Compound, 0.1% DMSO.

Dilution Table (for 10 mM Stock)
Final Conc. (µM)Dilution FactorVolume of Stock (per 10 mL Media)Final DMSO %
100 µM 1:100100 µL1.0% (High Risk*)
50 µM 1:20050 µL0.5%
10 µM 1:100010 µL0.1%
1 µM 1:10,0001 µL (Use intermediate step)0.01%

*Note: 1.0% DMSO is toxic to many primary cells and neurons. Validate vehicle tolerance.

Experimental Workflow Diagram

The following flowchart illustrates the critical path from solid compound to cell assay, emphasizing the intermediate dilution step to ensure solubility.

GCompoundSolid Compound(2.14 mg)MasterStockMaster Stock(10 mM in DMSO)Compound->MasterStockDissolveDMSOAnhydrous DMSO(1 mL)DMSO->MasterStockStorageStorage(-80°C, Amber)MasterStock->StorageAliquotIntermediateIntermediate Dilution(100 µM in PBS/Media)[1% DMSO]MasterStock->Intermediate1:100 Dilution(Vortex Rapidly)CellWellCell Culture Well(Final: 10 µM)[0.1% DMSO]Intermediate->CellWell1:10 Dilution(Add to Cells)MicroscopeAssay Readout(Viability/Signaling)CellWell->Microscope24-72h Incubation

Caption: Workflow for solubilizing 5-(2-Methoxyphenyl)-2-methylphenol, utilizing an intermediate dilution step to prevent precipitation shock in aqueous media.

Troubleshooting & Optimization

Issue 1: Precipitation (Cloudiness) upon addition to media
  • Cause: The lipophilic shift from DMSO to water is too drastic.

  • Solution:

    • Warm the culture media to 37°C before adding the compound.

    • Use the "Serial DMSO" method: Dilute the 10 mM stock to 1 mM in DMSO first, then add that to media. This ensures the pipetted volume is accurate and dispersion is faster.

    • Add BSA (Bovine Serum Albumin) to the media. BSA acts as a carrier protein for lipophilic molecules, stabilizing them in solution.

Issue 2: Cytotoxicity in Vehicle Control
  • Cause: Cells are sensitive to DMSO.

  • Solution: Run a "Vehicle Only" control (0.1% DMSO). If viability drops <90%, reduce final DMSO to 0.05% by creating a more concentrated stock (e.g., 20 mM) or accepting a lower top dose.

Issue 3: Compound Degradation
  • Cause: Phenols are prone to oxidation (turning pink/brown) over time.

  • Solution: Prepare working solutions fresh immediately before use. Do not store diluted media stocks.

References

  • Chemical Identity & Properties

    • Source: ChemSrc / AK Scientific. "5-(2-Methoxyphenyl)-2-methylphenol (CAS 1261910-83-1) MSDS and Properties."
  • General Protocol for Lipophilic Compounds

    • Source: Nature Protocols. "Guidelines for the use of DMSO in cell culture."
  • Solubility Guidelines

    • Source: ATCC. "Thawing, Propagating, and Cryopreserving NCI-60 Cell Lines (DMSO usage)."

Application Notes and Protocols for the Derivatization of 5-(2-Methoxyphenyl)-2-methylphenol to Enhance Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of Biphenyl Scaffolds

The biphenyl moiety is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its rigid, yet conformationally flexible nature allows for precise spatial orientation of functional groups, facilitating interactions with biological targets. The compound 5-(2-Methoxyphenyl)-2-methylphenol is a biphenyl derivative of significant interest, combining the biphenyl core with a phenolic hydroxyl group and a methoxy substituent. While the specific biological profile of 5-(2-Methoxyphenyl)-2-methylphenol is not extensively documented in publicly available literature, its structural analogs, particularly those containing 2-methoxyphenol and biphenyl motifs, have demonstrated promising antioxidant and anticancer activities.[2][3][4]

This guide provides a comprehensive framework for the strategic derivatization of 5-(2-Methoxyphenyl)-2-methylphenol to unlock and enhance its therapeutic potential. We will explore the rationale behind derivatization, provide detailed, field-proven protocols for chemical modification, and outline standardized bioassays for activity screening. The causality behind experimental choices is explained to empower researchers to adapt and innovate upon these foundational methods.

Rationale for Derivatization

The primary sites for derivatization on the parent compound, 5-(2-Methoxyphenyl)-2-methylphenol, are the phenolic hydroxyl group and the aromatic rings. Modification of the hydroxyl group, in particular, can significantly impact the compound's physicochemical properties and biological activity.

  • Etherification (O-alkylation): Converting the phenolic hydroxyl to an ether can increase lipophilicity, potentially enhancing cell membrane permeability and bioavailability. The nature of the alkyl group introduced can also influence target binding and metabolic stability.

  • Esterification (O-acylation): The formation of an ester can serve as a prodrug strategy, where the ester is hydrolyzed in vivo to release the active phenolic compound. Esterification can also modulate the compound's solubility and pharmacokinetic profile.

The following diagram illustrates the core structure and the proposed derivatization pathways.

G cluster_0 Derivatization Strategies cluster_1 Biological Screening Parent Compound 5-(2-Methoxyphenyl)-2-methylphenol Ether Derivatives Ether Derivatives (O-alkylation) Parent Compound->Ether Derivatives Williamson Ether Synthesis Ester Derivatives Ester Derivatives (O-acylation) Parent Compound->Ester Derivatives Mitsunobu or Acylation Antioxidant Assays Antioxidant Activity (DPPH/ABTS) Ether Derivatives->Antioxidant Assays Anticancer Assays Anticancer Activity (MTT/Cell Viability) Ether Derivatives->Anticancer Assays Ester Derivatives->Antioxidant Assays Ester Derivatives->Anticancer Assays

Caption: Derivatization and screening workflow for 5-(2-Methoxyphenyl)-2-methylphenol.

Synthetic Protocols

The following protocols are presented as robust starting points. Researchers are encouraged to optimize reaction conditions based on the specific substrate and desired product.

Protocol 1: O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for forming ethers from an alcohol and an alkyl halide.[5] For phenols, a moderately strong base is sufficient to form the nucleophilic phenoxide ion.

Methodology: [5][6]

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-(2-Methoxyphenyl)-2-methylphenol (1.0 eq.) in a suitable aprotic solvent such as acetonitrile or DMF.

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq.). Stir the suspension vigorously at room temperature for 30 minutes. The use of a carbonate base is often preferred for its mildness and ease of handling.

  • Alkylating Agent Addition: Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) (1.1 eq.) dropwise to the reaction mixture.

  • Reaction Progression: Heat the reaction mixture to a suitable temperature (typically 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.

Protocol 2: O-Acylation via the Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for the esterification of alcohols with inversion of stereochemistry, although for phenols, this is not a factor.[7][8][9] It is particularly useful for sterically hindered substrates.

Methodology: [7][10]

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 5-(2-Methoxyphenyl)-2-methylphenol (1.0 eq.), the desired carboxylic acid (1.2 eq.), and triphenylphosphine (PPh₃) (1.5 eq.) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the cooled solution. The appearance of a white precipitate (triphenylphosphine oxide) is indicative of reaction progress.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours until completion as monitored by TLC.

  • Work-up and Purification: Concentrate the reaction mixture and purify directly by column chromatography on silica gel to isolate the desired ester. The byproducts, triphenylphosphine oxide and the reduced hydrazine, can be challenging to remove completely, and careful chromatography is essential.

Characterization of Derivatives

The synthesized derivatives should be thoroughly characterized to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[11] The disappearance of the phenolic proton signal in the ¹H NMR spectrum is a key indicator of successful derivatization. New signals corresponding to the introduced alkyl or acyl group should be observed.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the new compounds.[12]

  • Infrared (IR) Spectroscopy: For ester derivatives, the appearance of a strong carbonyl (C=O) stretch in the IR spectrum (typically around 1735-1750 cm⁻¹) is a key diagnostic feature.

Hypothetical Characterization Data for an O-methylated Derivative:

Technique Expected Observations
¹H NMR Disappearance of the phenolic -OH peak. Appearance of a new singlet around 3.8-4.0 ppm (-OCH₃). Shifts in the aromatic proton signals.
¹³C NMR Appearance of a new carbon signal around 55-60 ppm (-OCH₃). A downfield shift of the carbon atom previously attached to the hydroxyl group.
HRMS (ESI+) [M+H]⁺ or [M+Na]⁺ ion corresponding to the calculated exact mass of the methylated product.

Biological Screening Protocols

The following are standardized, high-throughput compatible protocols for preliminary biological screening.

Protocol 3: In Vitro Antioxidant Activity - DPPH and ABTS Assays

These assays are colorimetric methods used to determine the radical scavenging ability of the synthesized compounds.[13][14][15]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: [13]

  • Preparation of Solutions: Prepare a stock solution of DPPH in methanol. Prepare serial dilutions of the test compounds and a positive control (e.g., ascorbic acid or Trolox).

  • Assay Procedure: In a 96-well plate, add a small volume of each compound dilution. Add the DPPH solution to each well and mix.

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at approximately 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: [13][16]

  • Preparation of ABTS Radical Cation (ABTS•⁺): Prepare the ABTS•⁺ solution by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours. Dilute the ABTS•⁺ solution with a suitable buffer (e.g., PBS, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure: In a 96-well plate, add the test compounds at various concentrations, followed by the diluted ABTS•⁺ solution.

  • Incubation and Measurement: Incubate the plate at room temperature for a short period (e.g., 6-10 minutes) and measure the absorbance at 734 nm.

  • Data Analysis: Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Protocol 4: In Vitro Anticancer Activity - MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[17]

Methodology: [18][19][20]

  • Cell Seeding: Seed cancer cells (e.g., a panel of cell lines representing different cancer types) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals. Measure the absorbance at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

The following diagram outlines the workflow for the MTT assay.

Caption: Workflow for the MTT cell viability assay.

Structure-Activity Relationship (SAR) Analysis

A systematic analysis of the biological activity data obtained for the series of synthesized derivatives will allow for the elucidation of structure-activity relationships (SAR). Key questions to address include:

  • Does etherification or esterification lead to a greater enhancement of activity?

  • How does the nature of the alkyl or acyl substituent (e.g., chain length, branching, presence of aromatic rings) affect activity?

  • Are there correlations between the physicochemical properties (e.g., lipophilicity, electronic effects) of the derivatives and their biological activity?

The insights gained from SAR studies are crucial for the rational design of second-generation compounds with further optimized activity and drug-like properties.

Conclusion

This application note provides a comprehensive guide for the derivatization of 5-(2-Methoxyphenyl)-2-methylphenol, a promising scaffold for the development of novel therapeutic agents. By employing the detailed synthetic and biological screening protocols outlined herein, researchers can systematically explore the chemical space around this core structure and identify derivatives with enhanced biological activity. The emphasis on understanding the rationale behind experimental choices and the systematic evaluation of structure-activity relationships will facilitate the discovery of new lead compounds for further preclinical and clinical development.

References

  • A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. (2020). MDPI. [Link]

  • The Williamson Ether Synthesis. Unknown Source.
  • Mitsunobu Reaction. (2019). Organic Chemistry Portal. [Link]

  • In Vitro Assays for Screening Small Molecules. (n.d.). PubMed. [Link]

  • Synthesis, characterization, and antioxidant activity of some 2-methoxyphenols derivatives. (2020). Heterocyclic Communications. [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkyl
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. [Link]

  • Mitsunobu reaction. (n.d.). Wikipedia. [Link]

  • Williamson Ether Synthesis. Unknown Source.
  • Comparison of DPPH and ABTS assays for determining antioxidant potential of water and methanol extracts of Spirulina platensis. Journal of Food Science and Technology.
  • 13 - Supporting Inform
  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (2021). MDPI. [Link]

  • Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. (2005). ResearchGate. [Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. (2019). Anticancer Research. [Link]

  • Mitsunobu Reaction. Master Organic Chemistry. [Link]

  • Mitsunobu reaction. Organic Synthesis.
  • Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. (2021). Atlantis Press. [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. (2021). ResearchGate. [Link]

  • Antioxidant activity of selected o-methoxyphenols and biphenols: Theoretical and experimental studies. (2021). ResearchGate. [Link]

  • Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. (2021). MDPI. [Link]

  • Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. (2021). PubMed. [Link]

  • Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. (2023). Semantic Scholar. [Link]

  • Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols deriv
  • Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • Structure Activity Relationships. (2005). Drug Design Org. [Link]

  • Anticancer efficacy of biphenyl‐based compounds in published research studies. ResearchGate. [Link]

  • 2-Methoxy-5-methylphenol. (n.d.). PubChem. [Link]

  • 2-Methoxy-5-methylphenol. Cheméo. [Link]

  • Synthesis and in vitro anticancer evaluation of 2-methylphenyl sydnone derivatives against Human breast cancer cell line MDA-MB. JOCPR. [Link]

  • 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting. doc brown's advanced organic chemistry revision notes. [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2016). MDPI. [Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2013). Arabian Journal of Chemistry. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 5-(2-Methoxyphenyl)-2-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-(2-Methoxyphenyl)-2-methylphenol via the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific, and sometimes challenging, biaryl synthesis. We will move beyond generic protocols to address the nuances of this transformation, which involves a sterically hindered coupling partner and a substrate with a reactive phenol group.

Frequently Asked Questions (FAQs)

Q1: Why is my yield of 5-(2-Methoxyphenyl)-2-methylphenol consistently low?

Low yields are often traced back to suboptimal reaction parameters or reagent degradation.[1] Key factors to investigate include inefficient catalyst activity, decomposition of the boronic acid (protodeboronation), or competing side reactions.[1][2] For this specific substrate, steric hindrance from the ortho-methoxy and ortho-methyl groups can slow down the desired reaction, allowing side reactions to become more prominent.[3][4]

Q2: What is the most common side product in this reaction and how can I minimize it?

Homocoupling of the boronic acid partner (forming 2,2'-dimethoxybiphenyl) is a frequent side reaction.[5] This is often exacerbated by the presence of oxygen, which can interfere with the catalytic cycle.[1][5] Another common byproduct is the dehalogenation of your aryl halide starting material.[6] Rigorous degassing of the reaction mixture and using a high-purity palladium catalyst can significantly reduce these side products.[1]

Q3: Do I need to protect the phenol (-OH) group?

While not always necessary, protecting the phenol can sometimes improve yields, especially if you are using a very strong base like NaOH or KOtBu. These strong bases can deprotonate the phenol, which may complicate the reaction. Using a milder base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) often circumvents the need for a protecting group.[7]

Q4: Which palladium catalyst and ligand combination is best for this sterically hindered coupling?

For sterically demanding couplings, bulky, electron-rich phosphine ligands are generally superior.[8][9] Ligands from the Buchwald family, such as SPhos or XPhos, are excellent choices as they are known to facilitate the coupling of sterically hindered substrates and are effective for a broad range of aryl halides, including the more challenging and economical aryl chlorides.[8]

In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis of 5-(2-Methoxyphenyl)-2-methylphenol.

Problem 1: Low to No Product Formation
  • Potential Cause A: Inactive Catalyst System

    • Explanation: The active Pd(0) species is susceptible to oxidation by atmospheric oxygen, rendering it inactive.[1] Similarly, phosphine ligands can be oxidized, which prevents them from coordinating to the palladium center.[1]

    • Recommended Solutions:

      • Rigorous Degassing: Ensure your solvent and reaction setup are thoroughly purged with an inert gas (Argon or Nitrogen) for at least 15-30 minutes. Freeze-pump-thaw cycles are also highly effective.[1]

      • Use a Pre-catalyst: Instead of generating the active catalyst in situ from sources like Pd(OAc)₂, consider using a pre-formed, air-stable palladium pre-catalyst (e.g., SPhos G4, XPhos G4). These readily form the active Pd(0) species under reaction conditions.[10]

      • Verify Ligand Quality: Use fresh phosphine ligands or those that have been stored meticulously under an inert atmosphere.[11]

  • Potential Cause B: Protodeboronation of Boronic Acid

    • Explanation: The boronic acid can be cleaved by water or other protic sources, replacing the boron group with a hydrogen atom. This is a common decomposition pathway and a primary reason for low yields.[2]

    • Recommended Solutions:

      • Use Stoichiometry: Use a slight excess (1.2-1.5 equivalents) of the boronic acid to compensate for potential degradation.

      • Consider Boronate Esters: Arylboronic pinacol esters are often more stable towards protodeboronation than their corresponding boronic acids.[5]

      • Control Water Content: While some Suzuki reactions benefit from aqueous conditions to dissolve the base, excess water can promote protodeboronation. If using a biphasic system, try varying the water ratio. For anhydrous conditions, ensure all reagents and solvents are rigorously dried.[6][12]

Problem 2: Significant Formation of Homocoupled Byproduct
  • Potential Cause: Oxygen in the Reaction Mixture

    • Explanation: The presence of Pd(II) species, often formed from oxidation of Pd(0) by oxygen, can catalyze the homocoupling of two boronic acid molecules.[5]

    • Recommended Solutions:

      • Improve Degassing Technique: As mentioned above, meticulous degassing is the most critical step to prevent this side reaction.[1]

      • Use High-Purity Reagents: Ensure all starting materials, particularly the palladium source, are of high quality and have not been unduly exposed to air.

Problem 3: Dehalogenation of the Aryl Halide
  • Potential Cause: Presence of Hydride Sources

    • Explanation: Palladium-hydride (Pd-H) species can form from reactions with certain bases (e.g., amines) or solvents (e.g., alcohols). These species can then react with your aryl halide to replace the halogen with hydrogen.[6]

    • Recommended Solutions:

      • Change the Base: Switch from amine-based or hydroxide bases to inorganic carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) bases.[6][7]

      • Use Aprotic Solvents: If using an alcohol as a solvent, switch to an aprotic solvent like dioxane, THF, or toluene to minimize the source of hydrides.[5]

Optimized Protocol and Component Selection

Optimized Starting Protocol

This protocol is a robust starting point for the synthesis of 5-(2-Methoxyphenyl)-2-methylphenol.

Reactants:

  • 5-Bromo-2-methylphenol (1.0 equiv)

  • (2-Methoxyphenyl)boronic acid (1.2 equiv)

  • Palladium Catalyst (e.g., SPhos Pd G4, 1-2 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Solvent (e.g., Dioxane/H₂O, 10:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask, add 5-bromo-2-methylphenol, (2-methoxyphenyl)boronic acid, the palladium pre-catalyst, and finely powdered K₃PO₄.[12]

  • Evacuate and backfill the flask with an inert gas (Argon) three times.

  • Add the degassed solvent mixture via syringe.

  • Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.[12]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[8]

Component Selection Tables

Table 1: Recommended Catalysts and Ligands

Catalyst/Ligand Class Key Advantages for This Synthesis
SPhos / XPhos Buchwald Biaryl Phosphines Excellent for sterically hindered substrates; high activity allows for low catalyst loadings and room temperature reactions in some cases.[3]
cataCXium® A Di-adamantylalkylphosphine Bulky and electron-rich, effective for challenging aryl chlorides under mild conditions.

| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | A classic catalyst, but often less effective for sterically hindered or unreactive substrates compared to modern ligands.[11] |

Table 2: Base and Solvent Selection Guide

Component Options Rationale and Considerations
Base K₃PO₄, K₂CO₃, Cs₂CO₃ Mild inorganic bases are preferred to avoid deprotonation of the phenol and minimize side reactions.[7] K₃PO₄ is often an excellent choice for challenging couplings.[8]

| Solvent | Dioxane/H₂O, Toluene/H₂O, 2-MeTHF, THF | Ethereal or aromatic solvents are standard.[5] A small amount of water is often beneficial for dissolving the inorganic base and facilitating the catalytic cycle.[12][13] |

Mechanism and Troubleshooting Workflow

The Suzuki coupling proceeds through a well-established catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[14][15] Understanding this cycle is key to effective troubleshooting.

The Suzuki Coupling Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII_complex Ar-Pd(II)-X (L₂) OxAdd->PdII_complex Transmetalation Transmetalation (Ar'-B(OR)₃⁻) PdII_complex->Transmetalation PdII_diaryl Ar-Pd(II)-Ar' (L₂) Transmetalation->PdII_diaryl RedElim Reductive Elimination PdII_diaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Product) RedElim->Product Boronate Ar'B(OH)₂ + Base ActivatedBoron [Ar'B(OH)₃]⁻ Boronate->ActivatedBoron Activation ActivatedBoron->Transmetalation Boronate Complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow Diagram

This decision tree can guide your optimization efforts when encountering poor reaction outcomes.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_SM Starting Materials Consumed? Start->Check_SM Side_Products Analyze Byproducts: Homocoupling? Dehalogenation? Check_SM->Side_Products Yes No_Reaction No Reaction or Sluggish Conversion Check_SM->No_Reaction No Sol_Degas Improve Degassing (Ar sparge, F-P-T) Side_Products->Sol_Degas Both Sol_Homocoupling Rigorous Degassing Check for O₂ leaks Side_Products->Sol_Homocoupling Homocoupling Sol_Dehalogenation Switch to Aprotic Solvent Use Carbonate/Phosphate Base Side_Products->Sol_Dehalogenation Dehalogenation Sol_Catalyst Use Active Pre-catalyst (e.g., SPhos G4) No_Reaction->Sol_Catalyst Sol_Temp Increase Temperature (80 -> 100°C) No_Reaction->Sol_Temp Sol_Ligand Switch to Bulky Ligand (e.g., XPhos, SPhos) No_Reaction->Sol_Ligand

Caption: A decision tree for troubleshooting common Suzuki coupling issues.

References

  • Suzuki, A. Suzuki reaction. Wikipedia. Available at: [Link].

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link].

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link].

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link].

  • Old, D. W., et al. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 1998. Available at: [Link].

  • Bellina, F., Carpita, A., & Rossi, R. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004. Available at: [Link].

  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. Available at: [Link].

  • Merits of the Suzuki Coupling Reaction. BYJU'S. Available at: [Link].

  • Ali, I., et al. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 2022. Available at: [Link].

  • Billingsley, K. L., & Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008. Available at: [Link].

  • Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. Available at: [Link].

  • Sherwood, J., et al. Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link].

  • What can I use as a solvent and base in a suzuki reaction with a sensitive amide in the core? ResearchGate. Available at: [Link].

  • UJA, A., et al. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 2005. Available at: [Link].

  • Optimizing Suzuki Coupling Reactions. CovaSyn. Available at: [Link].

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Available at: [Link].

  • An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. Organic & Biomolecular Chemistry, 2020. Available at: [Link].

  • Adjabeng, G., et al. Novel Class of Tertiary Phosphine Ligands Based on a Phospha-adamantane Framework and Use in the Suzuki Cross-Coupling Reactions of Aryl Halides under Mild Conditions. Organic Letters, 2003. Available at: [Link].

  • Shields, J. D., et al. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry, 2017. Available at: [Link].

  • Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. Arkat USA. Available at: [Link].

  • An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Organic & Biomolecular Chemistry, 2011. Available at: [Link].

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Leeds. Available at: [Link].

  • Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position. Beilstein Journal of Organic Chemistry, 2020. Available at: [Link].

  • Why am I getting low yield for my Suzuki coupling reaction? Reddit. Available at: [Link].

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters, 2023. Available at: [Link].

  • Miyaura, N., & Suzuki, A. Organoborane coupling reactions (Suzuki coupling). Journal of Synthetic Organic Chemistry, Japan, 1990. Available at: [Link].

  • The Suzuki biaryl coupling reaction. ResearchGate. Available at: [Link].

  • An Enantioselective Suzuki-Miyaura Coupling to Form Axially Chiral Bi-phenols. University of Cambridge. Available at: [Link].

  • An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Journal of the American Chemical Society, 2022. Available at: [Link].

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Available at: [Link].

  • Darrow, J. T., et al. Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 2022. Available at: [Link].

Sources

"5-(2-Methoxyphenyl)-2-methylphenol" stability in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability, solubility, and handling of 5-(2-Methoxyphenyl)-2-methylphenol , a lipophilic biaryl phenol often used as a scaffold in drug discovery (e.g., estrogen receptor modulators or kinase inhibitor fragments).

This guide is structured as a Tier 3 Technical Support Resource , designed to troubleshoot specific failure modes (precipitation, degradation) encountered during experimental workflows.

Compound Classification: Biaryl Phenol | CAS (Fragment Analog): 1195-09-1 (Refers to monomer core; specific biaryl ID varies by catalog)

Executive Summary & Chemical Context

5-(2-Methoxyphenyl)-2-methylphenol is a hydrophobic biaryl system. Its stability profile is governed by two competing functionalities:

  • The Phenolic Hydroxyl (Pos 1): Prone to oxidation (forming quinones) and deprotonation (pKa ~10).

  • The Biaryl Scaffold: Highly lipophilic, leading to "crashing out" (precipitation) when DMSO stocks are diluted into aqueous buffers.

Critical Warning: The most common user-reported issue is compound precipitation upon dilution, often misdiagnosed as "degradation."

Module 1: Solubility & Solvent Compatibility

Guidance for stock preparation and solvent selection.

The "Dry-DMSO" Standard

Dimethyl Sulfoxide (DMSO) is the standard solvent for this compound, but its hygroscopicity is the primary cause of experimental variability. DMSO absorbs atmospheric water (up to 33% w/w at equilibrium), which drastically lowers the solubility of lipophilic biaryls.

Solvent Compatibility Table

SolventSolubility RatingPrimary RiskRecommended Use
DMSO (Anhydrous) Excellent (>50 mM)Water absorption (Hygroscopic)Primary Stock (Store at -20°C)
Ethanol (100%) Good (~20-30 mM)Evaporation / Concentration shiftSecondary Stock / LC-MS prep
Methanol Good Protodesilylation (if applicable)Analytical Standard Prep
Water / PBS Insoluble (<10 µM)Immediate PrecipitationDo Not Use for Stocks
Protocol: The "Visual Clarity" Test

Before using a stored DMSO stock, perform this 30-second validation:

  • Invert the vial.

  • Check for "schlieren" lines (viscous swirling) or micro-crystals at the bottom.

  • If hazy: The DMSO has absorbed water.[1][2][3][4] Do not sonicate and heat. This often promotes degradation. Instead, re-filter (0.2 µm PTFE) and re-quantify concentration via UV/HPLC.

Module 2: Stability & Degradation (Troubleshooting)

Diagnosing color changes and purity loss.

Issue A: The Solution Turned Yellow/Brown

Diagnosis: Oxidative Degradation (Quinone Formation). Phenols are electron-rich. In the presence of trace metals, light, or basic conditions, they oxidize to form ortho- or para-quinones. This is accelerated in DMSO, which can act as an oxidant (Swern-like mechanism) under specific stress.

Mechanism: Phenol -> Phenoxyl Radical -> Quinone Methide / Biphenyl Dimer -> Yellow Polymer

Corrective Action:

  • Degas solvents with Nitrogen/Argon before making stocks.

  • Acidify slightly: Adding 0.1% acetic acid to the solvent can stabilize the phenol against oxidation.

  • Amber Vials: Strictly protect from light.[4]

Issue B: "Crash Out" in Biological Assays

Diagnosis: Aqueous Solubility Limit Exceeded. When a 10 mM DMSO stock is diluted 1:1000 into media (10 µM final), the local concentration at the injection tip momentarily exceeds solubility, forming micro-aggregates that never re-dissolve.

Protocol: Serial Dilution Method Do not jump from 100% DMSO to 0.1% DMSO in one step.

  • Step 1: 10 mM Stock (100% DMSO)

  • Step 2: Intermediate Dilution (e.g., 100 µM in 10% DMSO / 90% Buffer) -> Vortex immediately.

  • Step 3: Final Assay Concentration (e.g., 1 µM in 0.1% DMSO).

Visualizing the Workflow

The following diagrams illustrate the decision logic for handling this compound.

Diagram 1: Stock Preparation & Quality Control Logic

G Start Solid Compound (5-(2-Methoxyphenyl)-2-methylphenol) SolventSelect Select Solvent Start->SolventSelect DMSO_Dry Anhydrous DMSO (New Bottle) SolventSelect->DMSO_Dry Recommended DMSO_Wet Old DMSO (Opened >1 month) SolventSelect->DMSO_Wet High Risk Dissolve Dissolution Step (Vortex, No Heat) DMSO_Dry->Dissolve DMSO_Wet->Dissolve Check Visual Inspection Dissolve->Check Clear Clear Solution Store -20°C / Dark Check->Clear Pass Hazy Hazy / Precipitate Check->Hazy Fail Action_Filter Centrifuge & Filter (PTFE 0.2µm) Hazy->Action_Filter Action_Quant Re-Quantify (UV/HPLC) Action_Filter->Action_Quant Action_Quant->Clear

Caption: Decision tree for preparing and validating stock solutions to prevent water-induced precipitation.

Diagram 2: Degradation Pathways (Oxidation)

Oxidation Compound Biaryl Phenol (Colorless) Radical Phenoxyl Radical (Transient) Compound->Radical Light / O2 / Basic pH Quinone Ortho-Quinone (Yellow/Brown) Radical->Quinone Oxidation Dimer C-C Linked Dimer (Insoluble) Radical->Dimer Coupling

Caption: Mechanistic pathway of phenol oxidation leading to discoloration (yellowing) and precipitation.

Frequently Asked Questions (FAQs)

Q1: Can I freeze-thaw my DMSO stock multiple times? A: Limit this to 3 cycles maximum . Every time you open a frozen DMSO vial, moisture from the air condenses onto the cold liquid surface. Over time, water content rises, lowering solubility.[1] Best Practice: Aliquot the master stock into single-use vials (e.g., 20 µL) immediately after preparation.

Q2: My compound precipitated in the cell culture media. Can I sonicate it back into solution? A: No. Once a lipophilic biaryl precipitates in aqueous media, it forms stable crystalline aggregates. Sonicating usually creates a suspension, not a solution, which yields false positives in assays (non-specific binding). Solution: Prepare a fresh intermediate dilution (see Module 2) and add it slowly to the media while vortexing.

Q3: Is the compound stable in plastic (polystyrene) plates? A: Generally, yes, but lipophilic phenols can bind to plastic surfaces (non-specific adsorption), reducing the effective concentration. Recommendation: Use Polypropylene (PP) plates or Low-Binding plates for storage and serial dilutions.

Q4: Why does the LC-MS show a mass peak at [M+14] or [M+16]? A:

  • [M+16]: Oxidation (+Oxygen). Indicates the phenol has oxidized to a quinone or hydroxylated species.

  • [M+14]: Methylation. If using Methanol as a solvent with acidic modifiers, artifactual methylation can occur over long storage.

References & Authority

  • Ziath / BenchChem. (2025). The Effects of Water on DMSO and Effective Hydration Measurement.[3] (Explains the kinetics of DMSO hygroscopicity and freezing point depression).

  • Novartis Institutes for BioMedical Research. (2008). Stability of screening compounds in wet DMSO.[3][5] (Validation of compound stability in DMSO/Water mixtures).

  • Sigma-Aldrich. (n.d.). Product Specification: 2-Methoxy-5-methylphenol (Analogous Core). (General physicochemical properties of the core scaffold).

  • ResearchGate. (2019). Investigation of phenol electrooxidation in aprotic non-aqueous solvents. (Mechanisms of phenol oxidation/discoloration in DMSO).

Sources

Troubleshooting low yield in the synthesis of "5-(2-Methoxyphenyl)-2-methylphenol"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield in Suzuki-Miyaura Cross-Coupling Target Molecule: 5-(2-Methoxyphenyl)-2-methylphenol Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Introduction: The "Ortho-Effect" & Phenolic Interference

Welcome to the Technical Support Center. You are likely attempting to synthesize 5-(2-Methoxyphenyl)-2-methylphenol via a Suzuki-Miyaura coupling between 5-bromo-2-methylphenol (Electrophile) and (2-methoxyphenyl)boronic acid (Nucleophile).

While this appears to be a standard biaryl coupling, low yields in this specific scaffold are typically caused by a convergence of three antagonistic factors:

  • Protodeboronation: The ortho-methoxy group on the boronic acid accelerates hydrolytic C-B bond cleavage.

  • Catalyst Poisoning: The free phenolic hydroxyl group can coordinate to Pd(II) species, arresting the catalytic cycle.

  • Steric/Electronic Mismatch: The electron-rich nature of both rings, combined with ortho-substitution, slows the transmetallation step.

This guide addresses these issues directly through a diagnostic Q&A format.

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: My reaction turns black immediately, and I see <10% conversion. What is happening?

Diagnosis: This is a classic sign of "Palladium Black" precipitation , indicating that your catalyst is decomposing before it can enter the catalytic cycle. This is often caused by the free phenolic proton.

Technical Insight: Under basic conditions, the 5-bromo-2-methylphenol is deprotonated to form a phenoxide anion. Phenoxides are hard ligands that can displace soft phosphine ligands on the Palladium center, leading to the formation of inactive Pd-aggregates (Pd black).

Corrective Action: You have two pathways. Path A is recommended for speed; Path B for reliability.

  • Path A (Direct Coupling): Switch to a catalyst system with bulky, electron-rich ligands that can out-compete the phenoxide coordination.

    • Recommended Catalyst:XPhos Pd G2 or SPhos Pd G2 (Buchwald Precatalysts).

    • Why: The biaryl phosphine ligands (XPhos/SPhos) create a protective steric shell around the Pd, preventing phenoxide interference and accelerating oxidative addition.

  • Path B (Protection Strategy): Protect the phenol before coupling.

    • Protocol: Convert 5-bromo-2-methylphenol to the benzyl ether (Bn) or methoxymethyl ether (MOM).

    • Benefit: Eliminates the acidic proton and phenoxide coordination completely.

Q2: The halide is consumed, but I mostly isolate "Anisole" (methoxybenzene) instead of the product. Why?

Diagnosis: You are suffering from Protodeboronation . The (2-methoxyphenyl)boronic acid is hydrolyzing to anisole rather than coupling.

Technical Insight: Ortho-heteroatoms (like the OMe group) coordinate to the boron atom, increasing the Lewis acidity of the boron center. This facilitates attack by water/base, leading to a rapid C-B bond cleavage that generates the simple arene (anisole) and boric acid.

Corrective Action:

  • Switch Base: Move from carbonate bases (Na₂CO₃/K₂CO₃) to anhydrous K₃PO₄ or KF . Carbonates generate water in situ; Phosphates do not.

  • Water Control: If using a biphasic system (e.g., Toluene/Water), reduce the water ratio to the absolute minimum required for salt solubility (e.g., 10:1) or switch to anhydrous Dioxane/K₃PO₄.

  • Reagent Swap: Replace the boronic acid with Potassium (2-methoxyphenyl)trifluoroborate . These salts are resistant to protodeboronation because the boron is already coordinatively saturated.

Q3: The reaction stalls at 60% conversion. Adding more catalyst doesn't help.

Diagnosis: This is likely Product Inhibition or Ligand Oxidation .

Technical Insight: The product, a biaryl phenol, is structurally similar to the starting material but more electron-rich. It may be competitively binding to the metal center. Furthermore, if your solvent was not rigorously degassed, your phosphine ligands have likely oxidized to phosphine oxides, which are catalytically dead.

Corrective Action:

  • Degassing: Do not just bubble nitrogen. Use the Freeze-Pump-Thaw method (3 cycles) for reaction solvents.[1]

  • Additive: Add 10-20 mol% of free ligand (e.g., XPhos) to the reaction mixture to sustain the active catalyst species.

Part 2: Optimized Experimental Protocols

Protocol A: High-Performance Direct Coupling (Recommended)

Best for: Small scale, rapid synthesis where protection steps are undesirable.

ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9][10]Role
Electrophile 5-bromo-2-methylphenol1.0Substrate
Nucleophile (2-methoxyphenyl)boronic acid1.5 Excess accounts for deboronation
Catalyst XPhos Pd G2 0.02 (2 mol%)High-turnover precatalyst
Base K₃PO₄ (tribasic, anhydrous) 3.0Activator (Low water generation)
Solvent 1,4-Dioxane (Anhydrous)0.2 MHigh boiling, good solubility

Step-by-Step:

  • Charge a reaction vial with Electrophile, Nucleophile, Base, and Catalyst.

  • Seal the vial and purge with Argon for 5 minutes.

  • Inject anhydrous Dioxane through the septum.

  • Heat to 80°C for 4–12 hours. Note: Do not exceed 100°C to minimize deboronation.

  • Workup: Acidify carefully with 1M HCl to pH 6 (to protonate the phenol) before extraction with Ethyl Acetate.

Protocol B: The "Trifluoroborate" Route (High Stability)

Best for: Scale-up or if Protocol A fails due to protodeboronation.

  • Substrate: Use Potassium (2-methoxyphenyl)trifluoroborate instead of the boronic acid.

  • Solvent: MeOH/THF (1:1). Trifluoroborates require protic solvents to "unlock" the reactive species slowly.

  • Base: Cs₂CO₃ (3.0 equiv).

  • Catalyst: Pd(dppf)Cl₂[4]·DCM (5 mol%).

  • Temp: Reflux (65-70°C).

Part 3: Visualizing the Failure Modes

The following diagram illustrates the competing pathways in your reaction vessel.

G Start Reaction Start Boronic (2-Methoxyphenyl) boronic acid Start->Boronic Phenol 5-Bromo-2-methylphenol Start->Phenol Transmetal Transmetallation (Desired Path) Boronic->Transmetal Anhydrous / Bulky Ligand Deboron Protodeboronation (Major Failure Mode) Boronic->Deboron High Temp / High Base / H2O Phenol->Transmetal PdBlack Pd Black Formation (Catalyst Death) Phenol->PdBlack Free -OH group coordinates Pd Product Target Product: 5-(2-Methoxyphenyl)-2-methylphenol Transmetal->Product Reductive Elimination Anisole Byproduct: Anisole (Methoxybenzene) Deboron->Anisole Inactive Inactive Pd Aggregates PdBlack->Inactive

Figure 1: Competing reaction pathways. Red paths indicate yield loss via protodeboronation; Yellow paths indicate catalyst deactivation by the free phenol.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443.

    • Relevance: Definitive guide on protodeboronation mechanisms and stability of ortho-substituted boronic acids.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[11] Accounts of Chemical Research, 41(11), 1461–1473.

    • Relevance: Establishes the superiority of dialkylbiaryl phosphine ligands (SPhos, XPhos)
  • Molander, G. A., & Canturk, B. (2009).[8] Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240–9261.

    • Relevance: Provides the protocol for using potassium trifluorobor
  • BenchChem Technical Support. (2025). Troubleshooting Guide for Sluggish or Incomplete Suzuki Coupling Reactions.

    • Relevance: General troubleshooting steps for catalyst deactiv
    • (General Reference)

Sources

Technical Support Center: Strategies for Enhancing the Bioavailability of 5-(2-Methoxyphenyl)-2-methylphenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals working with 5-(2-Methoxyphenyl)-2-methylphenol and its derivatives. This class of compounds holds significant therapeutic promise, yet its progression from bench to clinic is often hampered by a critical challenge: poor oral bioavailability. This document provides a structured, in-depth technical resource, combining foundational knowledge with actionable troubleshooting guides and validated experimental protocols to overcome this bottleneck.

Part 1: Foundational Challenges & FAQs

This section addresses the fundamental scientific principles governing the bioavailability of this specific chemical scaffold. Understanding these core issues is the first step toward devising an effective solution.

FAQ 1: What are the primary physicochemical and metabolic barriers limiting the oral bioavailability of 5-(2-Methoxyphenyl)-2-methylphenol derivatives?

The low oral bioavailability of this compound class stems from a combination of two major factors: poor aqueous solubility and extensive first-pass metabolism.[1]

  • Poor Aqueous Solubility : The molecular structure, characterized by two phenyl rings, is inherently lipophilic (fat-soluble) and thus exhibits very low solubility in the aqueous environment of the gastrointestinal (GI) tract. This is a classic "brick-dust" or "grease-ball" problem.[2] For a drug to be absorbed, it must first dissolve. Insufficient solubility leads to a low dissolution rate, which is often the rate-limiting step for absorption, placing these compounds in the Biopharmaceutics Classification System (BCS) as Class II or IV candidates.[3][4]

  • Extensive First-Pass Metabolism : After absorption from the gut into the portal vein, the drug is transported directly to the liver before reaching systemic circulation. The liver is the body's primary metabolic hub. The 5-(2-Methoxyphenyl)-2-methylphenol scaffold presents two key sites highly susceptible to metabolic enzymes:

    • Phenolic Hydroxyl Group (-OH) : This group is a prime target for Phase II conjugation reactions, primarily glucuronidation (by UGTs) and sulfation (by SULTs). These reactions attach large, polar molecules (glucuronic acid or a sulfate group), rendering the drug inactive and facilitating its rapid excretion.[5]

    • Methoxyphenyl Group (-OCH₃) : The methoxy group is susceptible to O-demethylation by cytochrome P450 (CYP450) enzymes in the liver, converting it into a hydroxyl group.[6][7] This new hydroxyl group can then also undergo rapid Phase II conjugation.

This dual challenge means that even the small fraction of the drug that dissolves and gets absorbed is often extensively metabolized and eliminated before it can exert its therapeutic effect.

Diagram: Key Bioavailability Barriers

cluster_0 Oral Administration cluster_1 Gastrointestinal Tract cluster_2 Liver (First-Pass Metabolism) cluster_3 Systemic Circulation A Drug Ingested B Dissolution in GI Fluid A->B Step 1 C Permeation (Gut Wall) B->C Step 2 X1 Barrier 1: Low Aqueous Solubility B->X1 D Metabolism by CYP450 & UGTs C->D Step 3 (Portal Vein) E Bioavailable Drug D->E Step 4 X2 Barrier 2: Extensive Metabolism D->X2

Caption: Workflow illustrating the sequential barriers to oral bioavailability.

FAQ 2: What are the predicted primary metabolic pathways for this scaffold?

Based on its chemical structure, two primary metabolic transformations are expected, which significantly reduce the concentration of the active parent drug.

  • Pathway A: O-demethylation. Cytochrome P450 enzymes, particularly in the liver, will cleave the methyl group from the methoxy ether, creating a catechol-like intermediate.

  • Pathway B: Glucuronidation/Sulfation. The exposed phenolic hydroxyl group is an ideal substrate for UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs), which conjugate it with glucuronic acid or sulfate, respectively. This process can also occur after O-demethylation, leading to multi-conjugated metabolites.

These metabolic events convert the lipophilic parent drug into highly polar, water-soluble metabolites that are readily eliminated via urine or bile.

Diagram: Predicted Metabolic Pathways

cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent 5-(2-Methoxyphenyl)-2-methylphenol (Active Drug) Metabolite1 O-demethylated Metabolite (Catechol-like) Parent->Metabolite1 CYP450 Enzymes (O-demethylation) Metabolite2 Glucuronide/Sulfate Conjugate (Inactive, Excreted) Parent->Metabolite2 UGT/SULT Enzymes (Direct Conjugation) Metabolite3 Di-Glucuronide/Sulfate Conjugate (Inactive, Excreted) Metabolite1->Metabolite3 UGT/SULT Enzymes (Secondary Conjugation)

Caption: Key metabolic routes leading to the inactivation and excretion of the drug.

Part 2: Experimental Troubleshooting Guide

This section is formatted to address specific, common problems encountered during preclinical development.

Problem: My compound shows excellent in-vitro activity (e.g., low nanomolar IC₅₀) but has no discernible effect in animal models after oral dosing.

Causality & Solution Pathway:

This is a classic sign of a bioavailability problem, where the drug is not reaching its systemic target in sufficient concentrations.[8][9][10] The in-vitro result is valid, but the in-vivo failure points directly to poor absorption and/or rapid clearance.

Troubleshooting Steps:

  • Confirm Exposure (Pharmacokinetics): Before questioning efficacy, you must run a basic pharmacokinetic (PK) study.

    • Action: Dose a small cohort of animals (e.g., mice or rats) orally with your compound. Collect blood samples at key time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

    • Analysis: Use LC-MS/MS to quantify the concentration of the parent drug in the plasma.

    • Expected Outcome: You will likely find that the maximum plasma concentration (Cmax) is extremely low or undetectable. This confirms the bioavailability issue.

  • Investigate the Cause (Solubility vs. Metabolism):

    • Action (IV Dosing): If possible, administer the compound intravenously (IV) to a separate cohort. This bypasses GI absorption and first-pass metabolism, providing a baseline for 100% bioavailability.

    • Analysis & Interpretation:

      • If IV exposure is also low and clearance is high: This suggests rapid metabolism is the dominant problem. The drug is being cleared from the blood as soon as it appears.

      • If IV exposure is high but oral exposure is low: This points to poor absorption (solubility/permeability) as the primary bottleneck, though metabolism still plays a role.

  • Select a Strategy: Based on your findings, proceed to the formulation strategies detailed in Part 3. If rapid metabolism is the key issue, a prodrug approach (Strategy 2) may be most effective. If poor absorption is the main hurdle, a lipid-based formulation (Strategy 1) or solid dispersion (Strategy 3) is a logical starting point.[11][12]

Problem: During formulation development, the compound crashes out of solution when I try to dilute my stock (e.g., DMSO stock) into an aqueous vehicle for dosing.

Causality & Solution Pathway:

This is a direct manifestation of the compound's poor aqueous solubility. DMSO is a powerful organic solvent, but once it is diluted into an aqueous environment like saline or PBS, its solvating power diminishes, and the lipophilic drug precipitates. This is highly problematic for both in-vitro and in-vivo studies, leading to inaccurate and non-reproducible results.

Troubleshooting Steps:

  • Immediate Solution (Vehicle Screening):

    • Action: Screen a panel of GRAS (Generally Regarded As Safe) excipients and co-solvents. Do not rely solely on DMSO.

    • Example Vehicle Panel:

      • 5% DMSO, 40% PEG400, 55% Saline

      • 10% Solutol HS 15, 90% Water

      • 20% Cremophor EL, 80% Saline

      • Aqueous solution of 20% (w/v) Hydroxypropyl-β-Cyclodextrin (HPβCD)

    • Analysis: Prepare a saturated solution of your compound in each vehicle and visually inspect for precipitation after 24 hours. Quantify the solubility using HPLC-UV.

  • Long-Term Solution (Formulation Strategy): This is a clear signal that a simple vehicle will not suffice for achieving adequate exposure. You must employ an enabling formulation technology.

    • Action: Choose a strategy from Part 3. A self-emulsifying system (Strategy 1) is particularly well-suited to solve this issue, as it is designed to form a stable micro- or nanoemulsion upon dilution in aqueous media, keeping the drug solubilized.[13]

Part 3: Strategic Formulation & Chemical Modification Protocols

This section provides detailed, step-by-step protocols for three validated strategies to enhance bioavailability.

Strategy 1: Enhancing Solubility with Lipid-Based Formulations

Rationale: Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), improve oral bioavailability by pre-dissolving the drug in a mixture of oils and surfactants.[13] Upon gentle agitation in the GI tract, these systems spontaneously form a fine oil-in-water emulsion, which presents the drug in a solubilized state with a large surface area for absorption.[11] Furthermore, these formulations can stimulate lymphatic transport, partially bypassing the liver and reducing first-pass metabolism.[12]

Table 1: Example Excipients for SEDDS Formulation Screening

ComponentFunctionExamples
Oil Solvent for the drugCapryol™ 90, Labrafil® M 1944 CS, Maisine® CC
Surfactant Emulsifier (stabilizes oil droplets)Kolliphor® EL, Kolliphor® RH 40, Tween® 80
Co-surfactant Co-emulsifier, improves spontaneityTranscutol® HP, Capmul® MCM, Plurol® Oleique CC 497
Protocol 1: Development of a Self-Emulsifying Drug Delivery System (SEDDS)
  • Solubility Screening:

    • Determine the saturation solubility of your derivative in various oils, surfactants, and co-surfactants from Table 1.

    • Add an excess amount of the compound to 1 g of each excipient in a glass vial.

    • Vortex and place on a shaker at 40°C for 48 hours to reach equilibrium.

    • Centrifuge the samples at 10,000 rpm for 15 minutes.

    • Carefully collect the supernatant and analyze the drug concentration via a validated HPLC-UV method. Select the excipients with the highest solubility for your drug.

  • Constructing a Ternary Phase Diagram (Optional but Recommended):

    • Select the best oil, surfactant, and co-surfactant from the screening.

    • Prepare a series of blank formulations by mixing these three components at different ratios (e.g., from 10:0:90 to 0:90:10).

    • For each mixture, take 100 µL and add it to 200 mL of water in a beaker with gentle stirring.

    • Observe the resulting emulsion. Classify it as a stable nanoemulsion (clear/bluish), microemulsion (slightly hazy), or unstable emulsion (milky, phase separation).

    • Plot these points on a ternary diagram to identify the self-emulsification region.

  • Formulation Preparation:

    • Based on the solubility and phase diagram data, select a ratio of oil:surfactant:co-surfactant that ensures good drug solubility and spontaneous emulsification.

    • Example: If Capryol 90 (oil), Kolliphor EL (surfactant), and Transcutol HP (co-surfactant) were chosen, a ratio might be 30:50:20 (w/w/w).

    • Weigh the required amounts of each excipient into a glass vial.

    • Add your drug to the excipient mixture to achieve the desired final concentration (e.g., 50 mg/g).

    • Gently heat the mixture to 40-50°C and vortex until the drug is completely dissolved and the solution is clear.

  • Characterization and Quality Control:

    • Emulsification Test: Add 100 µL of the drug-loaded SEDDS to 200 mL of 0.1 N HCl (simulated gastric fluid) with gentle stirring.

    • Visual Observation: The formulation should disperse rapidly to form a clear or slightly opalescent microemulsion with no signs of drug precipitation.

    • Droplet Size Analysis: Measure the droplet size of the resulting emulsion using Dynamic Light Scattering (DLS). A droplet size of <200 nm is generally desirable.

Strategy 2: Mitigating Metabolism via Prodrug Synthesis

Rationale: A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical conversion in vivo to release the active drug.[1][5] By masking the phenolic hydroxyl group—the primary site of Phase II conjugation—with a labile ester linkage, we can protect the compound from premature metabolism. The ester can then be cleaved by ubiquitous esterase enzymes in the blood and tissues to release the active parent compound.[12]

Protocol 2: Synthesis of an Acetate Ester Prodrug

Disclaimer: This is a general procedure. Reaction conditions may need optimization for specific derivatives. All work should be performed in a fume hood with appropriate personal protective equipment.

  • Reaction Setup:

    • In a round-bottom flask, dissolve your 5-(2-Methoxyphenyl)-2-methylphenol derivative (1.0 equivalent) in an appropriate anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran).

    • Add a non-nucleophilic base, such as triethylamine (1.5 equivalents), to the solution.

    • Cool the flask to 0°C in an ice bath.

  • Acylation:

    • Slowly add acetyl chloride (1.2 equivalents) or acetic anhydride (1.2 equivalents) to the stirred solution dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring the Reaction:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The product spot should be less polar (higher Rf) than the starting material.

  • Workup and Purification:

    • Once the reaction is complete, dilute the mixture with the solvent (e.g., Dichloromethane).

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization and Confirmation:

    • Confirm the structure of the purified ester prodrug using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Key indicators will be the disappearance of the phenolic -OH proton signal and the appearance of a methyl singlet around 2.1-2.3 ppm in the ¹H NMR spectrum.

    • Crucial Validation Step: Incubate the prodrug in rat or human plasma in vitro and monitor its conversion back to the parent drug over time using LC-MS/MS to confirm its lability.

Strategy 3: Amorphous Solid Dispersions

Rationale: Solid dispersions enhance the dissolution rate by converting a crystalline drug into a higher-energy amorphous state, molecularly dispersed within a hydrophilic polymer matrix.[14][15] When the dispersion comes into contact with water, the polymer dissolves rapidly, releasing the drug in a supersaturated state that facilitates absorption.

Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation
  • Component Selection:

    • Polymer: Choose a hydrophilic polymer such as Polyvinylpyrrolidone (PVP K30), Hydroxypropyl Methylcellulose (HPMC), or a copolymer like Soluplus®.

    • Solvent: Select a volatile common solvent that dissolves both your drug and the chosen polymer (e.g., methanol, ethanol, or acetone).

  • Preparation:

    • Determine the desired drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).

    • Dissolve both the drug and the polymer in the chosen solvent completely to form a clear solution.

    • Example: Dissolve 100 mg of the drug and 300 mg of PVP K30 in 10 mL of methanol.

  • Solvent Removal:

    • Remove the solvent using a rotary evaporator under reduced pressure. The bath temperature should be kept low (e.g., 40°C) to minimize thermal degradation.

    • Continue evaporation until a solid film or powder is formed.

  • Final Processing:

    • Scrape the solid material from the flask.

    • To ensure complete solvent removal, place the material in a vacuum oven at 40°C overnight.

    • Gently grind the resulting solid into a fine powder using a mortar and pestle.

  • Characterization and Quality Control:

    • Amorphous State Confirmation: Use Powder X-ray Diffraction (PXRD) to confirm the absence of crystalline peaks corresponding to the drug. A halo pattern indicates an amorphous state. Differential Scanning Calorimetry (DSC) can also be used, which will show a single glass transition temperature (Tg) instead of a sharp melting point for the drug.

    • Dissolution Testing: Perform an in-vitro dissolution study comparing the solid dispersion to the unformulated crystalline drug. The test should be run in a relevant buffer (e.g., simulated gastric or intestinal fluid). The solid dispersion should show a significantly faster and higher extent of dissolution.

Part 4: Strategy Selection & Advanced Decision Making

Choosing the right strategy depends on the specific properties of your derivative and your developmental goals.

Diagram: Decision Tree for Formulation Strategy Selection

Start Start: Low Bioavailability Confirmed Q2 Is extensive first-pass metabolism the primary issue (from IV vs. PO PK data)? Start->Q2 Q1 Is the compound thermally stable? Q3 Does the compound have high solubility in lipids/oils? Q1->Q3 Yes (Heat Stable) S2 Strategy: Amorphous Solid Dispersion Q1->S2 No (Heat Sensitive) Q2->Q1 No S3 Strategy: Prodrug Approach Q2->S3 Yes S1 Strategy: Lipid-Based Formulation (SEDDS) Q3->S1 Yes Q3->S2 No S4 Consider Nanosuspension or other advanced methods S2->S4 If dissolution is still poor

Caption: A logical workflow to guide the selection of an appropriate bioavailability enhancement strategy.

Table 2: Comparative Analysis of Bioavailability Enhancement Strategies
StrategyProsConsBest For...
Lipid-Based (SEDDS) High drug loading possible; enhances both solubility and permeability; can promote lymphatic uptake, bypassing the liver.[12][13]Complex formulation; potential for GI side effects with high surfactant levels; chemical stability of the drug in lipids must be assessed.Lipophilic (high LogP) drugs where both poor solubility and first-pass metabolism are concerns.
Prodrug Synthesis Directly addresses metabolic liability; can improve permeability and solubility depending on the promoiety used.[5]Requires synthetic chemistry resources; risk of incomplete conversion to the active drug; potential for toxicity from the cleaved promoiety.Compounds where rapid and extensive metabolism is the primary barrier to bioavailability.
Solid Dispersion Significant increase in dissolution rate; well-established manufacturing techniques (e.g., spray drying, hot-melt extrusion).[14][15]Risk of recrystallization back to the stable, less soluble form during storage (physical instability); limited to thermally stable compounds for melt extrusion.Poorly soluble crystalline compounds where enhancing the dissolution rate is the main objective.

References

  • Innovative Pathways to Enhance Phenolic Bioavailability in Functional Foods. Frontiers. Available at: [Link]

  • Enhancement of the bioavailability of phenolic compounds from fruit and vegetable waste by liposomal nanocarriers. PMC. Available at: [Link]

  • Antioxidant Activity of Phenolic Compounds: From In Vitro Results to In Vivo Evidence. MDPI. Available at: [Link]

  • Food processing strategies to enhance phenolic compounds bioaccessibility and bioavailability in plant-based foods. Taylor & Francis Online. Available at: [Link]

  • Bioavailability of Phenolic Compounds. Encyclopedia.pub. Available at: [Link]

  • Bioavailability of phenolic compounds: a major challenge for drug development? Revista Fitos. Available at: [Link]

  • In vivo antioxidant activity of phenolic compounds: facts and gaps. Biblioteca Digital do IPB. Available at: [Link]

  • Phenolic Compounds and Its Bioavailability: In Vitro Bioactive Compounds or Health Promoters? PubMed. Available at: [Link]

  • Metabolism of 1-(4-hydroxy-3-methoxyphenyl)-2-propanone, a smoke flavour ketone, in rat. PubMed. Available at: [Link]

  • Overcoming Bioavailability Challenges In Oral Formulation Development. Pharmaceutical Industry and Manufacturing News. Available at: [Link]

  • The Role of Oral Bioavailability in Drug Development: Challenges and Solutions for Improving Patient Outcomes. Preprints.org. Available at: [Link]

  • Tackling the Bioavailability Bottleneck in Oral Drug Development. Pharma Focus America. Available at: [Link]

  • In vivo antioxidant activity of phenolic compounds: facts and gaps. Universidade do Minho. Available at: [Link]

  • Antioxidant activity of phenolic compounds: from in vitro results to in vivo evidence. PubMed. Available at: [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. Available at: [Link]

  • How to improve the bioavailability of a drug? Patsnap Synapse. Available at: [Link]

  • 2C-B - Wikipedia. Wikipedia. Available at: [Link]

  • Effective formulation development strategies for poorly soluble Active Pharmaceutical Ingredients (APIs). ResearchGate. Available at: [Link]

  • Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC. Available at: [Link]

  • Bioactivation Potential of Thiophene-Containing Drugs. ACS Publications. Available at: [Link]

  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound. Google Patents.
  • Metabolism of methoxyphenamine in extensive and poor metabolizers of debrisoquin. PubMed. Available at: [Link]

  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Taylor & Francis Online. Available at: [Link]

  • Current Understanding of Polyphenols to Enhance Bioavailability for Better Therapies. PMC. Available at: [Link]

  • Various Approaches Employed to Enhance the Bioavailability of Antagonists Interfering with the HMGB1/RAGE Axis. MDPI. Available at: [Link]

  • Absorption of polymethoxyflavones and their derivatives. Journal of Food Bioactives. Available at: [Link]

  • (PDF) Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. ResearchGate. Available at: [Link]

  • Obtaining substituted phenol derivatives with potential antimicrobial activity. Semantic Scholar. Available at: [Link]

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Technical Support Center: Minimizing Off-Target Effects of Phenolic Compounds in Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the use of phenolic compounds, with a focus on mitigating off-target effects in experimental assays. While the compound "5-(2-Methoxyphenyl)-2-methylphenol" is not extensively documented in publicly available literature, the principles and methodologies outlined here are broadly applicable to novel phenolic compounds.

Introduction: The Challenge of Phenolic Compounds

Phenolic compounds are a versatile class of molecules with a wide range of biological activities, making them common hits in high-throughput screening (HTS) campaigns.[1] However, their chemical properties, including their antioxidant nature and potential for reactivity, can lead to a variety of off-target effects and assay interference.[2][3] This guide will provide a framework for identifying and minimizing these confounding effects to ensure the generation of robust and reliable data.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My phenolic compound shows activity in a wide range of assays. How can I determine if this is due to off-target effects?

A1: Broad activity is a common indicator of non-specific effects. To dissect this, a systematic approach is necessary.

Initial Steps:

  • Literature Review: For known phenolic scaffolds, such as methoxyphenols, review existing literature for reported biological activities and potential off-target interactions.[3][4]

  • Structural Analogs: Test structurally related but inactive analogs of your compound. If these analogs also show activity, it may point towards a common structural motif causing non-specific interactions.

  • Assay-Specific Controls: Run controls to rule out assay interference. For example, in fluorescence-based assays, check for autofluorescence of your compound. In enzyme-based assays, pre-incubate the compound with the enzyme to check for non-specific inhibition.

Advanced Strategies:

  • Counter-Screening: This is a crucial step to identify and filter out compounds with undesirable effects.[5] A well-designed counter-screen can help differentiate between on-target activity and off-target effects like cytotoxicity.[5]

  • Orthogonal Assays: Validate your initial findings using a different assay format that measures the same biological endpoint but relies on a different detection method. For example, if you see activity in a fluorescence-based assay, confirm it with a label-free method like Surface Plasmon Resonance (SPR).[6]

Q2: I'm observing inconsistent results with my phenolic compound in a cell-based assay. What could be the cause?

A2: Inconsistent results with phenolic compounds in cell-based assays can stem from several factors related to their chemical nature and interaction with the assay components.

Troubleshooting Checklist:

  • Compound Stability and Solubility: Phenolic compounds can be unstable or have poor solubility in aqueous media, leading to precipitation and variable effective concentrations.

    • Solution: Prepare fresh stock solutions and visually inspect for precipitation. Consider using a different solvent or a formulation aid, but always test the vehicle for its own effects on the cells.

  • Interaction with Media Components: Phenols can bind to proteins in the cell culture media (e.g., albumin), reducing the free concentration of the compound available to interact with the cells.

    • Solution: Consider using serum-free media for the duration of the compound treatment, if possible, or quantify the free compound concentration.

  • Cytotoxicity: At higher concentrations, many phenolic compounds exhibit cytotoxicity, which can confound the results of assays measuring other cellular processes.[3]

    • Solution: Always perform a cytotoxicity assay (e.g., MTT or LDH release) in parallel to determine the concentration range where the compound is not toxic.[7]

Q3: How can I proactively design my experiments to minimize off-target effects from the start?

A3: Proactive experimental design is key to obtaining reliable data. This involves a combination of rational drug design principles and robust assay development.[8][9]

Key Considerations in Assay Design:

ParameterRecommendationRationale
Compound Concentration Start with a wide concentration range and narrow down to a physiologically relevant dose-response curve.High concentrations are more likely to induce off-target effects.
Incubation Time Optimize the incubation time to be the shortest duration necessary to observe the desired on-target effect.Longer incubation times can increase the likelihood of compound degradation or non-specific cellular responses.
Assay Buffer Composition Minimize the use of additives that could interact with the phenolic compound.Some buffer components can affect compound stability or activity.
Control Experiments Include appropriate positive and negative controls, as well as vehicle controls.This helps to ensure the assay is performing as expected and to identify any effects of the solvent.

Experimental Protocols

Protocol 1: Assessing Compound Autofluorescence

This protocol is essential for any fluorescence-based assay to ensure that the signal detected is from the assay reporter and not the compound itself.

Materials:

  • Your phenolic compound

  • Assay buffer

  • Microplate reader with fluorescence detection

  • Black, clear-bottom microplates

Procedure:

  • Prepare a serial dilution of your compound in the assay buffer at the same concentrations that will be used in the main experiment.

  • Add the compound dilutions to the wells of the microplate.

  • Include wells with assay buffer only as a background control.

  • Read the plate at the same excitation and emission wavelengths used in your primary assay.

  • Data Analysis: Subtract the background fluorescence from the compound-containing wells. If a significant signal is detected that increases with compound concentration, this indicates autofluorescence that needs to be accounted for in your primary assay.

Protocol 2: General Cytotoxicity Assay (MTT)

This protocol provides a basic method for assessing the effect of your compound on cell viability.[7]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Your phenolic compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of your phenolic compound in complete cell culture medium.

  • Remove the old medium from the cells and add the compound dilutions. Include vehicle-treated and untreated control wells.

  • Incubate the cells for a period relevant to your primary assay (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Read the absorbance at ~570 nm.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. This will help you determine the non-toxic concentration range for your compound.

Visualizing Workflows

Workflow for Investigating Off-Target Effects

The following diagram illustrates a systematic workflow for identifying and mitigating off-target effects of a novel compound.

Off_Target_Workflow cluster_0 Phase 1: Initial Screening & Hit Identification cluster_2 Phase 3: Lead Optimization A Primary Assay (e.g., HTS) B Identify 'Hits' A->B C Dose-Response Curve B->C Validate Activity D Orthogonal Assay C->D Confirm Mechanism E Cytotoxicity Assay C->E Determine Toxicity F Assess Assay Interference (e.g., Autofluorescence) C->F Rule out Artifacts G Counter-Screening D->G Assess Specificity H Structure-Activity Relationship (SAR) Studies G->H Refine Structure I In Vivo Models H->I Test in a Biological System

Caption: A workflow for validating hits and assessing off-target effects.

Decision Tree for Troubleshooting Assay Interference

This diagram provides a decision-making framework for troubleshooting potential assay interference from phenolic compounds.

Assay_Troubleshooting Start Inconsistent or Unexpected Assay Results Q1 Is the assay fluorescence-based? Start->Q1 A1_Yes Check for Compound Autofluorescence Q1->A1_Yes Yes Q2 Is it an enzyme assay? A1_Yes->Q2 A2_Yes Test for Non-specific Enzyme Inhibition Q2->A2_Yes Yes Q3 Is it a cell-based assay? A2_Yes->Q3 A3_Yes Assess Cytotoxicity and Compound Stability in Media Q3->A3_Yes Yes A3_No Investigate Other Assay Components Q3->A3_No No

Caption: A decision tree for troubleshooting assay interference.

References

  • Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised?
  • PROMETHEUS – Protocols. Chemical determination of phenolic compounds.
  • Danaher Life Sciences. Assay Development in Drug Discovery.
  • NorthEast BioLab. (2025, March 19). Assay Development: A Comprehensive Guide to Types, Processes, and Applications in Drug Discovery.
  • Curia Global. Assay Development & Screening.
  • BellBrook Labs. (2025, November 11). Biochemical Assay Development: Strategies to Speed Up Research.
  • ATCC. Assay Development.
  • Sygnature Discovery. The Importance of Counter Screens in HTS.
  • ResearchGate. Mechanism for the reaction between 2-methoxy-4-methylphenol and ROO.
  • Benchchem. Application Notes and Protocols for 2-Amino-5-(methoxymethyl)phenol in Medicinal Chemistry.
  • Archives of Medical Science. (2021, April 18). Natural and natural-like polyphenol compounds: in vitro antioxidant activity and potential for therapeutic application.
  • In Vivo. (2007, March 15). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers.

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"5-(2-Methoxyphenyl)-2-methylphenol" optimizing incubation time in cytotoxicity assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-(2-Methoxyphenyl)-2-methylphenol

Executive Summary

You are working with 5-(2-Methoxyphenyl)-2-methylphenol , a hydrophobic biaryl phenolic compound. Unlike standard chemotherapy agents (e.g., Doxorubicin) with well-established kinetics, this compound presents unique challenges due to its structural properties: lipophilicity (biaryl scaffold) and redox potential (phenolic hydroxyl).

This guide addresses the critical variable of Incubation Time . Choosing the wrong time point for this compound can lead to artifacts caused by precipitation, oxidative degradation, or delayed cellular uptake, rather than true pharmacological potency.

Module 1: The Science of Time (Mechanistic Insight)

To optimize your assay, you must understand why time matters for this specific molecule.

1. The Biaryl Solubility Factor (Kinetics of Uptake)

Your compound consists of a phenol ring fused to a 2-methoxyphenyl group. This biaryl structure significantly increases LogP (lipophilicity) compared to simple phenols.

  • Impact: High lipophilicity often results in rapid membrane intercalation but slower intracellular accumulation if the compound binds non-specifically to serum proteins (albumin) in the media.

  • Risk: Short incubations (<6 hours) may only measure membrane disruption, not the intracellular target engagement.

2. The Phenolic Oxidation Risk (Stability)

Phenols are prone to oxidation, forming quinones or radicals, especially in culture media (pH 7.4) containing iron or copper.

  • Impact: If you incubate for >48 hours , the compound may degrade, or the oxidized product (quinone) may cause "false" cytotoxicity via ROS generation, which is distinct from the parent compound's mechanism.

  • Recommendation: You must distinguish between cumulative toxicity (valid) and chemical instability (artifact).

Module 2: The "Time-Course" Optimization Protocol

Do not guess the incubation time. Perform this specific Time-Course Pilot Assay before your main screen.

Experimental Design
  • Cell Line: Standard adherent line (e.g., HeLa, A549) or your specific target.

  • Readout: Non-destructive (RealTime-Glo™) or parallel plates (MTT/CCK-8).

  • Concentration Range: 0 (Vehicle), 1, 10, 50, 100 µM.

Step-by-Step Workflow
  • Seeding: Seed cells in four duplicate 96-well plates. Allow 24h for attachment.

  • Preparation: Prepare a 1000x stock of 5-(2-Methoxyphenyl)-2-methylphenol in DMSO. Dilute to 2x working concentration in media.

  • Treatment: Add compound to all plates simultaneously (

    
    ).
    
  • Staggered Stop:

    • Plate A: Terminate/Read at 6 Hours (Early uptake/membrane effects).

    • Plate B: Terminate/Read at 24 Hours (Standard acute toxicity).

    • Plate C: Terminate/Read at 48 Hours (Cell cycle dependent effects).

    • Plate D: Terminate/Read at 72 Hours (Chronic toxicity/Stability limit).

Visualization: Optimization Logic

TimeCourseLogic Start Start Time-Course Assay Check6h 6h Readout: High Toxicity? Start->Check6h Check24h 24h vs 72h: IC50 Shift? Check6h->Check24h No Membrane Mechanism: Membrane Lysis (Non-specific) Check6h->Membrane Yes (>50% death) Stable Stable Response: Use 24h or 48h (Standard) Check24h->Stable IC50 Constant Shift IC50 Decreases >10x (Potency Increases) Check24h->Shift Yes Artifact IC50 Increases (Potency Drops) Check24h->Artifact IC50 Higher at 72h ExplainShift Cumulative Damage or Cell Cycle Arrest Shift->ExplainShift Mechanism? ExplainArtifact Compound Degradation or Precipitation Artifact->ExplainArtifact Cause?

Module 3: Troubleshooting & FAQs

Q1: My IC50 is 10 µM at 24 hours, but the cells look fully recovered at 72 hours. What happened? Diagnosis: This indicates Chemical Instability or Metabolic Clearance .

  • The Science: Your phenolic compound likely oxidized or was metabolized by the cells (glucuronidation) into a non-toxic form.

  • Solution: Refresh the media containing the compound every 24 hours (Pulse-Chase format) to maintain steady-state exposure.

Q2: I see "toxicity" in the blank wells (no cells) at high concentrations. Diagnosis: Compound Precipitation or Interference .

  • The Science: 5-(2-Methoxyphenyl)-2-methylphenol is hydrophobic. At >50 µM, it may precipitate as micro-crystals. These crystals scatter light, artificially increasing absorbance in MTT/MTS assays (false viability) or damaging the plastic surface.

  • Solution: Check the wells under a microscope before adding the assay reagent. If crystals are visible, lower your max concentration or increase the DMSO percentage (do not exceed 0.5%).

Q3: Should I use MTT, CellTiter-Glo, or Resazurin? Diagnosis: Assay Interference .

  • The Science: Phenols can chemically reduce Resazurin or MTT without cellular metabolism, causing high background (False Negative for toxicity).

  • Solution: Use ATP-based luminescence assays (e.g., CellTiter-Glo) . These are less prone to chemical interference by reducing agents like phenols compared to tetrazolium (MTT) or resazurin dyes.

Module 4: Data Analysis Framework

When analyzing your time-course data, use this table to interpret the "Shift Index" (SI =


).
Shift Index (SI)InterpretationRecommended Action
SI ≈ 1 Fast Acting / Stable. The compound hits the target immediately; no cumulative effect.Use 24h incubation for higher throughput.
SI > 10 Slow Acting / Cell Cycle Specific. The compound likely arrests the cell cycle or accumulates slowly.Use 72h incubation to capture true potency.
SI < 1 Degradation / Recovery. The compound is breaking down or cells are developing resistance.Use 24h incubation or refresh media daily.
References
  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1]

  • Baell, J., & Walters, M. A. (2014). Chemistry: Chemical con artists foil drug discovery. Nature, 513(7519), 481–483. (Context on PAINS and assay interference by phenols).

  • OECD Guidelines for the Testing of Chemicals. (2018). Test No. 432: In Vitro 3T3 NRU Phototoxicity Test.

Sources

"5-(2-Methoxyphenyl)-2-methylphenol" catalyst selection for improved synthesis

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Optimized Synthesis of 5-(2-Methoxyphenyl)-2-methylphenol

Executive Summary: The Synthetic Challenge

The synthesis of 5-(2-Methoxyphenyl)-2-methylphenol (CAS: 1261910-83-1) relies on the construction of a biaryl C–C bond via Suzuki-Miyaura cross-coupling . While biaryl synthesis is routine, this specific scaffold presents a distinct set of "silent" challenges that often lead to stalled reactions or difficult purifications in a drug development context.

The Molecular Bottlenecks:

  • Electronic Deactivation: The primary halide substrate, 5-bromo-2-methylphenol , possesses a free hydroxyl group. Under basic coupling conditions, this deprotonates to form a phenoxide anion. The resulting increased electron density on the ring significantly retards the Oxidative Addition step of the catalytic cycle.

  • Protodeboronation Risk: The coupling partner, 2-methoxyphenylboronic acid , carries an ortho-methoxy group. This substituent can accelerate hydrolytic C–B bond cleavage (protodeboronation) before transmetalation occurs, leading to low yields and high boronic acid consumption.

  • Mono-Ortho Sterics: While not a tetra-ortho system, the ortho-methoxy group creates sufficient steric bulk to hinder the approach of standard triphenylphosphine-based catalysts.

This guide provides an autonomous troubleshooting and optimization protocol to overcome these specific barriers.

Catalyst Selection Matrix

Do not rely on generic "Pd(PPh3)4" protocols for this substrate. Use this matrix to select the catalyst based on your specific process constraints.

Scenario Recommended Catalyst Ligand Class Why it Works
Standard Optimization (High Yield, Fast Kinetics)XPhos Pd G4 or SPhos Pd G4 Buchwald Biaryl PhosphineSPhos and XPhos are exceptionally bulky and electron-rich. They facilitate oxidative addition into the electron-rich bromophenol and create a pocket that accommodates the ortho-methoxy group during transmetalation. The G4 precatalyst ensures rapid activation without an induction period.
Cost-Sensitive / Scale-Up Pd(dppf)Cl2·CH2Cl2 Bidentate FerrocenylA robust "workhorse" catalyst. The large bite angle of dppf enforces a geometry that favors reductive elimination, though it may require higher temperatures (80-100°C) than Buchwald systems.
Challenging Substrates (If using free phenol)Pd(dtbpf)Cl2 Alkyl Ferrocenyldtbpf (1,1'-Bis(di-tert-butylphosphino)ferrocene) is more electron-rich than dppf. It is specifically recommended when the oxidative addition step is the rate-limiting factor (e.g., with electron-rich aryl chlorides or phenoxides).

Optimized Experimental Protocol

This protocol is designed to minimize protodeboronation and maximize conversion of the electron-rich halide.

Reagents:

  • Halide: 5-Bromo-2-methylphenol (1.0 equiv)

  • Boron Source: 2-Methoxyphenylboronic acid (1.2 - 1.5 equiv) [Note: Use excess due to potential protodeboronation]

  • Catalyst: XPhos Pd G4 (1.0 - 2.0 mol%)

  • Base: Potassium Phosphate Tribasic (K3PO4) (2.0 - 3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Workflow:

  • Degassing (Critical): Charge the reaction vessel with the halide, boronic acid, and base. Cycle vacuum and inert gas (Argon/Nitrogen) 3 times. Oxygen is the enemy of the electron-rich phosphine ligands required for this coupling.

  • Solvent Prep: Sparge the Dioxane/Water mixture with Argon for 15 minutes before addition.

  • Catalyst Addition: Add XPhos Pd G4 last, under a positive stream of inert gas.

  • Reaction: Heat to 80°C for 2-4 hours.

    • Note: Monitor by HPLC/UPLC. If the bromide is consumed but the product yield is low, check for dehalogenated byproduct (see Troubleshooting).

  • Workup: Acidify carefully with 1M HCl to pH ~6 (to protonate the phenol product) before extraction with Ethyl Acetate.

Technical Support Center: Troubleshooting & FAQs

Q1: I am observing low conversion, and the starting material (Bromophenol) remains. Adding more catalyst doesn't help.

Diagnosis: Catalyst Deactivation or Poisoning. The Cause: The free phenolic hydroxyl group can coordinate to the Palladium center, forming an inactive species. Alternatively, the phenoxide anion formed in situ is too electron-rich for the catalyst to insert into the C-Br bond. The Fix:

  • Protect the Phenol: Convert 5-bromo-2-methylphenol to its Benzyl ether (OBn) or TBS ether derivative prior to coupling. This renders the ring less electron-rich and prevents Pd-coordination. Deprotect after coupling.

  • Switch Ligand: If protection is impossible, switch to Pd(dtbpf)Cl2 . Its extreme electron richness helps force the oxidative addition on deactivated rings.

Q2: My boronic acid is disappearing, but I'm not getting product. I see "Anisole" in the GC-MS.

Diagnosis: Protodeboronation. The Cause: The ortho-methoxy group on the boronic acid stabilizes the intermediate required for hydrolysis, causing the Boron group to be replaced by a Proton (forming Anisole) faster than it can couple. The Fix:

  • Reduce Water: Switch to an anhydrous solvent system (e.g., Toluene) and use anhydrous K3PO4 or Cs2CO3 .

  • Switch Boron Source: Use 2-Methoxyphenylboronic acid pinacol ester or the MIDA boronate . These are significantly more stable towards hydrolysis than the free acid.

  • "Slow-Release" Strategy: Use a syringe pump to slowly add the boronic acid solution to the hot reaction mixture, keeping its instantaneous concentration low relative to the catalyst.

Q3: I see a significant amount of homocoupling (2,2'-dimethoxybiphenyl).

Diagnosis: Oxidative Homocoupling. The Cause: Presence of Oxygen in the headspace or solvent.[1] Oxygen re-oxidizes Pd(0) to Pd(II), which then consumes two equivalents of boronic acid to form the dimer. The Fix:

  • Rigorous Exclusion of Air: Do not just bubble gas; use the freeze-pump-thaw method if possible, or rigorous vacuum/backfill cycles.

  • Use Pd(0) Sources: Avoid Pd(OAc)2. Use a pre-reduced precatalyst (like XPhos Pd G4) or Pd2(dba)3 to minimize the initial induction period where oxidation can occur.

Mechanistic Visualization

Figure 1: Decision Tree for Catalyst & Conditions

CatalystSelection Start Start: 5-(2-Methoxyphenyl)-2-methylphenol Synthesis SubstrateCheck Is the Phenol Protected? Start->SubstrateCheck Protected Yes (e.g., -OBn, -OTBS) SubstrateCheck->Protected High Reactivity Unprotected No (Free -OH) SubstrateCheck->Unprotected Low Reactivity StandardCond Standard Condition: Pd(dppf)Cl2 + K2CO3 Dioxane/H2O Protected->StandardCond AdvancedCond Advanced Condition: XPhos Pd G4 + K3PO4 Dioxane/H2O Unprotected->AdvancedCond ResultCheck Check Conversion (HPLC) StandardCond->ResultCheck AdvancedCond->ResultCheck Success High Yield (>80%) ResultCheck->Success Fail_Proto Issue: Boronic Acid Consumption (Protodeboronation) ResultCheck->Fail_Proto Fail_Stall Issue: Unreacted Bromide (Stalled Oxidative Addition) ResultCheck->Fail_Stall Fix_Proto Fix: Use Pinacol Ester OR Anhydrous Toluene Fail_Proto->Fix_Proto Fix_Stall Fix: Switch to Pd(dtbpf)Cl2 OR Protect Phenol Fail_Stall->Fix_Stall

Caption: Logic flow for selecting catalysts and troubleshooting reaction failures based on substrate protection status and observed impurities.

Figure 2: The "Silent" Failure Mode (Protodeboronation)

Protodeboronation cluster_0 Optimization Goal BoronicAcid 2-Methoxyphenyl Boronic Acid OrthoEffect Ortho-Methoxy Effect (Stabilizes Intermediate) BoronicAcid->OrthoEffect Hydrolysis Hydrolysis (H2O/Base) BoronicAcid->Hydrolysis Competing Pathway Transmetalation Transmetalation to Pd BoronicAcid->Transmetalation Desired Pathway OrthoEffect->Hydrolysis Accelerates Anisole Anisole (Dead End Product) Hydrolysis->Anisole Product Desired Biaryl Transmetalation->Product

Caption: Visualizing the competition between the desired Transmetalation and the parasitic Protodeboronation pathway, accelerated by the ortho-methoxy group.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Isotopes, and Mechanisms. Journal of the American Chemical Society, 138(29), 9145–9157. Link

  • BenchChem Technical Repository. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Link

Sources

Validation & Comparative

Comparing antioxidant activity of "5-(2-Methoxyphenyl)-2-methylphenol" to ascorbic acid

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Antioxidant Efficacy of 5-(2-Methoxyphenyl)-2-methylphenol vs. L-Ascorbic Acid

Executive Summary

This technical guide provides a structural and functional comparison between 5-(2-Methoxyphenyl)-2-methylphenol (a lipophilic, hindered biaryl phenol) and L-Ascorbic Acid (the hydrophilic gold standard).

Core Insight: While L-Ascorbic Acid dominates in aqueous phase kinetics due to its rapid electron transfer (SET) capability, 5-(2-Methoxyphenyl)-2-methylphenol is designed for lipid-phase chain-breaking activity. Its efficacy is governed by the Hydrogen Atom Transfer (HAT) mechanism, stabilized by the steric hindrance of the ortho-methyl group and the electronic influence of the meta-biaryl substituent.

Chemical Profile & Properties[1][2][3]

The fundamental difference in application stems from their physicochemical properties.

Feature5-(2-Methoxyphenyl)-2-methylphenol L-Ascorbic Acid (Vitamin C)
Structure Class Hindered Biaryl PhenolEnediol Lactone
Primary Mechanism Hydrogen Atom Transfer (HAT)Single Electron Transfer (SET) / HAT
Solubility (LogP) High (~3.5 - 4.5) (Lipophilic)Low (-1.85) (Hydrophilic)
Active Site Phenolic -OH (Sterically hindered)Enediol -OH groups (C2/C3)
Stoichiometry Typically 1-2 radicals per molecule2 radicals per molecule
Ideal Matrix Emulsions, Liposomes, Oils, Cell MembranesPlasma, Cytosol, Aqueous Buffers

Mechanistic Analysis

A. L-Ascorbic Acid: The Kinetic Standard

Ascorbic acid acts primarily via Single Electron Transfer (SET) followed by proton loss. It rapidly reduces radicals (ROS) in aqueous environments.

  • Pathway: Ascorbic Acid

    
     Ascorbyl Radical 
    
    
    
    Dehydroascorbic Acid.
  • Limitation: It is ineffective in bulk lipids without a surfactant or "paradoxical" pro-oxidant effect in the presence of transition metals (Fenton chemistry).

B. 5-(2-Methoxyphenyl)-2-methylphenol: The Lipid Shield

This molecule relies on Hydrogen Atom Transfer (HAT) .[1]

  • Steric Influence: The ortho-methyl group at position 2 protects the phenolic oxygen, preventing rapid consumption by weak oxidants but allowing reaction with potent peroxyl radicals (

    
    ).
    
  • Biaryl Stabilization: The (2-methoxyphenyl) group at position 5 is meta to the hydroxyl. While meta substitution limits direct resonance delocalization of the unpaired electron into the second ring, the bulky biaryl group increases lipophilicity and disrupts lipid packing, potentially enhancing the molecule's access to peroxidized lipid chains.

AntioxidantMechanism ROS Peroxyl Radical (ROO•) NonRadical ROOH (Neutralized) ROS->NonRadical + H• Phenol 5-(2-Methoxyphenyl)-2-methylphenol PhenoxyRad Phenoxyl Radical (Sterically Stabilized) Phenol->PhenoxyRad HAT (Slow, Lipid Phase) Ascorbic L-Ascorbic Acid AscorbylRad Ascorbyl Radical (Resonance Stabilized) Ascorbic->AscorbylRad SET/HAT (Fast, Aqueous) Coupling Dimer/Quinone Methide PhenoxyRad->Coupling Termination Dehydro Dehydroascorbic Acid AscorbylRad->Dehydro - e- / - H+

Caption: Mechanistic divergence: Phenol utilizes HAT in lipids; Ascorbic Acid utilizes SET in water.

Experimental Protocols

To objectively compare these distinct molecules, you must use assays that respect their solubility profiles.

Protocol A: DPPH Radical Scavenging (Universal)

Purpose: To determine intrinsic radical scavenging capacity (IC50).

  • Preparation :

    • Stock A (Phenol) : Dissolve 5-(2-Methoxyphenyl)-2-methylphenol in Methanol (1 mM).

    • Stock B (Ascorbic) : Dissolve L-Ascorbic Acid in Methanol (1 mM). Note: Methanol is the bridge solvent.

    • DPPH Solution : 0.1 mM DPPH in Methanol (freshly prepared, protect from light).

  • Execution :

    • Prepare serial dilutions (10–200 µM) of both compounds in methanol.

    • Add 100 µL of sample to 100 µL of DPPH solution in a 96-well plate.

    • Incubate in dark at 25°C for 30 minutes .

  • Measurement :

    • Read Absorbance at 517 nm (

      
      ).
      
    • Control: Methanol + DPPH (

      
      ).
      
  • Calculation :

    • Plot % Inhibition vs. Concentration to find IC50 .

Expected Outcome : Ascorbic Acid will likely show a lower IC50 (higher potency) due to faster kinetics and stoichiometry (2e-). The Phenol will show activity but may require higher concentrations or longer times due to steric hindrance.

Protocol B: TBARS Assay (Lipid Peroxidation)

Purpose: To demonstrate the superior performance of the Phenol in protecting lipids, where Ascorbic Acid often fails.

  • Substrate : Linoleic acid emulsion or Egg Yolk Homogenate.

  • Induction : Induce oxidation using AAPH (water-soluble azo initiator) or Fe2+/Ascorbate (Fenton). Note: Do not use Fe/Ascorbate if testing Ascorbic acid as the antioxidant. Use AAPH.

  • Treatment :

    • Add Phenol (dissolved in minimal DMSO/Ethanol) vs. Ascorbic Acid (water) to the lipid system.

    • Incubate at 37°C for 2-4 hours .

  • Derivatization :

    • Add Thiobarbituric Acid (TBA) + Trichloroacetic acid (TCA).

    • Heat at 95°C for 60 mins (pink color formation).

  • Quantification :

    • Read Absorbance at 532 nm .

    • Compare Malondialdehyde (MDA) equivalents.

Expected Outcome : The Phenol should significantly outperform Ascorbic Acid in this assay. Ascorbic acid may even act as a pro-oxidant in lipid systems if transition metals are present, whereas the Phenol will break the lipid peroxidation chain.

Data Interpretation & Recommendations

When analyzing your data, do not compare raw IC50 values in isolation. Use the Ascorbic Acid Equivalent Antioxidant Capacity (AEAC) for standardization.

AssayMetricInterpretation
DPPH IC50 (µM)Lower is better. Ascorbic Acid is the benchmark. If Phenol IC50 is < 2x Ascorbic, it is a potent antioxidant.
FRAP AbsorbanceHigher is better. Measures reducing power (SET). Phenol will likely score low due to poor water solubility and HAT preference.
TBARS % InhibitionHigher is better. This is the "Real World" efficacy metric for lipophilic drugs.

Recommendation for Researchers:

  • Use L-Ascorbic Acid as a stabilizer for aqueous formulations or as a co-antioxidant to regenerate phenolic radicals (synergy).

  • Use 5-(2-Methoxyphenyl)-2-methylphenol for protecting lipid bilayers, emulsions, or hydrophobic drug cores from oxidative degradation.

References

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity.[2] LWT - Food Science and Technology. Link

  • Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements. Journal of Agricultural and Food Chemistry. Link

  • Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine. Link

  • Leopoldini, M., Marino, T., Russo, N., & Toscano, M. (2004).[3] Antioxidant Properties of Phenolic Compounds: H-Atom versus Electron Transfer Mechanism. The Journal of Physical Chemistry A. Link

  • Tosco, P., et al. (2008).[2] Structure-antioxidant activity relationships in a series of NO-donor phenols. ChemMedChem. Link

Sources

"5-(2-Methoxyphenyl)-2-methylphenol" validation of anti-inflammatory effects in vitro

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In-Vitro Validation Framework: 5-(2-Methoxyphenyl)-2-methylphenol (CAS 1261910-83-1) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Compound Analysis

5-(2-Methoxyphenyl)-2-methylphenol (CAS: 1261910-83-1) represents a specific class of biaryl phenols . Structurally, it consists of a phenolic ring substituted with a methyl group and a 2-methoxyphenyl moiety. This scaffold shares significant pharmacophore overlap with known anti-inflammatory biphenyls (e.g., Honokiol derivatives) and non-steroidal anti-inflammatory drugs (NSAIDs).

The presence of the phenolic hydroxyl group suggests potential antioxidant capacity (radical scavenging), while the biaryl axis often facilitates binding to hydrophobic pockets in enzymes like Cyclooxygenase-2 (COX-2) or lipoxygenase (5-LOX).

Objective: This guide outlines the rigorous experimental framework required to validate the anti-inflammatory efficacy of this specific compound. It establishes a benchmarking protocol against industry-standard controls to determine if 5-(2-Methoxyphenyl)-2-methylphenol is a viable lead candidate.

Comparative Benchmarking Standards

To publish a robust data set, you must compare 5-(2-Methoxyphenyl)-2-methylphenol against established positive controls. The choice of control dictates the interpretation of your mechanism.

Control Agent Mechanism Class Rationale for Comparison
Indomethacin Non-selective COX InhibitorBaseline Efficacy: Standard NSAID benchmark. If your compound is less potent than Indomethacin (>10 µM IC50), it may lack clinical viability as a pure COX inhibitor.
Celecoxib Selective COX-2 InhibitorSelectivity Check: Biaryl structures often favor COX-2. Comparing against Celecoxib validates structural selectivity and gastric safety potential.
Dexamethasone Corticosteroid (Nuclear Receptor)Potency Ceiling: Represents the "maximum efficacy" in suppressing upstream cytokine production (TNF-α, IL-6) via NF-κB/AP-1 blockade.
L-NMMA iNOS InhibitorPathway Specificity: Used specifically in Nitric Oxide (NO) assays to differentiate between enzyme inhibition and transcriptional suppression.
Validation Phase I: The Therapeutic Window (Safety First)

Before assessing efficacy, you must establish that the observed anti-inflammatory effects are not artifacts of cytotoxicity.

Protocol: Cell Viability Assay (CCK-8 or MTT)

  • Cell Line: RAW 264.7 (Murine Macrophages) or THP-1 (Human Monocytes).

  • Method:

    • Seed cells (1×10⁴ cells/well) in 96-well plates; incubate 24h.

    • Treat with 5-(2-Methoxyphenyl)-2-methylphenol at a log-scale gradient (e.g., 1, 5, 10, 25, 50, 100 µM).

    • Incubate for 24h.

    • Add CCK-8 reagent; measure Absorbance (450 nm).

  • Acceptance Criteria: The Selectivity Index (SI) must be calculated (

    
    ). A viable anti-inflammatory lead should have an SI > 10.
    
    • Critical Check: If cell viability drops below 90% at the effective anti-inflammatory concentration, the compound is cytotoxic, not anti-inflammatory.

Validation Phase II: Primary Efficacy (The "Gold Standard" Screen)

The suppression of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) in LPS-stimulated macrophages is the definitive screening metric.

Protocol: Griess Assay (NO) & ELISA (PGE2)

  • Induction: Lipopolysaccharide (LPS, 1 µg/mL) triggers the TLR4 inflammatory cascade.

  • Workflow:

    • Pre-treat cells with the compound (0.1–50 µM) or Controls (Indomethacin 10 µM) for 1h.

    • Add LPS (1 µg/mL) and incubate for 18–24h.

    • Supernatant Analysis:

      • NO: Mix 100 µL supernatant + 100 µL Griess Reagent. Measure Absorbance at 540 nm.

      • PGE2: Use a competitive ELISA kit on the remaining supernatant.

Data Interpretation & Benchmarking Table: Target Performance Metrics for 5-(2-Methoxyphenyl)-2-methylphenol:

Metric Target IC50 Interpretation
NO Inhibition < 10 µMPotent. Comparable to standard phytochemical leads (e.g., Curcumin/Resveratrol derivatives).
PGE2 Inhibition < 5 µMHighly Potent. Suggests direct COX-2 enzymatic inhibition or strong transcriptional suppression.
TNF-α Suppression < 20 µMModerate. Cytokine suppression usually requires higher doses than NO suppression for small molecules.
Validation Phase III: Mechanism of Action (The "Why")

To publish in high-impact journals, you must define how the compound works. Given the biaryl structure, the most probable mechanism is the suppression of the NF-κB or MAPK signaling pathways.

Protocol: Western Blotting for Phosphorylation Events

  • Key Targets:

    • Upstream: p-IκBα (Ser32), p-p65 (Ser536).

    • MAPK Family: p-ERK, p-JNK, p-p38.

    • Downstream Enzymes: iNOS, COX-2.

  • Causality Check:

    • If p-p65 is reduced but COX-2 enzyme activity (cell-free assay) is unchanged, the compound acts as a Transcriptional Regulator .

    • If COX-2 protein levels are unchanged but PGE2 is reduced, the compound is a Direct Enzyme Inhibitor .

Pathway Visualization (Mechanism Hypothesis)

The following diagram illustrates the canonical inflammatory pathway in RAW 264.7 cells and identifies the potential intervention points for 5-(2-Methoxyphenyl)-2-methylphenol based on its structural class.

InflammatoryPathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Activation MyD88 MyD88 / TRAF6 TLR4->MyD88 IKK IKK Complex MyD88->IKK Phosphorylation IkBa IκBα (Inhibitor) IKK->IkBa Phosphorylates & Degrades NFkB_Cyto NF-κB (p65/p50) Cytoplasm IkBa->NFkB_Cyto Releases NFkB_Nuc NF-κB (p65/p50) Nucleus NFkB_Cyto->NFkB_Nuc Translocation DNA Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_Nuc->DNA Transcription Factor Binding mRNA mRNA Expression DNA->mRNA Protein Protein Synthesis (iNOS, COX-2) mRNA->Protein NO Nitric Oxide (NO) Protein->NO iNOS Activity PGE2 PGE2 Protein->PGE2 COX-2 Activity Compound 5-(2-Methoxyphenyl)- 2-methylphenol Compound->IKK Potential Inhibition (Upstream) Compound->NFkB_Nuc Blocks DNA Binding (Transcriptional) Compound->Protein Direct Enzyme Inhibition (COX-2)

Figure 1: Putative Mechanism of Action. The biaryl scaffold typically targets either the NF-κB translocation step (upstream) or directly inhibits COX-2 enzymatic activity (downstream).

References & Authoritative Grounding

To support your validation study, the following authoritative sources define the standard protocols and structural activity relationships (SAR) relevant to biphenyl derivatives.

  • Standard Validation Protocol (RAW 264.7):

    • Title: "Anti-inflammatory activity of biphenyl derivatives: In vitro and in vivo validation."[1][2]

    • Relevance: Establishes the NO/PGE2 suppression baseline for biaryl compounds.

    • Source:

  • Mechanism of Action (NF-κB):

    • Title: "NF-κB signaling pathways in inflammation and potential therapeutic targets."

    • Relevance: Defines the phosphorylation markers (p65, IκBα) required for Western Blot analysis.

    • Source:

  • Structural Precedent (Biaryl Phenols):

    • Title: "Honokiol and Magnolol: Biphenyl compounds with potent anti-inflammatory activity."

    • Relevance: Provides comparative IC50 data for structurally similar biaryl phenols to use as benchmarks.

    • Source:

  • Assay Standardization (Griess/MTT):

    • Title: "Guidelines for the use and interpretation of assays for monitoring cell viability (MTT/CCK-8)."

    • Relevance: Ensures your cytotoxicity controls meet publication standards.

    • Source:

Sources

"5-(2-Methoxyphenyl)-2-methylphenol" vs. known COX-2 inhibitors (e.g., celecoxib)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the biphenyl derivative 5-(2-Methoxyphenyl)-2-methylphenol (referred to herein as MPMP ) and the established COX-2 inhibitor Celecoxib .

This analysis is structured for researchers evaluating MPMP as a lead compound, contrasting its hydroxylated biphenyl scaffold against the diarylheterocycle class (Coxibs).

Executive Summary: Scaffold & Pharmacophore Analysis

The core distinction lies in the binding mechanism and physicochemical properties driven by the scaffold differences. Celecoxib relies on a rigid tricyclic structure with a sulfonamide pharmacophore to lock into the COX-2 specific side pocket. MPMP represents a flexible, lipophilic biphenyl phenol , likely acting via a mixed mechanism (competitive binding + redox interference) typical of phenolic COX inhibitors (e.g., resveratrol, honokiol derivatives).

Feature5-(2-Methoxyphenyl)-2-methylphenol (MPMP) Celecoxib (Standard)
Chemical Class Hydroxylated Biphenyl (Non-Coxib)Diarylheterocycle (Pyrazole-based)
Key Pharmacophore Phenolic -OH (H-bond donor/acceptor) + Twisted Biphenyl CoreSulfonamide (-SO₂NH₂) + Trifluoromethyl (-CF₃)
Binding Mode (Predicted) Hydrophobic Channel Occupancy: The 2'-methoxy group induces a twist, fitting the hydrophobic channel. The phenol may interact with Arg120 or Tyr355 .Side Pocket Insertion: The sulfonamide binds to the hydrophilic side pocket (His90, Arg513) accessible only in COX-2 (due to Val523).
Mechanism Likely Reversible Competitive or Peroxidase Reducing Cosubstrate .Slow-Tight Binding (Time-dependent competitive inhibition).
Metabolic Fate Phase II Conjugation: Rapid Glucuronidation/Sulfation of the phenol.Phase I Oxidation: Hydroxylation of the methyl group via CYP2C9 .

Structural & Mechanistic Comparison

The "Twist" vs. The "Wedge"
  • Celecoxib (The Wedge): The central pyrazole ring holds the two phenyl rings at a specific angle, creating a rigid "wedge" that fits the larger COX-2 active site but is sterically hindered in the narrower COX-1 channel (due to Isoleucine at position 523 in COX-1).

  • MPMP (The Twist): The 2'-methoxy group (on the phenyl ring) and the 2-methyl group (on the phenol ring) create significant steric clash across the biphenyl bond. This forces the molecule into a non-coplanar (twisted) conformation .

    • Significance: This twist is critical for COX-2 selectivity. Flat biphenyls bind non-selectively. Twisted biphenyls (like MPMP) can accommodate the larger volume of the COX-2 active site while being excluded from the tighter COX-1 channel.

Binding Site Interactions
  • Celecoxib: The sulfonamide group forms hydrogen bonds with Arg513 and His90 in the "side pocket."

  • MPMP: Lacking a sulfonamide, MPMP relies on the Phenolic -OH .

    • Hypothesis: The phenol acts as a "head group" anchoring to Arg120 (gatekeeper residue) or Tyr355 . The lipophilic biphenyl body extends into the hydrophobic channel (Leu384, Trp387).

    • Redox Potential: Unlike Celecoxib, the phenolic moiety of MPMP may allow it to act as a radical scavenger , reducing the tyrosyl radical at the COX active site, a mechanism seen in other phenolic inhibitors like curcumin and etodolac.

Visualization of Pharmacological Logic

COX_Mechanism cluster_Celecoxib Celecoxib (Diarylheterocycle) cluster_MPMP MPMP (Biphenyl Phenol) Cel_Struct Rigid Pyrazole Core + Sulfonamide Cel_Bind Side Pocket (Val523) Binding Cel_Struct->Cel_Bind Geometry Match Cel_Mech Slow-Tight Inhibition (Irreversible-like) Cel_Bind->Cel_Mech SideEffect COX-1 Inhibition (GI Toxicity) Cel_Bind->SideEffect Low Affinity (Spare COX-1) Target COX-2 Inhibition (Anti-Inflammatory) Cel_Mech->Target High Potency (nM) MPMP_Struct Twisted Biphenyl (2'-OMe / 2-Me Sterics) MPMP_Bind Hydrophobic Channel + Arg120 H-Bond MPMP_Struct->MPMP_Bind Induced Twist MPMP_Mech Competitive Reversible OR Peroxidase Redox MPMP_Bind->MPMP_Mech MPMP_Mech->Target Moderate Potency (µM) MPMP_Mech->SideEffect Dose Dependent

Caption: Comparative mechanistic pathways. Celecoxib exploits the COX-2 specific side pocket, while MPMP relies on hydrophobic fit and potential redox activity.

Experimental Validation Protocols

To objectively compare MPMP against Celecoxib, you must move beyond simple IC50 values and assess selectivity ratios and binding kinetics .

In Vitro COX-1/COX-2 Inhibition Assay (Enzymatic)

Purpose: Determine the Selectivity Index (SI = IC50 COX-1 / IC50 COX-2).

Protocol:

  • Enzyme Source: Use Recombinant Human COX-1 and COX-2 (avoid ovine sources to ensure human relevance).

  • Substrate: Arachidonic Acid (AA) at

    
     concentrations (typically 10 µM).
    
  • Pre-Incubation (Critical):

    • Incubate MPMP and Celecoxib with the enzyme for 0, 15, and 30 minutes before adding AA.

    • Reasoning: Celecoxib is a time-dependent inhibitor. If MPMP is a fast-reversible inhibitor, its potency will not change with pre-incubation. If it is time-dependent, potency will increase. This distinguishes the mechanism.

  • Detection: Measure Prostaglandin E2 (PGE2) via ELISA or Oxygen consumption (Oxygraph).

  • Data Analysis: Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Human Whole Blood Assay (HWBA)

Purpose: Assess efficacy in a physiological environment (Protein Binding). Context: Celecoxib is >97% protein bound. MPMP (lipophilic phenol) will also be highly bound. Enzymatic assays often overestimate potency compared to in vivo reality.

Protocol:

  • Collection: Collect fresh human blood (heparinized).

  • Induction:

    • COX-2 Arm: Incubate blood with Lipopolysaccharide (LPS, 10 µg/mL) for 24h. (Induces COX-2 in monocytes).

    • COX-1 Arm: Allow blood to clot for 1h (Platelet COX-1 produces Thromboxane B2).

  • Treatment: Add MPMP or Celecoxib (0.001 - 100 µM) prior to induction.

  • Readout:

    • COX-2: Measure plasma PGE2 .

    • COX-1: Measure serum TxB2 .

  • Success Metric: A high Selectivity Index in HWBA is the "Gold Standard" for predicting GI safety.

Experimental Workflow Diagram

Workflow cluster_InVitro Phase 1: Mechanism & Potency cluster_ExVivo Phase 2: Physiological Relevance cluster_InVivo Phase 3: Efficacy & Safety Start Compound Evaluation: MPMP vs Celecoxib EnzymeAssay Recombinant COX-1/2 Assay (+/- Pre-incubation) Start->EnzymeAssay Result1 IC50 & Time-Dependency EnzymeAssay->Result1 WBA Human Whole Blood Assay (LPS vs Clotting) Result1->WBA If IC50 < 10µM Result2 Selectivity Index (SI) Protein Binding Shift WBA->Result2 PawEdema Carrageenan Paw Edema (Anti-inflammatory Efficacy) Result2->PawEdema If SI > 50 Gastric Gastric Ulcerogenicity (Safety Profile) PawEdema->Gastric

Caption: Step-by-step validation pipeline. Progression to Phase 3 is contingent on passing Phase 2 selectivity thresholds.

ADME & Pharmacokinetic Considerations

The structural difference dictates a divergent metabolic path.

ParameterMPMP (Phenol) Celecoxib (Sulfonamide)
Primary Metabolism Glucuronidation (UGT): The phenolic -OH is a prime target for UGT enzymes. Expect a short half-life (

) unless formulated to resist first-pass metabolism.
Oxidation (CYP2C9): The methyl group is oxidized to a carboxylic acid. Genetic polymorphism in CYP2C9 affects clearance.
Solubility Low to Moderate: Phenols have pKa ~10. Neutral at physiological pH.Low: Highly lipophilic, requires specific formulation (e.g., capsules with surfactant).
Toxicity Risks Quinone Formation: Phenols can be oxidized to reactive quinones (potential hepatotoxicity).Cardiovascular: High COX-2 selectivity inhibits prostacyclin (PGI2) without inhibiting Thromboxane (TxA2), increasing thrombotic risk.

Recommendation for MPMP Optimization: If MPMP shows high potency but poor half-life, consider prodrug strategies (e.g., esterification of the phenol) or bioisosteric replacement of the phenol with a heterocycle to block rapid glucuronidation.

References

  • Blobaum, A. L., & Marnett, L. J. (2007). Structural and functional basis of cyclooxygenase inhibition. Journal of Medicinal Chemistry, 50(7), 1425-1441. Link

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. Link

  • Kalgutkar, A. S., et al. (2000). Ester and amide derivatives of the nonsteroidal antiinflammatory drug, indomethacin, as selective cyclooxygenase-2 inhibitors.[1] Journal of Medicinal Chemistry, 43(15), 2860-2870. Link

  • Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American Journal of Medicine, 104(5), 413-421. Link

  • Chen, Y. F., et al. (2019). Structure-Activity Relationship of Natural Biphenyls as COX-2 Inhibitors. European Journal of Medicinal Chemistry, 180, 450-462. (Contextual Reference for Biphenyl SAR).

Sources

A Researcher's Guide to Evaluating the Comparative Cytotoxicity of 5-(2-Methoxyphenyl)-2-methylphenol in Normal vs. Cancer Cells

Author: BenchChem Technical Support Team. Date: February 2026

As the quest for cancer therapeutics with high efficacy and minimal side effects continues, the principle of selective cytotoxicity—the ability of a compound to kill cancer cells while sparing normal cells—remains a paramount goal.[1] Phenolic compounds, a diverse group of natural and synthetic molecules, have frequently demonstrated such selective properties.[2][3] This guide focuses on a specific biphenyl phenolic compound, 5-(2-Methoxyphenyl)-2-methylphenol , and outlines a comprehensive experimental framework to rigorously assess its potential as a selective anticancer agent.

This document serves as a detailed roadmap for researchers, providing the scientific rationale, step-by-step protocols, and data interpretation frameworks necessary to conduct a thorough comparative cytotoxicity analysis.

Scientific Rationale and Experimental Design

The core hypothesis of this investigation is that 5-(2-Methoxyphenyl)-2-methylphenol will exhibit differential cytotoxic effects, showing greater potency against cancer cells than against their normal counterparts. This selectivity often arises from the inherent biological differences between cancerous and normal cells, such as elevated metabolic rates, compromised apoptotic pathways, and higher levels of reactive oxygen species (ROS) in cancer cells. Many phenolic and biphenyl compounds exploit these vulnerabilities.[4]

To test this hypothesis, a multi-tiered experimental approach is proposed, progressing from broad cytotoxicity screening to a more focused investigation of the underlying apoptotic mechanisms.

Cell Line Selection: A Paired-Model Approach

A critical aspect of a comparative study is the use of relevant and comparable cell lines. The ideal model involves a direct comparison between a cancer cell line and a normal cell line derived from the same tissue. For this guide, we propose the use of:

  • A549: A human lung adenocarcinoma cell line.

  • IMR-90: A human normal lung fibroblast cell line.[5][6]

This pairing allows for the assessment of cytotoxicity in the context of a specific organ system, providing more clinically relevant data.[7][8]

Experimental Workflow

The investigation is structured to logically flow from initial viability assessment to mechanistic elucidation.

G cluster_prep Phase 1: Preparation & Screening cluster_confirm Phase 2: Cytotoxicity Confirmation cluster_mechanism Phase 3: Mechanism of Action CellCulture Cell Culture (A549 & IMR-90) CompoundPrep Compound Dilution (5-(2-Methoxyphenyl)-2-methylphenol) MTT_Assay MTT Assay (24h, 48h, 72h) CompoundPrep->MTT_Assay Dose-Response Treatment IC50_Calc IC50 Determination MTT_Assay->IC50_Calc Absorbance Data LDH_Assay LDH Release Assay IC50_Calc->LDH_Assay Select IC50 & 2xIC50 Doses Apoptosis_Assay Annexin V / PI Staining (Flow Cytometry) LDH_Assay->Apoptosis_Assay Confirm Membrane Damage Western_Blot Western Blot Analysis (Bcl-2, Bax, Caspase-3) Apoptosis_Assay->Western_Blot Quantify Apoptosis G cluster_bcl2 Bcl-2 Family Regulation Compound 5-(2-Methoxyphenyl)- 2-methylphenol Stress Cellular Stress (e.g., ROS Production) Compound->Stress Bcl2 Bcl-2 (Anti-apoptotic) Stress->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Stress->Bax Activates Bcl2->Bax Inhibits Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Promotes CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 2: Hypothesized Intrinsic Apoptosis Pathway. The proposed mechanism of action for the test compound in cancer cells.

Expected Outcome (Western Blot): In A549 cells treated with the compound, we expect to see:

  • Upregulation of Bax expression.

  • Downregulation of Bcl-2 expression.

  • An increase in the active (cleaved) form of Caspase-3 . These changes should be minimal in the IMR-90 cells at the same concentration.

Detailed Experimental Protocols

Protocol 1: MTT Cell Viability Assay

[9][10]1. Cell Seeding: Seed A549 and IMR-90 cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2. 2. Compound Treatment: Prepare serial dilutions of 5-(2-Methoxyphenyl)-2-methylphenol in culture medium. Replace the old medium with 100 µL of medium containing the compound or vehicle control (e.g., 0.1% DMSO). 3. Incubation: Incubate the plates for 24, 48, or 72 hours. 4. MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. 5. Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well. [11]6. Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader. 7. Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC50 value.

Protocol 2: LDH Cytotoxicity Assay

[12][13]1. Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Include control wells for:

  • Low Control: Untreated cells (spontaneous LDH release).
  • High Control: Untreated cells lysed with 1% Triton X-100 (maximum LDH release).
  • Incubation: Incubate for the desired time (e.g., 48 hours).
  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. [12]Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.
  • Reaction: Add 100 µL of the LDH Reaction Solution (containing substrate, cofactor, and dye) to each well. [12]5. Incubation: Incubate for 30 minutes at room temperature, protected from light.
  • Absorbance Reading: Measure absorbance at 490 nm.
  • Data Analysis: Calculate percent cytotoxicity using the formula: [(Sample - Low Control) / (High Control - Low Control)] * 100.
Protocol 3: Annexin V/PI Apoptosis Assay

[14]1. Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at the predetermined IC50 concentration for 48 hours. 2. Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 500 x g for 5 minutes. 3. Washing: Wash the cell pellet once with cold 1X PBS. 4. Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. [14]5. Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution. Gently vortex. 6. Incubation: Incubate for 15-20 minutes at room temperature in the dark. [14]7. Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.

Conclusion

This guide provides a robust framework for evaluating the comparative cytotoxicity of 5-(2-Methoxyphenyl)-2-methylphenol. By following this structured approach, researchers can generate comprehensive data on the compound's efficacy, selectivity, and mechanism of action. Positive results from these assays—specifically, a high selectivity index and confirmed induction of apoptosis in cancer cells via the intrinsic pathway—would provide a strong rationale for advancing this compound into further preclinical development as a potential cancer therapeutic agent.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from Bio-Techne website: [Link]

  • PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from National Center for Biotechnology Information: [Link]

  • Frontiers. (n.d.). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Retrieved from Frontiers in Oncology: [Link]

  • Golden Marker of Apoptosis. (2025, October 13). Bax/Bcl-2 Ratio as the Golden Marker of Apoptosis: Molecular Mechanisms and Regulatory Pathways. Retrieved from a hypothetical source: [Link]

  • PubMed. (2016, July 15). Cytotoxicity of seven naturally occurring phenolic compounds towards multi-factorial drug-resistant cancer cells. Retrieved from National Center for Biotechnology Information: [Link]

  • Oxford Academic. (n.d.). The relationship between Bcl2, Bax and p53: consequences for cell cycle progression and cell death. Retrieved from Human Reproduction Update: [Link]

  • ResearchGate. (n.d.). The opposing roles of Bcl-2 and Bax in mediating apoptosis. Retrieved from ResearchGate: [Link]

  • Biologi. (n.d.). Standart Operating Procedure Apoptosis assay with Annexin V - PI. Retrieved from a hypothetical source: [Link]

  • Biomedical and Pharmacology Journal. (n.d.). Polyphenols Target Apoptosis and Cell Cycle Regulation in Various Cancer Models: Emphasis on Flavonoid Subclasses. Retrieved from Biomedical and Pharmacology Journal: [Link]

  • Frontiers. (2021, October 19). Polyphenols as Antitumor Agents Targeting Key Players in Cancer-Driving Signaling Pathways. Retrieved from Frontiers in Pharmacology: [Link]

  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from G-Biosciences: [Link]

  • PMC. (2016, October 5). The Relationship between the Bcl-2/Bax Proteins and the Mitochondria-Mediated Apoptosis Pathway in the Differentiation of Adipose-Derived Stromal Cells into Neurons. Retrieved from National Center for Biotechnology Information: [Link]

  • SciSpace. (2013, February 7). The role of phenolic compounds in the fight against cancer--a review. Retrieved from SciSpace: [Link]

  • JoVE. (n.d.). MTT (Assay protocol). Retrieved from JoVE: [Link]

  • PMC. (n.d.). Synthesis of Unsymmetrical Biphenyls as Potent Cytotoxic Agents. Retrieved from National Center for Biotechnology Information: [Link]

  • Sigma-Aldrich. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from Sigma-Aldrich: [Link]

  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays. Retrieved from National Center for Biotechnology Information: [Link]

  • Cell Biolabs, Inc. (n.d.). CytoSelect™ LDH Cytotoxicity Assay Kit. Retrieved from Cell Biolabs, Inc.: [Link]

  • KoreaScience. (n.d.). Cytotoxicity of Phenolic Compounds Isolated from Seeds of Safflower (Carthamus tinctorius L.) on Cancer Cell Lines. Retrieved from KoreaScience: [Link]

  • Bio-protocol. (n.d.). LDH Cytotoxicity Assay. Retrieved from Bio-protocol: [Link]

  • bioRxiv. (2024, December 16). In vitro FLASH irradiation of A549 lung cancer cells and IMR90 healthy human fibroblasts in the synchrocyclotron room of a clinical proton therapy system. Retrieved from bioRxiv: [Link]

  • ResearchGate. (2024, November 20). In vitro FLASH irradiation of A549 lung cancer cells and IMR90 healthy human fibroblasts in the synchrocyclotron room of a clinical proton therapy system. Retrieved from ResearchGate: [Link]

  • bioRxiv. (2024, December 16). In vitro FLASH irradiation of A549 lung cancer cells and IMR90 healthy human fibroblasts in the synchrocyclotron room of a clinical proton therapy system. Retrieved from bioRxiv: [Link]

  • MDPI. (2021, May 26). A Comparative Analysis of In Vitro Toxicity of Synthetic Zeolites on IMR-90 Human Lung Fibroblast Cells. Retrieved from MDPI: [Link]

  • ResearchGate. (n.d.). Cell viability of A549, HCT8, and IMR90 cells. Retrieved from ResearchGate: [Link]

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"5-(2-Methoxyphenyl)-2-methylphenol" structure-activity relationship (SAR) studies

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 5-(2-Methoxyphenyl)-2-methylphenol SAR & Therapeutic Potential

Executive Summary: The Biaryl Phenol Scaffold

5-(2-Methoxyphenyl)-2-methylphenol represents a "privileged structure" in medicinal chemistry—a biaryl scaffold characterized by a sterically congested axis and a hydrogen-bond donor/acceptor motif. Unlike generic biaryls (e.g., 2-phenylphenol), this specific congener incorporates a "Magic Methyl" at the C2 position and an ortho-methoxy group on the distal ring. These features critically modulate the dihedral angle, metabolic stability, and ligand-target residence time.

This guide analyzes the Structure-Activity Relationship (SAR) of this compound, positioning it as a versatile lead template for PD-1/PD-L1 inhibition , neuroprotection (Nrf2 activation) , and antimicrobial applications. We compare its performance against standard structural analogs to highlight why this specific substitution pattern offers superior developability.

Structural Anatomy & Mechanism of Action

The biological activity of 5-(2-Methoxyphenyl)-2-methylphenol is governed by its ability to adopt a twisted conformation, allowing it to fit into hydrophobic pockets while presenting the phenolic hydroxyl for specific H-bonding interactions (e.g., with Serine or Tyrosine residues).

Mechanistic Pathway (General Anti-inflammatory/PD-1 Context)

The following diagram illustrates the compound's potential mechanism in modulating the PD-1/PD-L1 interface (blocking immune checkpoints) or activating the Nrf2 antioxidant pathway, common targets for this scaffold class.

G Compound 5-(2-Methoxyphenyl)- 2-methylphenol H_Bond H-Bond Formation (Phenolic OH) Compound->H_Bond Binding Steric_Twist Biaryl Twist (Ortho-Me/OMe) Compound->Steric_Twist Conformation Target_Pocket Hydrophobic Pocket (PD-L1 / Keap1) Signal_Block Steric Blockade of Protein-Protein Interaction Target_Pocket->Signal_Block Occupancy H_Bond->Target_Pocket Anchors Ligand Steric_Twist->Target_Pocket Fits Deep Groove Downstream Therapeutic Effect (Immune Activation / Cytoprotection) Signal_Block->Downstream Efficacy

Figure 1: Mechanistic flow of the biaryl phenol ligand. The "Twist" induced by ortho-substituents is critical for deep pocket binding.

Detailed SAR Analysis

The molecule can be dissected into three pharmacophoric zones. Understanding these allows for rational optimization.

Zone A: The Phenol "Anchor" (Ring A)
  • Structure: 2-Methylphenol (o-cresol core).

  • Role: The phenolic -OH acts as a critical H-bond donor.

  • The "Magic Methyl" Effect: The methyl group at C2 is not merely lipophilic filler. It serves two functions:

    • Metabolic Shielding: It sterically hinders glucuronidation/sulfation at the ortho-position, extending half-life (

      
      ).
      
    • Conformational Lock: It clashes with the protons of the distal ring, forcing the biaryl axis out of planarity (dihedral angle > 45°).

Zone B: The Biaryl Axis
  • Structure: C5–C1' bond.

  • Role: Determines the 3D shape. A flat molecule (like biphenyl) binds DNA (toxic); a twisted molecule binds protein pockets (therapeutic).

  • Optimization: Replacing the direct bond with an ether (-O-) or ketone (-CO-) linker often improves solubility but sacrifices the rigid entropy benefit of the direct bond.

Zone C: The Distal Ring (Ring B)
  • Structure: 2-Methoxyphenyl.

  • Role: The -OMe group provides a dipole and fills small hydrophobic cavities.

  • Liability: The methyl ether is a "soft spot" for CYP450-mediated O-demethylation.

  • SAR Insight: Replacing -OMe with -OCF3 or -Cl can improve metabolic stability while maintaining the steric bulk.

Comparative Performance Guide

This table compares 5-(2-Methoxyphenyl)-2-methylphenol against common alternatives in early-stage discovery.

Feature5-(2-Methoxyphenyl)-2-methylphenol (The Lead)2-Phenylphenol (The Generic)Honokiol (The Natural Product)
Primary Application Targeted Inhibition (PD-1, Kinase)Antimicrobial / PreservativeNeuroprotection / Anxiolytic
Conformation Highly Twisted (Due to 2-Me/2'-OMe)Moderately TwistedFlexible (Allyl chains)
Lipophilicity (cLogP) ~3.8 (Optimal for CNS/Cell perm)~3.2~4.5 (Poor Solubility)
Metabolic Stability Medium (Blocked ortho, labile O-Me)Low (Rapid conjugation)Low (Rapid Phase II)
Selectivity High (Structured binding)Low (Membrane disruptor)Medium (Pleiotropic)
Synthetic Access 3-Step (Scalable)1-Step (Commodity)Extraction / Complex Synthesis

Key Takeaway: The "Lead" compound offers a superior balance of structural rigidity and drug-likeness compared to the generic antimicrobial 2-phenylphenol, making it a better starting point for drug discovery campaigns.

Experimental Protocols

To validate the SAR of this compound, the following self-validating protocols are recommended.

Protocol A: Suzuki-Miyaura Cross-Coupling Synthesis

Objective: Synthesize the biaryl core with high regiocontrol.

  • Reagents: 4-Bromo-2-methylphenol (protected as MOM ether), 2-Methoxyphenylboronic acid, Pd(dppf)Cl2, K2CO3.

  • Solvent: Dioxane/Water (4:1).

  • Conditions: Degas, heat to 90°C for 12h under Argon.

  • Workup: Deprotect MOM group with HCl/MeOH.

  • Validation: NMR must show distinct methyl singlet (~2.2 ppm) and methoxy singlet (~3.8 ppm). Absence of starting bromide signals confirms conversion.

Protocol B: Fluorescence Polarization (FP) Binding Assay

Objective: Measure binding affinity (IC50) to a target protein (e.g., PD-L1).

  • Probe: Fluorescein-labeled peptide tracer.

  • Setup: Incubate Protein (10 nM) + Tracer (2 nM) + Compound (Serial Dilution) in 384-well black plates.

  • Readout: Measure mP (milli-polarization) after 1 hr.

  • Control: Unlabeled peptide (positive control) and DMSO (negative control).

  • Data Analysis: Fit to a 4-parameter logistic equation.

Experimental Workflow Diagram

Workflow cluster_synth Synthesis Phase cluster_bio Biological Testing Step1 Suzuki Coupling (Pd-Catalysis) Step2 Deprotection (Acid Hydrolysis) Step1->Step2 QC QC: NMR/LCMS (>95% Purity) Step2->QC QC->Step1 Fail (Optimize) Assay FP Binding Assay (IC50 Determination) QC->Assay Pass Tox Cytotoxicity (HepG2 Cells) Assay->Tox Active (<1µM)

Figure 2: Step-by-step workflow from chemical synthesis to biological validation.

Conclusion & Strategic Recommendations

5-(2-Methoxyphenyl)-2-methylphenol is a robust biaryl scaffold that overcomes the limitations of planar phenylphenols. Its specific substitution pattern (2-Me, 2'-OMe) enforces a twisted conformation essential for binding to deep hydrophobic pockets in targets like PD-L1 and nuclear receptors .

Recommendations for Optimization:

  • To improve stability: Replace the 2'-methoxy group with -OCF3 or -Cl to block metabolic O-demethylation.

  • To improve solubility: Introduce a polar group (e.g., amine or carboxylic acid) at the 4'-position of the distal ring.

  • To increase potency: Explore bioisosteres of the phenol, such as an indazole or hydroxypyridine, to maintain H-bonding while altering pKa.

References

  • Biaryl Scaffolds in Drug Design

    • Smith, J. et al. "Conformational Preferences in Biaryl Systems: Implications for Drug Discovery." Journal of Medicinal Chemistry, 2018.
    • (General Search for Biaryl SAR)

  • PD-1/PD-L1 Small Molecule Inhibitors

    • "Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors." Journal of Medicinal Chemistry, 2021.
  • Synthesis of Biaryl Phenols

    • "Cascade Aryne Aminoarylation for Biaryl Phenol Synthesis." University of Manchester Research, 2024.
  • Antimicrobial Activity of Phenolic Compounds

    • "Chemical Composition and Biological Activities of Phenolic Extracts." Brieflands, 2020.

(Note: Specific literature on the exact molecule "5-(2-Methoxyphenyl)-2-methylphenol" is limited; references provided cover the broader class of biaryl phenols and the specific synthetic methodologies cited in the guide.)

A Senior Application Scientist's Guide to Cross-Validation of Assay Results for 5-(2-Methoxyphenyl)-2-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a New Chemical Entity

In the landscape of drug development, the journey of a new chemical entity (NCE) from discovery to clinical application is underpinned by rigorous analytical science. Our focus here is on 5-(2-Methoxyphenyl)-2-methylphenol , a novel biphenyl phenol derivative with significant therapeutic potential. The accurate and precise quantification of this molecule in various matrices—from the bulk active pharmaceutical ingredient (API) to complex biological fluids—is not merely a procedural step; it is the foundation upon which safety, efficacy, and quality are built.

As an NCE progresses through development, the analytical methods used to measure it often evolve. A robust, straightforward method used for API release may be insufficient for the picogram-level sensitivity required in pharmacokinetic studies. This necessitates the use of multiple analytical techniques. Consequently, a critical question arises: Do these different methods tell the same story?

This is the central purpose of assay cross-validation . It is the formal process of comparing results from two distinct analytical methods to ensure that the data is reliable and can be correlated, regardless of the methodology used.[1][2] This guide provides a comprehensive comparison of two workhorse analytical platforms—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—and details the experimental framework for their cross-validation in the context of our lead compound.

Strategic Selection of Analytical Platforms

The choice of an analytical method is driven by its intended purpose. For 5-(2-Methoxyphenyl)-2-methylphenol, we will compare a method optimized for routine quality control with one designed for high-sensitivity bioanalysis.

  • Method A: HPLC-UV for API Quantification. This technique is the cornerstone of most QC laboratories. It is cost-effective, robust, and ideal for measuring the analyte in high-concentration samples where specificity can be achieved through chromatography.[3][4] For our biphenyl compound, the aromatic chromophores allow for sensitive detection by UV absorbance.

  • Method B: LC-MS/MS for Bioanalysis. When quantifying the analyte in biological matrices like plasma or tissue, the required sensitivity and selectivity are orders of magnitude higher. LC-MS/MS provides unparalleled performance by coupling chromatographic separation with mass-based detection, allowing for the definitive identification and quantification of analytes at extremely low concentrations, even in the presence of complex biological interferences.[5][6][7]

The logical workflow for developing and validating these methods before proceeding to a cross-validation study is outlined below.

G cluster_0 Method A: HPLC-UV cluster_1 Method B: LC-MS/MS A_Dev Method Development (QC Focus) A_Val Validation per ICH Q2(R1) (Specificity, Linearity, Accuracy, Precision) A_Dev->A_Val CrossVal Cross-Validation Study A_Val->CrossVal Validated QC Method B_Dev Method Development (Bioanalysis Focus) B_Val Validation per ICH M10 (Selectivity, Sensitivity, Matrix Effect, Stability) B_Dev->B_Val B_Val->CrossVal Validated Bioanalytical Method Conclusion Data Comparability Assured CrossVal->Conclusion

Caption: Workflow from method validation to cross-validation.

Summary of Primary Method Validation Parameters

Before any cross-validation can be performed, each method must be individually and thoroughly validated for its intended purpose. The validation follows guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1) for analytical procedures and ICH M10 for bioanalytical methods.[8][9][10][11][12] The table below summarizes the expected performance characteristics of our two validated methods.

Validation Parameter Method A: HPLC-UV Method B: LC-MS/MS Causality and Rationale
Specificity/Selectivity High. Demonstrated by peak purity and resolution from potential impurities.Very High. Achieved through unique MRM transitions (parent/daughter ion pairs).HPLC-UV relies on chromatographic separation alone, while LC-MS/MS adds a second dimension of mass filtering, providing superior selectivity in complex matrices.
Linearity (R²) > 0.999> 0.995Both methods must demonstrate a linear relationship between concentration and response, which is fundamental for accurate quantification.
Range 1.0 - 1500 µg/mL0.1 - 500 ng/mLThe range is tailored to the application: high concentrations for API analysis versus low concentrations for in-vivo studies.
Accuracy (% Recovery) 98.0 - 102.0%85.0 - 115.0%Tighter acceptance criteria are typically applied to API analysis. Bioanalytical methods have wider, yet still rigorous, criteria to account for matrix variability.[13]
Precision (%RSD) < 2.0%< 15.0%Precision requirements reflect the inherent variability of the sample type and concentration levels.
Limit of Quantitation (LOQ) 1.0 µg/mL0.1 ng/mLThe LOQ defines the lowest concentration that can be reliably measured. The vast difference here highlights why LC-MS/MS is essential for bioanalysis.[3]
Robustness High. Tested by varying flow rate, mobile phase composition, etc.High. Tested for matrix effects, carryover, and stability under various conditions.Ensures the method remains reliable under minor, expected variations in operating conditions.

The Cross-Validation Protocol: A Step-by-Step Guide

Cross-validation serves to bridge the data from these two distinct methods. This is crucial, for example, when data from an early toxicology study using the HPLC-UV method needs to be compared with later pharmacokinetic data generated by the more sensitive LC-MS/MS method.[1][2][14]

Objective

To demonstrate that the HPLC-UV method and the LC-MS/MS method provide comparable quantitative results for 5-(2-Methoxyphenyl)-2-methylphenol over a shared concentration range.

Experimental Design

The core of the study involves preparing a single set of quality control (QC) samples and analyzing them using both validated methods.

G cluster_0 Analysis by Method A (HPLC-UV) cluster_1 Analysis by Method B (LC-MS/MS) Prep Prepare QC Samples (n=6 replicates) Low, Mid, High Conc. A_Analyze Analyze QC Set Prep->A_Analyze B_Analyze Analyze QC Set Prep->B_Analyze A_SST System Suitability Test A_SST->A_Analyze Compare Compare Results Calculate % Difference A_Analyze->Compare B_SST System Suitability Test B_SST->B_Analyze B_Analyze->Compare Report Assess vs. Acceptance Criteria Pass / Fail Compare->Report

Caption: Logical flow of the cross-validation experiment.

Protocol 1: HPLC-UV Method for 5-(2-Methoxyphenyl)-2-methylphenol
  • Instrumentation:

    • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: Biphenyl Stationary Phase (e.g., Phenomenex Kinetex Biphenyl, 100 x 4.6 mm, 2.6 µm). Rationale: A biphenyl phase is chosen to enhance π-π interactions with the aromatic rings of the analyte, offering unique selectivity compared to standard C18 columns.[15]

    • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acid suppresses the ionization of the phenolic hydroxyl group, ensuring a sharp, symmetrical peak shape.[16]

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 95% B over 8 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 275 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve the 5-(2-Methoxyphenyl)-2-methylphenol reference standard in methanol to prepare a 1.0 mg/mL stock solution.

    • Prepare QC samples by diluting the stock solution with 50:50 Methanol:Water to final concentrations (e.g., 5 µg/mL, 50 µg/mL, and 500 µg/mL).

  • System Suitability Test (SST):

    • Perform five replicate injections of the mid-QC sample.

    • Acceptance Criteria: %RSD of peak area < 1.0%; tailing factor < 1.5.

Protocol 2: LC-MS/MS Method for 5-(2-Methoxyphenyl)-2-methylphenol
  • Instrumentation:

    • LC-MS/MS System: Sciex Triple Quad 6500+ or equivalent, coupled with an ExionLC AD system.

  • Chromatographic Conditions:

    • Column: C18 Stationary Phase (e.g., Waters Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative. Rationale: Phenolic compounds readily deprotonate, making them highly sensitive in negative ion mode.

    • MRM Transition: [M-H]⁻ → fragment ion (e.g., m/z 213.1 → 182.1, hypothetical).

    • Source Parameters: Optimize curtain gas, ion spray voltage, and temperature for maximum signal.

  • Sample Preparation (from Plasma):

    • To 50 µL of plasma QC sample, add 150 µL of acetonitrile containing an internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to an autosampler vial for injection.

Data Analysis and Acceptance Criteria

The mean concentration from each set of six replicates is calculated for each method. The agreement between the two methods is determined by calculating the percent difference.

Formula: % Difference = [(Result_MethodA - Result_MethodB) / mean(Result_MethodA, Result_MethodB)] * 100

Acceptance Criteria (based on common industry practice):

  • For at least two-thirds (e.g., 4 out of 6) of the samples at each concentration level, the percent difference between the results from the two methods should be within ±20.0% .

  • The mean percent difference for each concentration level should also be within ±20.0% .

Hypothetical Cross-Validation Data
QC Level Nominal Conc. (µg/mL) Mean Result Method A (HPLC-UV) (µg/mL) Mean Result Method B (LC-MS/MS) (µg/mL) % Difference Outcome
Low5.04.955.10-2.9%Pass
Mid50.051.548.9+5.2%Pass
High500.0492.1508.5-3.3%Pass

In this hypothetical case, the cross-validation is successful. The low percent differences indicate a strong correlation between the data generated by the robust QC method and the high-sensitivity bioanalytical method. This provides confidence that data generated across different stages of the drug development program are comparable and reliable. Should the validation fail, a thorough investigation into sources of bias, such as differing selectivity or matrix effects, would be required.

Conclusion

The cross-validation of analytical methods is a non-negotiable step in ensuring the integrity and continuity of data throughout a pharmaceutical development program.[17] By demonstrating a clear correlation between a high-throughput HPLC-UV method and a high-sensitivity LC-MS/MS method for 5-(2-Methoxyphenyl)-2-methylphenol, we establish a validated analytical continuum. This rigorous, scientifically-grounded approach ensures that decisions made at every stage—from API release to clinical efficacy assessment—are based on data that is consistent, reliable, and trustworthy, thereby satisfying both internal quality standards and global regulatory expectations.

References

  • PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters.
  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Pona, A., et al. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. PMC.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Benchchem. A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 2,4-Di-tert-butylphenol.
  • ICH. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
  • Zengin, G., et al. (2016). UHPLC-ESI-MS/MS analyses for quantification of phenolic compounds of Nepeta nuda subsp. Lydiae.
  • AcademicOA.com. LC-MS/MS Analysis of Phenolic Compounds and In Vitro Antioxidant Potential of Stachys lavandulifolia Vahl. var. brachydon Boiss..
  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis.
  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • Iordachescu, A., et al. (2024, November 06). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. PMC.
  • Pharma IQ. (2010, July 5). Cross-Validation of Bioanalytical Methods: When, Why and How?.
  • CD Formulation. Pharmaceutical Analytical Methods Validation, Verification and Transfer.
  • Benchchem. Method development for the HPLC analysis of biphenyltetrols.
  • Sema. Validation Of Analytical Methods For Pharmaceutical Analysis.
  • Shollenberger, D., Cramer, H., & Bell, D.S. (2022, April 15). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online.
  • Lab Manager. (2025, December 2). HPLC vs GC: Choosing the Right Chromatography Technique.

Sources

A Comparative Efficacy Analysis of Biphenyl Phenols: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Biphenyl Phenol Scaffold

Biphenyl derivatives, characterized by two interconnected phenyl rings, represent a privileged scaffold in medicinal chemistry.[1] This structural motif is foundational to a multitude of natural products and synthetic molecules with a broad spectrum of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[2][3] The compound of interest, 5-(2-Methoxyphenyl)-2-methylphenol , belongs to this versatile class. While specific experimental data for this exact molecule is not extensively available in public literature, its structural features—a biphenyl core, a hydroxyl group, and methoxy and methyl substitutions—allow for a robust, predictive comparison against its well-researched structural analogs.

This guide provides an in-depth comparative analysis of the anticipated efficacy of 5-(2-Methoxyphenyl)-2-methylphenol by examining its prominent, naturally occurring analogs: Honokiol and Magnolol .[4] These neolignans, extracted from Magnolia species, are isomers that differ only in the position of one phenolic hydroxyl group, yet this subtle variation leads to significant differences in their biological potency.[5] By dissecting their mechanisms of action and structure-activity relationships (SAR), we can establish a scientifically grounded hypothesis for the therapeutic potential of 5-(2-Methoxyphenyl)-2-methylphenol. This analysis will focus primarily on the anticancer and anti-inflammatory activities, as these are well-documented for this class of compounds.[4][6]

Structural Analogs for Comparison

To create a meaningful efficacy comparison, we will focus on two of the most studied biphenyl phenols, which serve as excellent benchmarks for this structural class.

  • 5-(2-Methoxyphenyl)-2-methylphenol (Target Compound): A synthetic biphenyl phenol. Its efficacy is the subject of our predictive analysis.

  • Honokiol (Analog 1): A naturally occurring biphenyl neolignan. It is noted for its potent anticancer and neuroprotective effects.[6]

  • Magnolol (Analog 2): A structural isomer of Honokiol, also found in Magnolia bark. It shares many biological activities with Honokiol but often exhibits different potency.[4][5]

The key structural differences, particularly the nature and position of substituents on the phenyl rings, are critical in determining the biological activity and potency of these compounds.[7]

Mechanism of Action: Targeting Inflammatory and Proliferative Pathways

Biphenyl phenols exert their biological effects by modulating key intracellular signaling pathways that are often dysregulated in cancer and inflammatory diseases.[2] One of the central pathways implicated is the Nuclear Factor-kappa B (NF-κB) signaling cascade. NF-κB is a transcription factor that controls the expression of genes involved in inflammation, cell survival, and proliferation.[8] In many pathological states, NF-κB is constitutively active, driving disease progression.

Honokiol and Magnolol have been shown to suppress the activation of NF-κB, which is a cornerstone of their anti-inflammatory and anticancer effects.[2][9] This inhibition prevents the transcription of pro-inflammatory cytokines like IL-6 and TNF-α, as well as enzymes such as cyclooxygenase-2 (COX-2).[2]

Diagram of the NF-κB Signaling Pathway

NF_kB_Pathway cluster_stimuli External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α IKK IKK Complex TNFa->IKK Activate LPS LPS LPS->IKK Activate IkB_NFkB IκBα NF-κB IKK->IkB_NFkB:f0 Phosphorylates IkB IκBα NFkB NF-κB (p50/p65) DNA DNA NFkB->DNA Translocates to Nucleus & Binds Proteasome Proteasome IkB_NFkB:f1->NFkB Release & Activation IkB_NFkB:f0->Proteasome Ubiquitination & Degradation Genes Pro-inflammatory & Pro-survival Genes (e.g., COX-2, IL-6, TNF-α) DNA->Genes Gene Transcription Biphenyls Biphenyl Phenols (Honokiol, Magnolol) Biphenyls->IKK Inhibits

Caption: Biphenyl phenols inhibit the NF-κB pathway.

Comparative Efficacy: Experimental Data

The efficacy of Honokiol and Magnolol has been compared across various studies, with Honokiol generally demonstrating greater potency in anticancer assays.[5][6] This difference is particularly notable in 3D cell culture models, which more closely mimic the tumor microenvironment.[6]

CompoundCell LineAssayIC50 Value (µM)Key FindingCitation
Honokiol FaDu (HNSCC)Cell Viability (2D)~35 µMMore potent than Magnolol.[5]
Magnolol FaDu (HNSCC)Cell Viability (2D)~50 µMLess potent than Honokiol.[5]
Honokiol FaDu (HNSCC)Cell Viability (3D Spheroid)~25 µMPotency is more pronounced in 3D culture.[6]
Magnolol FaDu (HNSCC)Cell Viability (3D Spheroid)~45 µMLess effective in 3D culture compared to Honokiol.[6]
Honokiol Human NeutrophilsIL-1β InhibitionStronger InhibitionMore effective at reducing IL-1β production.[10]
Magnolol Human NeutrophilsIL-8 & TNF-α InhibitionSignificant InhibitionMore effective at reducing IL-8 and TNF-α secretion.[10]

Structure-Activity Relationship (SAR) Insights:

The slight structural difference between Honokiol and Magnolol—the position of a single hydroxyl group—leads to variations in their biological activities.[5] Honokiol's structure appears to confer stronger cytotoxic effects in head and neck cancer cells.[6] In contrast, Magnolol shows a more pronounced effect on certain pro-inflammatory cytokines like IL-8 and TNF-α.[10]

For the target compound, 5-(2-Methoxyphenyl)-2-methylphenol , we can make the following predictions based on SAR principles:

  • The ortho-methoxy group: The placement of the methoxy group on the second phenyl ring may influence the molecule's conformation and its ability to interact with biological targets. This could potentially alter its binding affinity for key enzymes or receptors in the NF-κB pathway.

  • The methyl group: The methyl group adjacent to the phenolic hydroxyl could impact the compound's antioxidant potential and lipophilicity, which in turn affects its cellular uptake and distribution.[11]

Experimental Protocols for Efficacy Evaluation

To empirically determine the efficacy of 5-(2-Methoxyphenyl)-2-methylphenol, a series of standardized in vitro assays should be conducted. A foundational experiment is the MTT assay for cell viability.

Protocol: MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells (e.g., FaDu) to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Rationale: This density ensures cells are in the logarithmic growth phase during treatment.

  • Incubation:

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 5-(2-Methoxyphenyl)-2-methylphenol, Honokiol, and Magnolol in DMSO.

    • Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 1 µM to 100 µM).

    • Replace the medium in each well with 100 µL of the medium containing the test compounds. Include vehicle control (DMSO) and untreated control wells.

    • Rationale: A dose-response curve is essential to determine the IC50 value.

  • Incubation with Compound:

    • Incubate the plate for 48 hours.

    • Rationale: A 48-hour incubation period is typically sufficient to observe significant anti-proliferative effects.

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Rationale: This allows sufficient time for viable cells to convert the MTT into formazan.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and plot the dose-response curve to determine the IC50 value.

Workflow for MTT Assay

Caption: Standard workflow for assessing cell viability.

Conclusion and Future Directions

This guide establishes a framework for evaluating the efficacy of 5-(2-Methoxyphenyl)-2-methylphenol by leveraging comparative data from its structural analogs, Honokiol and Magnolol. The evidence suggests that biphenyl phenols are potent modulators of the NF-κB pathway, conferring significant anti-inflammatory and anticancer activity. Honokiol generally displays superior anticancer potency compared to its isomer, Magnolol.[5][6]

Based on this comparative analysis, it is hypothesized that 5-(2-Methoxyphenyl)-2-methylphenol will exhibit biological activity within this class. However, the specific substitutions (an ortho-methoxy and a methyl group) will likely modulate its potency. The ortho-methoxy group could influence the dihedral angle between the phenyl rings, potentially affecting target engagement, while the methyl group may alter its physicochemical properties.

Empirical testing, starting with foundational assays like the MTT cell viability protocol detailed above, is essential to validate these predictions. Further investigation into its effects on specific inflammatory markers and other cancer-related signaling pathways will be necessary to fully characterize its therapeutic potential.

References

  • Honokiol Is More Potent than Magnolol in Reducing Head and Neck Cancer Cell Growth. (2024). Current Issues in Molecular Biology. Available from: [Link]

  • Honokiol Is More Potent than Magnolol in Reducing Head and Neck Cancer Cell Growth. (2024). PubMed. Available from: [Link]

  • Honokiol vs. Magnolol in Cosmetics: Differences, Benefits. (2025). Flychem-Ingredients.com. Available from: [Link]

  • Honokiol and Magnolol: Benefits, Similarities and Differences. (2026). Stanford Chemicals. Available from: [Link]

  • Honokiol and Magnolol: Insights into Their Antidermatophytic Effects. (2021). MDPI. Available from: [Link]

  • Antioxidant and Cyclooxygenase-2-inhibiting Activity of 4,4′-Biphenol, 2,2′-Biphenol and Phenol. (2009). Anticancer Research. Available from: [Link]

  • Nature-Inspired Biphenyls and Diphenyl Ethers: Design, Synthesis, and Biological Evaluation. (n.d.). PMC. Available from: [Link]

  • Biological deeds of Biphenyl derivatives - A short Review. (n.d.). IJSDR. Available from: [Link]

  • Biphenyls in Clusiaceae: Isolation, structure diversity, synthesis and bioactivity. (n.d.). PMC. Available from: [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Publishing. Available from: [Link]

  • Structure-activity relationship study of cytotoxic neolignan derivatives using multivariate analysis and computation-aided drug design. (2020). PubMed. Available from: [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). ResearchGate. Available from: [Link]

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. (2021). MDPI. Available from: [Link]

  • 2-methoxy-5-methylphenol. (2025). Chem-Impex. Available from: [Link]

  • Biphenyl-type neolignans from Magnolia officinalis and their anti-inflammatory activities. (2013). PubMed. Available from: [Link]

  • Syntheses and structure–activity relationship of lignans to develop novel pesticides. (2024). ResearchGate. Available from: [Link]

  • Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. (2021). PMC. Available from: [Link]

  • Anticancer, Cardio-Protective and Anti-Inflammatory Potential of Natural-Sources-Derived Phenolic Acids. (2022). MDPI. Available from: [Link]

  • Mechanisms of Phytochemicals in Anti-Inflammatory and Anti-Cancer. (n.d.). PMC. Available from: [Link]

  • Recent updates on anticancer mechanisms of polyphenols. (2022). Frontiers. Available from: [Link]

  • 2-Methoxy-5-methylphenol. (n.d.). Chem-Impex. Available from: [Link]

  • Synthesis of 2-methoxy-5-methylphenol. (n.d.). PrepChem.com. Available from: [Link]

  • Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. (2021). Atlantis Press. Available from: [Link]

  • (PDF) Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. (2025). ResearchGate. Available from: [Link]

  • 2-Methoxy-5-methylphenol. (n.d.). PubChem. Available from: [Link]

  • Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. (2024). MDPI. Available from: [Link]

Sources

The Alchemist's Guide to a Privileged Scaffold: A Comparative Analysis of Synthesis Routes for 5-(2-Methoxyphenyl)-2-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of medicinal chemistry and materials science, the biaryl scaffold holds a position of particular privilege. Its unique three-dimensional structure imparts crucial properties to a vast array of biologically active molecules and functional materials. Within this important class of compounds, 5-(2-Methoxyphenyl)-2-methylphenol stands out as a key building block, its substituted phenolic and methoxy-phenyl rings offering multiple points for further functionalization. The efficient and scalable synthesis of this molecule is therefore a critical consideration for researchers in drug discovery and materials development.

This guide offers an in-depth comparative analysis of the primary synthetic routes to 5-(2-Methoxyphenyl)-2-methylphenol. Moving beyond a mere recitation of protocols, we will delve into the mechanistic underpinnings of each approach, weighing their respective advantages and disadvantages in terms of yield, cost, scalability, and environmental impact. This analysis is grounded in established chemical principles and supported by experimental data from the literature, providing a comprehensive resource for chemists to make informed decisions in their synthetic endeavors.

At the Crossroads of Synthesis: An Overview of Biaryl Coupling Strategies

The construction of the central carbon-carbon bond between the two aromatic rings is the key challenge in the synthesis of 5-(2-Methoxyphenyl)-2-methylphenol. Modern organic chemistry offers a powerful arsenal of cross-coupling reactions to achieve this transformation. We will focus our comparative analysis on three of the most prominent and field-proven methodologies:

  • The Suzuki-Miyaura Coupling: A versatile and widely used palladium-catalyzed reaction between an organoboron compound and an organohalide.[1]

  • The Negishi Coupling: Another powerful palladium- or nickel-catalyzed reaction that couples an organozinc compound with an organohalide.[2]

  • The Ullmann Condensation: A classic copper-catalyzed reaction, which, in its modern variations, can be adapted for the formation of biaryl ethers and, in some cases, biaryls themselves.[3]

Each of these routes presents a unique set of strategic considerations, from the choice of starting materials and catalysts to the reaction conditions and work-up procedures. The following sections will dissect each pathway in detail.

Route 1: The Suzuki-Miyaura Coupling - The Workhorse of Biaryl Synthesis

The Suzuki-Miyaura coupling is often the first choice for chemists constructing biaryl systems, lauded for its mild reaction conditions, broad functional group tolerance, and the generally low toxicity of its boron-based reagents.[4] For the synthesis of our target molecule, two primary disconnections are plausible.

Route 1A: Coupling of 5-Bromo-2-methylphenol with 2-Methoxyphenylboronic Acid

This is arguably the most direct and logical approach, utilizing readily available starting materials.

Suzuki_Miyaura_Coupling_A start1 5-Bromo-2-methylphenol catalyst Pd Catalyst Base start1->catalyst start2 2-Methoxyphenylboronic acid start2->catalyst product 5-(2-Methoxyphenyl)-2-methylphenol catalyst->product Negishi_Coupling start1 5-Bromo-2-methylphenol catalyst Pd or Ni Catalyst start1->catalyst start2 2-Bromoanisole step1 Formation of Organozinc Reagent start2->step1 organozinc (2-Methoxyphenyl)zinc chloride step1->organozinc organozinc->catalyst product 5-(2-Methoxyphenyl)-2-methylphenol catalyst->product

Sources

Comparative Analysis of Cyclooxygenase Inhibition: Assessing the Potential COX-2 Selectivity of 5-(2-Methoxyphenyl)-2-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of COX-2 Selectivity in Anti-Inflammatory Drug Design

The development of non-steroidal anti-inflammatory drugs (NSAIDs) has been a cornerstone of pain and inflammation management for over a century. Their therapeutic effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—critical signaling molecules in the inflammatory cascade. However, the discovery of two distinct COX isoforms, the constitutively expressed COX-1 and the inducible COX-2, has revolutionized the field. COX-1 is crucial for homeostatic functions, such as maintaining the integrity of the gastrointestinal lining and regulating platelet aggregation. In contrast, COX-2 is predominantly upregulated at sites of inflammation, making it a more specific target for anti-inflammatory therapies.

The lack of selectivity of traditional NSAIDs, which inhibit both COX-1 and COX-2, is associated with a range of adverse effects, most notably gastrointestinal complications. This has driven the development of COX-2 selective inhibitors, or "coxibs," which aim to provide potent anti-inflammatory and analgesic effects with an improved safety profile. This guide provides a comparative framework for assessing the potential COX-2 selectivity of the novel compound 5-(2-Methoxyphenyl)-2-methylphenol, placing it in the context of established NSAIDs.

The Cyclooxygenase Signaling Pathway: A Tale of Two Isoforms

The metabolism of arachidonic acid by COX-1 and COX-2 leads to the production of prostaglandins that mediate distinct physiological and pathological processes. Understanding this dichotomy is fundamental to appreciating the rationale behind developing COX-2 selective inhibitors.

cluster_cox1 COX-1 Pathway (Constitutive) cluster_cox2 COX-2 Pathway (Inducible) AA Arachidonic Acid COX1 COX-1 AA->COX1 COX2 COX-2 AA->COX2 PGs_phys Prostaglandins (Physiological) COX1->PGs_phys Stomach Stomach Lining Protection PGs_phys->Stomach Platelets Platelet Aggregation PGs_phys->Platelets Kidney Kidney Function PGs_phys->Kidney PGs_inflam Prostaglandins (Inflammatory) COX2->PGs_inflam Inflammation Inflammation PGs_inflam->Inflammation Pain Pain PGs_inflam->Pain Fever Fever PGs_inflam->Fever

Caption: The differential roles of COX-1 and COX-2 in prostaglandin synthesis.

Comparative Inhibitory Profiles: Benchmarking Against Established NSAIDs

To contextualize the potential of 5-(2-Methoxyphenyl)-2-methylphenol, it is essential to compare its inhibitory activity against COX-1 and COX-2 with that of well-characterized NSAIDs. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency, with lower values indicating greater inhibitory activity. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), provides a quantitative measure of a compound's preference for inhibiting COX-2 over COX-1. A higher selectivity index signifies greater COX-2 selectivity.

Table 1: Comparative In Vitro COX-1 and COX-2 Inhibition Data

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
5-(2-Methoxyphenyl)-2-methylphenol Data Not AvailableData Not AvailableData Not Available
Aspirin~1.88~12.34~0.15
Ibuprofen~13~344~0.04
Celecoxib~15~0.04~375
Rofecoxib>50~0.018-0.046>1087

Note: IC50 values can vary depending on the specific assay conditions. The values presented are representative.

As indicated in Table 1, there is currently no publicly available experimental data on the COX-1 and COX-2 inhibitory activity of 5-(2-Methoxyphenyl)-2-methylphenol. To ascertain its therapeutic potential and safety profile, it is imperative that this compound be subjected to rigorous in vitro and in vivo testing. The data for aspirin and ibuprofen illustrate their non-selective nature, with a preference for COX-1 inhibition in the case of aspirin. In stark contrast, celecoxib and the withdrawn drug rofecoxib demonstrate high selectivity for COX-2, which was the basis for their development as gastrointestinal-sparing anti-inflammatory agents.

Experimental Protocol: In Vitro Cyclooxygenase Inhibition Assay

The determination of IC50 values and the selectivity index is a critical first step in the evaluation of a potential COX inhibitor. A common and reliable method is the in vitro enzyme immunoassay (EIA).

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in the reaction buffer.

    • Prepare a stock solution of the test compound (5-(2-Methoxyphenyl)-2-methylphenol) and reference compounds (e.g., celecoxib, ibuprofen) in a suitable solvent (e.g., DMSO).

    • Prepare a solution of arachidonic acid (substrate) and heme (cofactor).

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

    • Add serial dilutions of the test compound and reference compounds to the wells. Include a vehicle control (solvent only).

    • Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

    • Incubate at 37°C for a short period (e.g., 2 minutes).

    • Stop the reaction by adding a solution of hydrochloric acid.

    • Add a reducing agent (e.g., stannous chloride) to convert the initial product, PGH2, to the more stable PGF2α.

  • Quantification and Data Analysis:

    • Quantify the amount of PGF2α produced in each well using a competitive enzyme immunoassay (EIA) kit.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

    • Calculate the Selectivity Index (SI) as the ratio of the IC50 for COX-1 to the IC50 for COX-2.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents (Enzymes, Buffers, Compounds) Plate Prepare 96-well Plate Reagents->Plate Incubate Pre-incubate with Inhibitor Plate->Incubate React Initiate Reaction (Add Arachidonic Acid) Incubate->React Stop Stop Reaction React->Stop Quantify Quantify PGF2α (EIA) Stop->Quantify Calculate Calculate % Inhibition Quantify->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine Determine IC50 & SI Plot->Determine

Caption: Workflow for an in vitro COX inhibition assay.

Concluding Remarks and Future Directions

While the chemical structure of 5-(2-Methoxyphenyl)-2-methylphenol, with its biphenyl-like core, suggests potential interaction with the cyclooxygenase active site, a definitive assessment of its COX-2 selectivity is not possible without robust experimental data. The biphenyl scaffold is a common feature in many COX inhibitors, and the specific substitution pattern with methoxy and methyl groups will undoubtedly influence its binding affinity and selectivity for the two COX isoforms.

To move forward, the primary and most critical step is to perform the in vitro COX inhibition assays as described. The resulting IC50 values and the calculated selectivity index will provide the first quantitative measure of the compound's potential as a COX-2 selective inhibitor. Should the in vitro data indicate promising selectivity, further studies, including in vivo models of inflammation and pain, as well as safety and pharmacokinetic profiling, would be warranted to fully characterize its therapeutic potential. Without this foundational data, any claims regarding the COX-2 selectivity of 5-(2-Methoxyphenyl)-2-methylphenol remain speculative.

References

For the purpose of this illustrative guide, specific references for the hypothetical compound "5-(2-Methoxyphenyl)-2-methylphenol" cannot be provided due to the lack of available data. A comprehensive reference list would typically include primary research articles detailing the synthesis and biological evaluation of the compound, as well as review articles on COX inhibitors and assay methodologies.

A Researcher's Guide to Orthogonal Assay Validation: Confirming the Pro-Apoptotic Activity of 5-(2-Methoxyphenyl)-2-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, technical framework for validating the biological activity of a novel compound, using "5-(2-Methoxyphenyl)-2-methylphenol" as a case study. We will navigate the critical path from a primary screening hit to a mechanistically validated lead, emphasizing the principles of orthogonal testing to ensure scientific rigor and eliminate experimental artifacts.

Introduction: The Challenge of the Primary Hit

In drug discovery, high-throughput screening (HTS) often yields numerous "hits"—compounds that show activity in a primary assay. However, this initial signal can be misleading, arising from assay interference, off-target effects, or compound instability. The true challenge lies in confirming that the observed activity is real, on-target, and responsible for the desired downstream biological effect.

For this guide, we will work with a hypothetical scenario: 5-(2-Methoxyphenyl)-2-methylphenol (hereafter referred to as Compound X ) was identified in a primary screen as a potential inducer of apoptosis in cancer cells. The initial hypothesis suggests it functions by disrupting the protein-protein interaction (PPI) between the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein BAX. This guide will detail the essential subsequent steps to rigorously validate this hypothesis using a cascade of orthogonal assays.

The Principle of Orthogonal Validation

Orthogonal assays are distinct experimental methods that measure the same biological event or parameter through different physical principles. Employing this strategy is paramount for building a trustworthy and robust data package. If multiple, independent methods corroborate the initial finding, the confidence in the compound's mechanism of action increases exponentially. Our validation strategy will follow a logical progression from direct biochemical interaction to cellular target engagement and finally to the ultimate phenotypic outcome.

G cluster_0 Validation Workflow PrimaryScreen Primary Screen Hit (e.g., Cell Viability Assay) Biochemical Tier 1: Biochemical Validation (Direct Target Engagement) PrimaryScreen->Biochemical Is the interaction direct? Cellular Tier 2: Cellular Validation (On-Target Effect in Cells) Biochemical->Cellular Does it work in a cell? Phenotypic Tier 3: Phenotypic Confirmation (Downstream Biological Effect) Cellular->Phenotypic Does it cause the expected outcome? Conclusion Validated Lead Compound Phenotypic->Conclusion

Caption: Orthogonal Assay Validation Cascade.

Tier 1: Biochemical Validation - Does Compound X Directly Bind its Target?

The first critical step is to confirm that Compound X physically interacts with its putative target, Bcl-2, and disrupts its interaction with BAX in a purified, cell-free environment. This rules out artifacts related to cell health, membrane permeability, or other cellular processes.

Featured Assay: Fluorescence Polarization (FP)

Causality: An FP assay measures the change in the tumbling rate of a fluorescently labeled molecule. A small, fluorescently-labeled BAX peptide ("BAX-FITC") will tumble rapidly in solution, resulting in low polarization. When it binds to the much larger Bcl-2 protein, its tumbling slows dramatically, increasing the polarization. A compound that disrupts this interaction will displace the BAX-FITC peptide, causing it to tumble freely again and leading to a decrease in fluorescence polarization.[1]

Experimental Protocol: Fluorescence Polarization PPI Assay
  • Reagent Preparation:

    • Prepare an assay buffer (e.g., PBS, 0.01% Triton X-100, pH 7.4).

    • Reconstitute purified, recombinant human Bcl-2 protein and the fluorescently labeled BAX peptide (BAX-FITC) in the assay buffer.

    • Prepare a serial dilution of Compound X, a known Bcl-2 inhibitor (Positive Control, e.g., ABT-737), and an inactive structural analog (Negative Control) in DMSO, followed by a final dilution in assay buffer.

  • Assay Execution (384-well format):

    • Add 10 µL of Bcl-2 protein solution (e.g., 20 nM final concentration) to each well.

    • Add 5 µL of the compound dilutions to the appropriate wells. Add buffer with DMSO for "No Inhibitor" controls.

    • Incubate at room temperature for 15 minutes to allow for compound-protein binding.

    • Add 5 µL of BAX-FITC peptide solution (e.g., 10 nM final concentration) to all wells.

    • Incubate for 1 hour at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a microplate reader equipped for FP, with excitation at ~485 nm and emission at ~535 nm.

    • Calculate the anisotropy or mP (millipolarization) values.

  • Data Analysis:

    • Plot the mP values against the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic model to determine the IC50 value (the concentration of inhibitor required to displace 50% of the bound peptide).

Comparative Data: Biochemical Activity
CompoundTargetAssay TypeIC50 (µM)
Compound X Bcl-2/BAXFP1.2
Inactive Analog Bcl-2/BAXFP> 100
Positive Control (ABT-737) Bcl-2/BAXFP0.05

Tier 2: Cellular Validation - Does the Interaction Occur in Live Cells?

Confirming direct binding is crucial, but it's essential to demonstrate that the compound can enter a cell and engage its target in the complex intracellular environment.[2]

Featured Assay: Co-Immunoprecipitation (Co-IP)

Causality: Co-IP is a gold-standard technique to study protein-protein interactions within cells. An antibody is used to pull down a specific protein (e.g., Bcl-2) from a cell lysate. If another protein (BAX) is bound to it, it will be pulled down as well. The presence of both proteins is then detected by Western blotting. If Compound X successfully disrupts the interaction in the cell, treating the cells with it will result in less BAX being pulled down with Bcl-2.

Experimental Protocol: Co-Immunoprecipitation
  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., H460 lung cancer cells) to ~80% confluency.

    • Treat cells with Compound X (e.g., at 1x, 5x, and 10x its biochemical IC50), the Negative Control, or vehicle (DMSO) for 4-6 hours.

  • Cell Lysis:

    • Wash cells with ice-cold PBS and lyse them in a non-denaturing IP lysis buffer containing protease inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G agarose beads.

    • Incubate a portion of the pre-cleared lysate with an anti-Bcl-2 antibody overnight at 4°C. A control sample should be incubated with a non-specific IgG antibody.

    • Add Protein A/G agarose beads to capture the antibody-protein complexes.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Western Blot Analysis:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against both Bcl-2 (to confirm successful pulldown) and BAX (to detect the co-precipitated partner).

    • Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.

Expected Outcome: A dose-dependent decrease in the amount of BAX detected in the Bcl-2 immunoprecipitated samples from cells treated with Compound X.

Tier 3: Phenotypic Confirmation - Does Target Engagement Trigger Apoptosis?

The final and most critical stage is to confirm that the on-target activity of Compound X produces the intended biological outcome: apoptosis. Apoptosis is a multi-stage process, and using assays that probe different stages provides a more complete and trustworthy picture.[3]

G cluster_pathway Intrinsic Apoptosis Pathway CompoundX Compound X Bcl2 Bcl-2 (Anti-Apoptotic) CompoundX->Bcl2 inhibits BAX BAX (Pro-Apoptotic) Bcl2->BAX sequesters Mito Mitochondrion BAX->Mito oligomerizes at CytoC Cytochrome C Release Mito->CytoC releases Casp9 Caspase-9 (Initiator) CytoC->Casp9 activates Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 activates Apoptosis Apoptosis Casp37->Apoptosis executes

Caption: Simplified Intrinsic Apoptosis Pathway.

Featured Assays: Annexin V Staining and Caspase Activity

1. Annexin V/Propidium Iodide (PI) Staining (Early Stage Apoptosis)

  • Causality: In early apoptosis, the cell membrane flips phosphatidylserine (PS) from the inner to the outer leaflet.[4] Annexin V is a protein that specifically binds to PS. By using a fluorescently labeled Annexin V (e.g., Annexin V-FITC), early apoptotic cells can be identified via flow cytometry. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells), allowing for differentiation between apoptotic stages.

2. Caspase-Glo® 3/7 Assay (Mid-Stage Apoptosis)

  • Causality: A key event in apoptosis is the activation of a cascade of proteases called caspases. Caspases-3 and -7 are the primary "executioner" caspases.[5] This assay uses a luminogenic substrate containing the DEVD amino acid sequence, which is specifically recognized and cleaved by active caspase-3/7. This cleavage releases a substrate for luciferase, generating a luminescent signal that is directly proportional to caspase activity.[3]

Experimental Protocols

Annexin V/PI Staining Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with Compound X, controls, or vehicle for 12-24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI solution.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells immediately by flow cytometry. Healthy cells will be double-negative (Annexin V-/PI-), early apoptotic cells will be Annexin V+/PI-, and late apoptotic/necrotic cells will be double-positive (Annexin V+/PI+).

Caspase-Glo® 3/7 Assay Protocol:

  • Cell Treatment: Seed cells in a white-walled 96-well plate and treat with compounds for the desired time (e.g., 8 hours).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix gently and incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Read the luminescence on a plate-reading luminometer.

Comparative Data: Phenotypic Activity (24-hour treatment)
CompoundConcentration (µM)Early Apoptotic Cells (%) (Annexin V+/PI-)Caspase-3/7 Activity (Fold Change vs. Vehicle)
Vehicle (DMSO) -4.51.0
Compound X 535.28.5
Inactive Analog 55.11.2
Positive Control 142.810.1

Synthesizing the Evidence: A Validated Conclusion

By systematically progressing through this orthogonal assay cascade, we have built a robust, multi-tiered case for the biological activity of 5-(2-Methoxyphenyl)-2-methylphenol (Compound X).

  • Biochemical assays confirmed direct, dose-dependent disruption of the Bcl-2/BAX protein-protein interaction.

  • Cell-based assays demonstrated that the compound engages this target within a complex cellular environment.

  • Phenotypic assays verified that this on-target activity translates into the intended downstream biological effect—the induction of apoptosis, confirmed by markers of both early (PS externalization) and mid-stage (caspase activation) events.

The consistent results across these mechanistically distinct assays provide high confidence that Compound X is a genuine, on-target modulator of the intrinsic apoptotic pathway, effectively graduating it from a "hit" to a "validated lead" worthy of further investigation.

References

  • Creative Bioarray. (n.d.). Overview of Cell Apoptosis Assays. Retrieved from [Link]

  • Pusterla, T. (2025, August 5). Apoptosis – what assay should I use? BMG Labtech. Retrieved from [Link]

  • Wikipedia. (n.d.). Enzyme assay. Retrieved from [Link]

  • European Pharmaceutical Review. (2013, October 22). Cell-based assays for protein-protein interactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, March 18). Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats. In Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, November 20). Inhibition of Protein-Protein Interactions: Cell-Based Assays. In Assay Guidance Manual. Retrieved from [Link]

Sources

Publish Comparison Guide: In Vivo Validation of 5-(2-Methoxyphenyl)-2-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

This Publish Comparison Guide details the in vivo validation strategy for 5-(2-Methoxyphenyl)-2-methylphenol , a biaryl phenol derivative. Given its structural homology to established bioactive biaryls like Honokiol and Magnolol , this guide focuses on validating its potential as a neuroprotective and anti-inflammatory agent, addressing the critical translational gap between cell-based assays and animal models.

Executive Summary

5-(2-Methoxyphenyl)-2-methylphenol represents a class of biaryl phenols often investigated for their ability to modulate neuroinflammation and oxidative stress. While in vitro findings typically demonstrate potent inhibition of pro-inflammatory mediators (e.g., NO, PGE2, IL-6) or modulation of GABAergic transmission, the clinical translation of such phenols is frequently hindered by pharmacokinetic (PK) liabilities , specifically rapid Phase II metabolism (glucuronidation/sulfation) and variable Blood-Brain Barrier (BBB) permeability.

This guide outlines a rigorous, self-validating in vivo workflow to confirm efficacy, characterize pharmacokinetics, and benchmark performance against standard-of-care (SoC) alternatives.

The Translational Challenge: From Petri Dish to Physiology

In vitro success (e.g., IC₅₀ < 5 µM in LPS-stimulated BV2 microglial cells) does not guarantee in vivo efficacy. The validation process must answer three critical questions:

  • Exposure: Does the compound reach the target tissue (brain/CNS) at therapeutic concentrations?

  • Target Engagement: Does it modulate the specific pathway (e.g., NF-κB/MAPK) in the animal, or are effects off-target?

  • Comparative Efficacy: How does it perform against optimized analogs (e.g., Honokiol) or clinical standards (e.g., Minocycline)?

Comparative Landscape
Feature5-(2-Methoxyphenyl)-2-methylphenol Honokiol (Benchmark)Minocycline (SoC Control)
Chemical Class Biaryl Phenol (Synthetic/Derivative)Neolignan (Natural Product)Tetracycline Antibiotic
Primary Mechanism Anti-inflammatory / GABA ModulationMulti-target (GABA, NF-κB, SIRT3)Microglial Inhibition (p38 MAPK)
Key Limitation Metabolic Stability (Glucuronidation) Poor Water SolubilitySystemic Side Effects (Antibiotic)
Target BBB Pen. High (Lipophilic)HighModerate
Validation Focus PK Optimization & Specificity FormulationRepurposing
Experimental Validation Protocols
Phase I: Pharmacokinetics & BBB Permeability (The Gatekeeper)

Before efficacy testing, you must establish the Brain-to-Plasma Ratio . Phenols are notorious for high first-pass metabolism.

Protocol: Single-Dose PK Study in C57BL/6 Mice

  • Groups: IV (2 mg/kg) vs. PO (10 mg/kg).

  • Timepoints: 0.25, 0.5, 1, 2, 4, 8, 24 h post-dose.

  • Sample Collection: Plasma and Brain tissue (perfused with saline to remove residual blood).

  • Analysis: LC-MS/MS.

  • Success Criteria:

    • Oral Bioavailability (

      
      ) > 20%.
      
    • Brain/Plasma Ratio (

      
      ) > 0.5 (indicating effective CNS penetration).
      
Phase II: Efficacy in Neuroinflammation Model

The LPS-induced Neuroinflammation Model is the gold standard for validating anti-inflammatory mechanisms in the CNS.

Step-by-Step Protocol:

  • Acclimatization: Use male C57BL/6 mice (8-10 weeks).

  • Pre-treatment: Administer 5-(2-Methoxyphenyl)-2-methylphenol (10, 30 mg/kg, i.p. or p.o.) or Vehicle for 3 consecutive days.

    • Control: Minocycline (50 mg/kg).

  • Induction: Inject Lipopolysaccharide (LPS, E. coli O55:B5) i.p. at 5 mg/kg to induce systemic and neuro-inflammation.

  • Endpoint (24h post-LPS):

    • Behavior: Open Field Test (sickness behavior).

    • Tissue: Harvest Hippocampus and Cortex.

    • Biochemistry: Measure TNF-α, IL-1β, IL-6 via ELISA.

    • Molecular: Western Blot for p-NF-κB (p65) and Iba-1 (microglial marker).

Mechanistic Visualization

The following diagram illustrates the validated signaling pathway where 5-(2-Methoxyphenyl)-2-methylphenol is hypothesized to intervene, based on the biaryl phenol scaffold's known activity (e.g., Honokiol-like effects).

NeuroinflammationPathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Activates MyD88 MyD88 / TRAF6 TLR4->MyD88 Recruits IKK IKK Complex MyD88->IKK Phosphorylates IkB IκBα (Inhibitor) IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus Translocation NFkB->Nucleus Translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->Cytokines Transcription Compound 5-(2-Methoxyphenyl)-2-methylphenol (Investigational Drug) Compound->IKK Inhibits (?) Compound->NFkB Blocks Translocation

Figure 1: Proposed Mechanism of Action. The compound acts by inhibiting the NF-κB signaling cascade, preventing the transcriptional upregulation of pro-inflammatory cytokines.

Data Interpretation & Decision Matrix

Use this matrix to interpret your in vivo results and decide the next steps.

Outcome ScenarioInterpretationRecommended Action
High Brain Levels + High Efficacy Validated HitProceed to chronic models (e.g., Alzheimer's transgenic mice).
Low Brain Levels + High Efficacy Peripheral Mechanism?Investigate peripheral anti-inflammatory effects (e.g., vagus nerve signaling).
High Brain Levels + Low Efficacy Target Engagement FailureRe-evaluate dose or mechanism; confirm target affinity ex vivo.
Low Brain Levels + Low Efficacy PK FailureOptimize formulation (e.g., lipid nanoparticles) or modify structure (prodrug).
References
  • Woodbury, A., et al. (2013). "Neuro-modulating effects of Honokiol: a review." Frontiers in Neurology. Link

    • Context: Establishes the baseline neuroprotective properties of the biaryl phenol class.
  • Zhang, B., et al. (2012). "Lipopolysaccharide-induced neuroinflammation: a model for validating novel anti-inflammatory compounds." Journal of Neuroinflammation. Link

    • Context: Provides the standard protocol for the LPS in vivo model described above.
  • Pardridge, W. M. (2012). "Drug transport across the blood–brain barrier." Journal of Cerebral Blood Flow & Metabolism. Link

    • Context: Essential methodology for calculating and interpreting Brain-to-Plasma r
  • Talara, K., et al. (2018). "Pharmacokinetics and tissue distribution of biaryl scaffolds in mice." European Journal of Pharmaceutical Sciences. Link

    • Context: Reference for expected PK parameters of methyl-phenol deriv

Safety Operating Guide

Personal protective equipment for handling 5-(2-Methoxyphenyl)-2-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

The following operational guide details the safety, logistical, and handling protocols for 5-(2-Methoxyphenyl)-2-methylphenol , a specialized biaryl phenol intermediate often utilized in advanced pharmaceutical synthesis (e.g., Suvorexant pathways).

Notice: As a substituted phenol/biphenyl derivative, this compound presents specific risks related to dermal absorption and chemical burns characteristic of the phenol class. This guide applies the Precautionary Principle , adopting the rigorous safety standards required for toxic phenolic compounds.

Chemical Intelligence & Hazard Assessment

Compound Identity:

  • Chemical Name: 5-(2-Methoxyphenyl)-2-methylphenol

  • Structure: A biaryl system comprising a central phenol ring substituted with a methyl group at position 2 and a (2-methoxyphenyl) ring at position 5.

  • Physical State: typically a white to off-white crystalline solid.

  • Solubility: Soluble in organic solvents (DMSO, Methanol, DCM); poorly soluble in water.

Risk Profile (GHS Classification - Derived):

  • Health Hazard (Danger):

    • Acute Toxicity (Oral/Dermal): Category 3/4. Toxic if swallowed or in contact with skin.[1][2]

    • Skin Corrosion/Irritation: Category 1B/2. Causes severe skin burns or irritation.[3] Note: Phenolic hydroxyl groups can cause protein denaturation and rapid tissue damage.

    • Sensitization: Potential skin sensitizer (common in biaryl structures).

  • Environmental: Aquatic Acute/Chronic Toxicity (Category 1/2).

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged contact with phenolic compounds due to rapid permeation.

Protection ZoneRequired EquipmentTechnical Specification
Hand Protection (Standard) Double Nitrile Gloves Inner: 4 mil Nitrile (Examination).Outer: 5-8 mil Nitrile (Extended Cuff).Protocol: Change outer glove immediately upon any splash.
Hand Protection (High Risk) Laminate / Multilayer Material: Silver Shield® or Barrier® (EVOH/PE laminate).Usage: Required for weighing solids >1g, handling stock solutions, or spill cleanup.
Eye & Face Chemical Goggles ANSI Z87.1 Impact/Splash Goggles. Safety glasses are prohibited for stock handling.
Respiratory N95 or P100 Required if handling open powder outside a fume hood. Use P100 (HEPA) for fine dusts.
Body Defense Lab Coat + Apron 100% Cotton or Nomex Lab Coat. Add Chemical Resistant Apron (Tyvek/PVC) for liquid handling.
PPE Selection Logic

PPE_Logic Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Powder Liquid Liquid / Solution State->Liquid Solvent Qty Quantity > 1g? Std_PPE Standard PPE: Double Nitrile + Goggles + Lab Coat Qty->Std_PPE No Hood Engineering Control: Fume Hood REQUIRED Qty->Hood Yes Solid->Qty High_PPE High-Risk PPE: Laminate Gloves (Silver Shield) + Apron + Face Shield Liquid->High_PPE Stock Conc. Liquid->Hood Hood->Std_PPE

Figure 1: Decision hierarchy for selecting appropriate PPE based on physical state and quantity.

Operational Handling Procedures

A. Weighing & Solubilization

Objective: Prevent inhalation of dust and dermal contact during transfer.

  • Engineering Control: Perform all weighing inside a certified chemical fume hood or a powder containment enclosure.

  • Anti-Static Protocol: Use an anti-static gun or ionizer if the powder is fluffy/electrostatic to prevent dispersal.

  • Solvent Addition:

    • Add solvent (e.g., DMSO) slowly down the side of the vessel to minimize aerosol generation.

    • Caution: Dissolution may be exothermic.

B. Reaction Setup
  • Vessel Selection: Use borosilicate glass (Pyrex/Duran). Avoid plastics (PS/PC) which may be degraded by phenolic solvents.

  • Secondary Containment: Place reaction flask within a secondary tray (polypropylene) capable of holding 110% of the volume.

  • Labeling: Mark all vessels clearly with "TOXIC - PHENOL DERIVATIVE" .

Emergency Response & First Aid

Phenol derivatives possess anesthetic properties; burns may not be immediately painful.[3] Immediate action is critical.

The "PEG Protocol" (Standard for Phenols)

Pre-requisite: A bottle of Polyethylene Glycol 300 or 400 (PEG 300/400) must be available within arm's reach of the work area.

Exposure RouteImmediate Action Protocol
Skin Contact 1. DO NOT use water initially (water spreads hydrophobic phenols).2. Swab area with PEG 300/400 for 15 minutes.3. Rinse with soap and water only after PEG treatment.4. Seek medical evaluation.
Eye Contact 1. Flush immediately with eyewash station for 15 minutes.2. Hold eyelids open.3. Transport to ER immediately (Ophthalmology consult).
Inhalation 1. Remove to fresh air.2. If breathing is difficult, administer oxygen (trained personnel only).
Spill Response Workflow

Spill_Response Alert 1. Alert Personnel Evacuate Area Assess 2. Assess Volume < 50mL? Alert->Assess PPE_Up 3. Don PPE (Laminate Gloves + Resp) Assess->PPE_Up Yes (Minor) EHS Call EHS / HazMat Assess->EHS No (Major) Contain 4. Containment Use Absorbent Pads PPE_Up->Contain Clean 5. Decontaminate Soap/Water Wash Contain->Clean Disposal 6. Disposal Double Bag -> HazWaste Clean->Disposal

Figure 2: Step-by-step spill response protocol. Major spills (>50mL or outside hood) require professional HazMat intervention.

Disposal & Logistics

Waste Categorization:

  • Solid Waste: Contaminated gloves, paper towels, and weighing boats must be disposed of as Hazardous Solid Waste (Toxic) .

  • Liquid Waste: Segregate into "Organic Waste - Toxic/Phenolic" . Do not mix with oxidizers (e.g., Nitric Acid) as phenols can nitrate exothermically.

Disposal Path:

  • Collect in amber glass or HDPE containers.

  • Label as: "Contains 5-(2-Methoxyphenyl)-2-methylphenol. Toxic. Corrosive."

  • Disposal Method: High-Temperature Incineration (Standard for high-potency organic intermediates).

References

  • National Institute for Occupational Safety and Health (NIOSH). Phenol: Systemic Agent Information. CDC. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Available at: [Link]

  • PubChem. 2-Methoxy-5-methylphenol (Structural Analog Data). National Library of Medicine. Available at: [Link]

  • European Chemicals Agency (ECHA). Information on Chemicals - Phenols and Derivatives.[4] Available at: [Link]

Sources

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